Methyl 5-Fluoropyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBKUFSDZMQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630088 | |
| Record name | Methyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107504-07-4 | |
| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 5-Fluoropyridine-2-carboxylate: Strategies, Mechanisms, and Protocols
Foreword
Methyl 5-fluoropyridine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic incorporation into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Notably, this compound serves as a key intermediate in the synthesis of advanced therapeutic agents, including potent Bruton's tyrosine kinase (BTK) inhibitors used in oncology and for treating autoimmune disorders.[2] This guide provides an in-depth exploration of the principal synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the available strategies to empower scientists in making informed decisions for their specific research and development needs.
Strategic Overview and Retrosynthetic Analysis
A successful synthesis is rooted in a sound strategic plan. The synthesis of this compound can be approached from several distinct angles, primarily revolving around two key questions: when to introduce the fluorine atom and when to form the methyl ester. A retrosynthetic analysis reveals three primary strategies, each with unique advantages and considerations.
Sources
A Technical Guide to Methyl 5-Fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine into a molecular scaffold can profoundly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl 5-Fluoropyridine-2-carboxylate, a functionalized pyridine derivative, represents a key intermediate that combines the influential fluoro substituent with a versatile ester handle.
This technical guide provides an in-depth analysis of this compound for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data to explore the causality behind its reactivity, provide field-tested experimental protocols, and illustrate its synthetic utility.
Physicochemical and Spectroscopic Profile
The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization.
Core Properties
A summary of the essential physicochemical data for this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonym | 5-Fluoropyridine-2-carboxylic acid methyl ester | [3] |
| CAS Number | 107504-07-4 | [2][3] |
| Molecular Formula | C₇H₆FNO₂ | [2][3] |
| Molecular Weight | 155.13 g/mol | [2][3] |
| Physical Form | Solid (inferred from related compounds) | [4][5] |
Spectroscopic Signature Analysis
Understanding the spectroscopic profile is critical for reaction monitoring and quality control. While specific spectra are proprietary to individual suppliers, the expected characteristics are as follows:
-
¹H NMR: The proton spectrum will show three distinct signals in the aromatic region, characteristic of a 2,5-disubstituted pyridine ring. The protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would be expected in the 3.8-4.0 ppm range.
-
¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~160-170 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics.[6]
-
¹⁹F NMR: A single resonance will be observed, with its chemical shift and coupling to adjacent protons providing definitive structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically found in the 1720-1740 cm⁻¹ region.[7][8] Additional strong bands corresponding to the C-O ester stretches will be present between 1300 and 1000 cm⁻¹.[7] Vibrations associated with the fluoropyridine ring, including C-F stretching, will also be observable.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 155. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•CO₂CH₃).
Synthesis and Purification
The most reliable and direct method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid.
Primary Synthetic Route: Fischer Esterification
This method is favored due to the commercial availability of the starting material, 5-Fluoropyridine-2-carboxylic acid[9], and the straightforward, high-yielding nature of the reaction. The causality behind this choice rests on Le Châtelier's principle; using the alcohol (methanol) as the solvent drives the equilibrium towards the product ester.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-Fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. Rationale: The use of excess methanol as solvent drives the reaction equilibrium forward. Catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity.
-
Heating: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: Neutralization removes the acid catalyst and quenches the reaction. The organic ester product is partitioned into the ethyl acetate layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy as described in Section 2.2.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the methyl ester and the fluoropyridine ring.
The Ester Moiety as a Synthetic Handle
The ester is an excellent electrophilic site for nucleophilic acyl substitution, providing a gateway to a wide range of functional groups, most notably amides, which are prevalent in pharmaceuticals.
The conversion of the ester to an amide is a cornerstone transformation in medicinal chemistry. This reaction allows for the systematic exploration of chemical space by introducing diverse amine building blocks.
Caption: General scheme for the amidation of this compound.
General Protocol for Amidation:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). For less reactive amines, the reaction can be heated or catalyzed.
-
Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting ester is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. The resulting amide can often be purified by recrystallization or silica gel chromatography. Rationale: This direct aminolysis is effective for many simple amines. For more complex or precious amines, a two-step hydrolysis-peptide coupling sequence is often preferred for better control and yield.
The ester can be readily hydrolyzed back to the parent 5-Fluoropyridine-2-carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup. This is a crucial deprotection step if the ester was used to mask the carboxylic acid during a previous synthetic transformation.
Reactivity of the Fluoropyridine Core
The fluorine atom on the pyridine ring is a site for potential nucleophilic aromatic substitution (SNAr). SNAr reactions on halopyridines are generally faster than on their benzene analogues due to the ring nitrogen's electron-withdrawing nature. Fluoropyridines are particularly reactive, with reaction rates often hundreds of times faster than their chloro- counterparts.[10]
While the fluorine at the 5-position is not as activated as a halogen at the 2- or 4-positions, it can still undergo substitution with strong nucleophiles under forcing conditions (e.g., high temperature). This provides a pathway to introduce O-, N-, or S-linked substituents directly onto the pyridine core.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not merely a chemical curiosity; it is a high-value building block for the synthesis of complex pharmaceutical agents.
-
Scaffold for Bioactive Molecules: The pyridine ring is a privileged scaffold found in numerous approved drugs. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions.[1]
-
Linker for Library Synthesis: As detailed in Section 4.1.1, the ester functionality is a perfect handle for derivatization. Chemists can generate large libraries of novel carboxamides for high-throughput screening by reacting this single intermediate with a diverse collection of amines.[11]
-
Precursor to Advanced Intermediates: The ester can be reduced to the corresponding hydroxymethyl pyridine, which opens up further synthetic possibilities, or converted to other functional groups, expanding its utility as a versatile starting material.
Safety and Handling
Based on data for the parent carboxylic acid and related fluorinated compounds, this compound should be handled with appropriate care. It is expected to be an irritant to the skin, eyes, and respiratory tract.[9][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its combination of a metabolically robust fluoropyridine core and a synthetically versatile ester handle makes it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their development programs.
References
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PubChem. Methyl 3-chloro-5-fluoropyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Methyl 5-fluoropicolinate (CAS No. 107504-07-4): Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoropicolinate, identified by the CAS number 107504-07-4, is a fluorinated pyridine carboxylic acid ester.[1][2] This compound has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it an attractive starting material for the synthesis of complex heterocyclic molecules with diverse biological activities. This guide provides a comprehensive overview of the experimental data available for Methyl 5-fluoropicolinate, with a particular focus on its physicochemical properties, its role as a key intermediate in the synthesis of targeted therapies, and detailed protocols for relevant biological assays. The primary utility of this compound lies in its application for the preparation of inhibitors for Bruton's tyrosine kinase (BTK) and phosphatidylserine synthase 1 (PSS1), which are implicated in various diseases, including cancer and autoimmune disorders.[1]
Physicochemical and Safety Data
A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The key properties of Methyl 5-fluoropicolinate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 107504-07-4 | [1][2][3][4][5][6] |
| Molecular Formula | C7H6FNO2 | [1][5] |
| Molecular Weight | 155.13 g/mol | [1][4] |
| Boiling Point | 217.2 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.243 ± 0.06 g/cm³ | [1] |
| Appearance | Off-white solid | [1] |
| Purity | >98% | [7] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Safety Information: Methyl 5-fluoropicolinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound.[3] It is advisable to work in a well-ventilated area.[3]
Application in the Synthesis of Bioactive Molecules
Methyl 5-fluoropicolinate serves as a crucial intermediate in the synthesis of potent and selective inhibitors of key biological targets. Its derivatization allows for the exploration of chemical space and the development of novel therapeutic agents.
Synthesis of Phosphatidylserine Synthase 1 (PSS1) Inhibitors
Phosphatidylserine synthase 1 (PSS1) is an enzyme responsible for the synthesis of phosphatidylserine, a vital component of cell membranes.[8] In certain cancers with a suppressed function of the related enzyme PSS2, the inhibition of PSS1 can lead to cancer cell death, a concept known as synthetic lethality.[9] Methyl 5-fluoropicolinate has been utilized in the synthesis of pyrrolopyrazole derivatives that act as PSS1 inhibitors.[8][9]
The synthesis typically involves the reaction of Methyl 5-fluoropicolinate with other reagents to construct the core pyrrolopyrazole scaffold. A patent describes the use of Methyl 5-fluoropyridine-2-carboxylate (a synonym for Methyl 5-fluoropicolinate) in the preparation of these inhibitors.[8][9]
Conceptual Synthetic Workflow
Caption: Synthetic scheme for PSS1 inhibitors.
Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[9][10] Methyl 5-fluoropicolinate is a reported building block for the synthesis of BTK inhibitors.[1] The fluorine substitution can enhance binding affinity and modulate the pharmacokinetic properties of the final inhibitor.
Experimental Protocols
Phosphatidylserine Synthase 1 (PSS1) Inhibition Assay
The following is a representative protocol for a cell-free assay to determine the inhibitory activity of compounds against PSS1, based on established methodologies.[11]
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of human PSS1.
Materials:
-
Human PSS1 enzyme (expressed in and purified from an appropriate system, e.g., Sf9 insect cells)[11]
-
Microsome membrane fraction containing the enzyme[11]
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
[¹⁴C]-Serine (radiolabeled substrate)
-
Phosphatidylcholine (substrate)
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare the microsome membrane fraction containing human PSS1 from Sf9 insect cells expressing the enzyme.[11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, phosphatidylcholine, and [¹⁴C]-Serine.
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the PSS1-containing microsome fraction to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extraction of Phospholipids: Extract the phospholipids containing the newly synthesized [¹⁴C]-phosphatidylserine.
-
Quantification: Add a scintillation cocktail to the extracted phospholipids and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
PSS1 Inhibition Assay Workflow
Caption: PSS1 cell-free inhibition assay workflow.
Signaling Pathway Context
The inhibition of PSS1 is particularly relevant in the context of cancers that have a deficiency in PSS2. This creates a synthetic lethal interaction, where the inhibition of PSS1 in a PSS2-deficient cancer cell leads to cell death.
PSS1 Signaling Pathway in Cancer
Caption: PSS1 in cancer and inhibitor action.
Spectroscopic Data
While detailed spectroscopic data such as ¹H NMR and ¹³C NMR spectra for Methyl 5-fluoropicolinate are available from various suppliers, they are not publicly available in the search results.[3][10] Researchers are advised to request the Certificate of Analysis (COA) from the supplier for specific batch data.
Conclusion
Methyl 5-fluoropicolinate (CAS No. 107504-07-4) is a key synthetic intermediate with significant applications in modern drug discovery. Its utility in the construction of potent inhibitors for clinically relevant targets such as PSS1 and BTK underscores its importance for medicinal chemists. This guide has provided a consolidated overview of its properties, synthetic applications, and relevant experimental protocols to aid researchers in leveraging this compound for the development of novel therapeutics.
References
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Chemsrc. Methyl 5-fluoro-2-pyridinecarboxylate | CAS#:107504-07-4. [Link]
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AccelaChem. 107504-07-4,this compound. [Link]
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-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]
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European Patent Office. PYRROLOPYRAZOLE DERIVATIVE - EP 3936192 B1. [Link]
-
AACR Journals. Potent and Selective PTDSS1 Inhibitors Induce Collateral Lethality in Cancers with PTDSS2 Deletion. [Link]
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A Comprehensive Spectroscopic Guide to Methyl 5-Fluoropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 5-Fluoropyridine-2-carboxylate (CAS No: 107504-07-4), a critical building block in the pharmaceutical and agrochemical industries.[1] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer researchers, chemists, and quality control professionals a definitive resource for structural verification and purity assessment. We will explore the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a multi-faceted analytical approach. The guide includes detailed experimental protocols, data interpretation, and visual workflows to ensure both scientific integrity and practical applicability.
Introduction: The Significance of a Fluorinated Pyridine Ester
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom and a methyl ester group. The strategic placement of the fluorine atom significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability and binding affinity in bioactive molecules. This makes it a highly valuable intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]
Given its role in complex molecular architectures, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide explains the causality behind the observed spectral data, providing a robust framework for its analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following standardized atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.
Proton (¹H) NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. In this molecule, the electron-withdrawing nature of the pyridine nitrogen, the ester group, and the fluorine atom all contribute to deshielding the aromatic protons, shifting them downfield.
Expected Data:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| H6 | 8.5 - 8.7 | d | J(H6-F) ≈ 3-4 Hz (⁴J) |
| H4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8-9 Hz (³J), J(H4-F) ≈ 8-9 Hz (³J) |
| H3 | 7.6 - 7.8 | dd | J(H3-H4) ≈ 8-9 Hz (³J), J(H3-F) ≈ 4-5 Hz (⁴J) |
| O-CH₃ (H11) | 3.9 - 4.1 | s | N/A |
Interpretation:
-
Aromatic Region: Three distinct signals are expected for the pyridine ring protons. H6, being ortho to the nitrogen, is the most deshielded. The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. H4 will appear as a doublet of doublets due to coupling with both H3 and the fluorine atom (³J). H3 will also be a doublet of doublets from coupling to H4 and a smaller long-range coupling to fluorine (⁴J).
-
Aliphatic Region: The methyl protons of the ester group (H11) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
Carbon-¹³ (¹³C) NMR Spectroscopy
Theoretical Insight: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen, nitrogen, and fluorine causing significant downfield shifts. A key feature is the observation of carbon-fluorine (C-F) coupling, which is invaluable for assignment.
Expected Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |
|---|---|---|
| C=O (C8) | 163 - 165 | d, ⁴J ≈ 3-4 Hz |
| C5 | 158 - 162 | d, ¹J ≈ 240-260 Hz |
| C6 | 148 - 150 | d, ³J ≈ 4-5 Hz |
| C2 | 145 - 147 | d, ³J ≈ 15-20 Hz |
| C4 | 140 - 142 | d, ²J ≈ 25-30 Hz |
| C3 | 122 - 124 | d, ²J ≈ 20-25 Hz |
| O-CH₃ (C11) | 52 - 54 | s |
Interpretation:
-
The spectrum will show seven distinct carbon signals.
-
The ester carbonyl carbon (C8) will be the most downfield signal, aside from the carbon directly bonded to fluorine.
-
The C5 carbon, directly attached to the fluorine atom, will exhibit a very large one-bond coupling constant (¹JCF), making its assignment unambiguous.
-
The other pyridine carbons (C2, C3, C4, C6) will appear as doublets due to two-, three-, or four-bond coupling with the fluorine atom, aiding in their definitive assignment. Quaternary carbons, such as C2 and C5, often show lower intensity peaks.[2]
-
The methyl carbon (C11) will appear as a singlet in the upfield region.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
Theoretical Insight: ¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] Its large chemical shift range makes it highly sensitive to subtle changes in the molecular environment. The spectrum is typically proton-decoupled, but coupling to protons can be observed if desired.
Expected Data:
-
Chemical Shift (δ, ppm): Approximately -110 to -120 ppm (relative to CFCl₃ at 0 ppm). The precise shift is solvent and environment-dependent.
-
Multiplicity (Proton-Coupled): The ¹⁹F signal will appear as a multiplet (specifically, a doublet of doublets of doublets) due to coupling with H6, H4, and H3.
Interpretation: The single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Observing the coupling to the ortho (H4, H6) and meta (H3) protons in a proton-coupled spectrum can be used to further confirm the structural assignments made from the ¹H NMR.
Standard Operating Protocol: ¹H NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[4]
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Apply a standard 90° pulse.
-
Acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier Transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons in different environments.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
-
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | C-H stretch (Aromatic) | Medium |
| 2990 - 2950 | C-H stretch (Methyl) | Medium |
| 1735 - 1720 | C=O stretch (Ester) | Strong |
| 1600 - 1580 | C=C / C=N stretch (Pyridine ring) | Medium-Strong |
| 1280 - 1250 | C-O stretch (Ester) | Strong |
| 1250 - 1200 | C-F stretch (Aryl-F) | Strong |
Interpretation: The IR spectrum provides immediate, confirmatory evidence for the primary functional groups. The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1725 cm⁻¹.[5] The presence of the aromatic pyridine ring is confirmed by the C=C/C=N stretches and the aromatic C-H stretches above 3000 cm⁻¹.[6] A strong absorption corresponding to the C-F bond stretch is also a key identifier for this molecule.
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is the definitive technique for determining the molecular weight and can offer structural clues based on fragmentation patterns.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): m/z ≈ 155.04. The exact mass will be very close to the calculated monoisotopic mass of 155.03829.
-
Key Fragments:
-
m/z = 124: Loss of the methoxy group (•OCH₃) from the molecular ion. This is a very common fragmentation pathway for methyl esters.
-
m/z = 96: Subsequent loss of carbon monoxide (CO) from the m/z 124 fragment.
-
Interpretation: The observation of the molecular ion peak at m/z 155 confirms the molecular formula C₇H₆FNO₂. The fragmentation pattern, particularly the initial loss of 31 mass units (methoxy group), strongly supports the presence of a methyl ester functionality and helps to piece together the molecular structure.
Integrated Spectroscopic Analysis Workflow
Confirming the structure and purity of this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated process.
Caption: Workflow for integrated spectroscopic analysis and structural verification.
Conclusion
The spectroscopic profile of this compound is distinct and rich with information. ¹H and ¹³C NMR define the carbon-hydrogen framework, with characteristic C-F and H-F coupling constants providing definitive proof of the fluorine's position. ¹⁹F NMR offers a highly sensitive and unambiguous confirmation of the fluoro-substituent. IR spectroscopy rapidly verifies the presence of key ester and aromatic functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. By employing this integrated spectroscopic approach, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital chemical intermediate.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for scientific papers (general NMR data). Available from: [Link]
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Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. Available from: [Link]
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D'Annessa, I., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available from: [Link]
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Lindeman, S. V., et al. (2015). 19F NMR Study of Ligand Dynamics in Carboxylate-Bridged Diiron(II) Complexes Supported by a Macrocyclic Ligand. Inorganic chemistry, 54(20), 9805–9816. Available from: [Link]
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Gundersen, L. L., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(8), 633–638. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Available from: [Link]
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ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-Fluoropyridine-2-carboxylate
Introduction: A Versatile Building Block in Modern Chemistry
Methyl 5-fluoropyridine-2-carboxylate is a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen, the strongly electronegative fluorine atom, and the ester functionality, make it a valuable synthon for the introduction of the 5-fluoropyridinyl moiety. The strategic placement of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, bioavailability, and target binding affinity. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for its application in research and development.
Molecular Structure and Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 107504-07-4 | [1][2] |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, the ester group, and the ring nitrogen.
¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbonyl carbon of the ester will appear significantly downfield. The carbons attached to fluorine and nitrogen will also exhibit characteristic shifts.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and C-F stretching, in addition to the characteristic peaks for the aromatic pyridine ring.[3]
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should be observed at m/z = 155. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire ester group (-COOCH₃).[4][5][6]
Chemical Reactivity: A Tale of Two Electrophilic Sites
The reactivity of this compound is dominated by two key features: the electrophilicity of the pyridine ring, enhanced by the fluorine substituent, and the reactivity of the methyl ester group.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electronegative fluorine atom, making the ring susceptible to nucleophilic attack. While fluorine at the 2- or 4-position is generally more activated towards SₙAr, the 5-fluoro position in this molecule can still undergo substitution, particularly with potent nucleophiles or under forcing conditions.
Mechanism of SₙAr:
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for nucleophilic aromatic substitution.
Protocol for Nucleophilic Aromatic Substitution with an Amine (Generalized):
This protocol is based on established procedures for SₙAr reactions on related fluoropyridines and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2-1.5 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Base: Add potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hydrolysis of the Methyl Ester
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoropyridine-2-carboxylic acid (also known as 5-fluoropicolinic acid), under either acidic or basic conditions. Basic hydrolysis, using a hydroxide source like lithium hydroxide or sodium hydroxide, is generally preferred as it is often cleaner and proceeds to completion.
Mechanism of Base-Catalyzed Hydrolysis (Saponification):
The reaction involves the nucleophilic acyl substitution of the methoxy group by a hydroxide ion.
Experimental Workflow: Ester Hydrolysis
Caption: A generalized workflow for the hydrolysis of the methyl ester.
Protocol for the Hydrolysis to 5-Fluoropicolinic Acid (Generalized):
This protocol is adapted from a procedure for the hydrolysis of a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of lithium hydroxide (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Isolation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M hydrochloric acid.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoropicolinic acid.
Reduction of the Ester
The methyl ester can be reduced to the corresponding primary alcohol, (5-fluoropyridin-2-yl)methanol, using a suitable reducing agent. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, sodium borohydride (NaBH₄) is often preferred due to its milder nature and greater functional group tolerance, although it may require harsher conditions or the use of additives.
Protocol for the Reduction to (5-Fluoropyridin-2-yl)methanol (Generalized):
This protocol is based on general procedures for the reduction of aromatic methyl esters.[8][9]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium borohydride (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension.
-
Reaction: After the initial addition, add methanol dropwise to the reaction mixture and heat to reflux for 2-5 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of 2M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
General Stability:
As a solid, this compound is expected to be stable under normal laboratory conditions. However, like many esters, it is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.
Recommended Storage Conditions:
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10][11]
Incompatible Materials:
Contact with strong oxidizing agents, strong acids, and strong bases should be avoided to prevent decomposition.[11]
Thermal Stability:
While specific data is unavailable for this compound, fluorinated pyridine-containing polymers often exhibit good thermal stability.[3][12] It is reasonable to infer that the monomer itself possesses a degree of thermal stability, though prolonged exposure to high temperatures should be avoided.
Photostability:
There is no specific data on the photostability of this compound. For compounds where photostability is a concern, it is advisable to store them in amber vials or protected from light.
Conclusion
This compound is a versatile and valuable building block in synthetic chemistry. Its reactivity is characterized by the potential for nucleophilic aromatic substitution at the 5-position and standard ester transformations such as hydrolysis and reduction. A thorough understanding of these reaction pathways, coupled with appropriate handling and storage, will enable researchers to effectively utilize this compound in the synthesis of novel and complex molecules for a wide range of applications, from pharmaceuticals to advanced materials.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Colorado Boulder Department of Chemistry. IR Absorption Table. Retrieved from [Link]
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Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]
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Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2019, September 3). 12.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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UCLA Chemistry. IR Chart. Retrieved from [Link]
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PubChem. 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Retrieved from [Link]
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Fluoropyridine-Based Pharmaceutical Intermediates: A Guide to Strategic Synthesis and Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, yielding pharmaceutical agents with enhanced potency, metabolic stability, and optimized pharmacokinetic profiles.[1][2] Fluoropyridine derivatives are pivotal structures in a multitude of FDA-approved drugs, driving continuous innovation in their synthetic accessibility.[1][3] This technical guide provides a comprehensive overview of the discovery and synthesis of fluoropyridine-based pharmaceutical intermediates. It moves beyond a simple recitation of methods to explain the underlying chemical principles and strategic considerations that guide the selection of a synthetic route. We will explore foundational strategies such as Nucleophilic Aromatic Substitution (SNAr) and diazotization reactions, which remain industry workhorses, before delving into modern, precision-driven methodologies including transition metal-catalyzed C-H functionalization and photoredox catalysis.[4][5][6] Detailed experimental protocols for key transformations are provided to bridge theory and practice. Finally, this guide addresses the persistent challenges and charts the future directions of a field critical to the advancement of therapeutic development.[7][8]
The Strategic Imperative of Fluorine in Pyridine Scaffolds
The pyridine ring is one of the most prevalent heterocyclic motifs in biologically active compounds, found in numerous top-selling pharmaceuticals.[9] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold. The introduction of fluorine, the most electronegative element, imparts a unique set of properties that medicinal chemists strategically leverage to overcome common drug development hurdles.[10][11]
Key Physicochemical Effects of Fluorination:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, receptor binding, and oral absorption, as it can prevent unwanted protonation at physiological pH.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[12] This makes it exceptionally resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation. Blocking a site of metabolic oxidation with fluorine can dramatically increase a drug's half-life and bioavailability.[13]
-
Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][11] This property is critical for drugs targeting the central nervous system (CNS).[13]
-
Altered Conformation and Binding Affinity: The small size of the fluorine atom means it can often substitute for hydrogen without creating significant steric hindrance.[11] However, its unique electronic properties can alter the conformation of a molecule and introduce new, favorable interactions (e.g., electrostatic or hydrogen bonds) with target receptors, thereby increasing binding affinity and potency.[11][12]
These combined effects underscore why the development of robust and versatile methods for synthesizing fluoropyridine intermediates is a primary focus of pharmaceutical research and development.[7][14]
Foundational Synthetic Strategies for Fluoropyridine Cores
The "best" method for synthesizing a fluoropyridine is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of production. The following foundational strategies represent the bedrock of industrial and laboratory-scale synthesis.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is the most common and often most direct method for introducing a fluoride ion onto a pyridine ring. The inherent electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. This effect is further enhanced by the presence of a good leaving group.
The general mechanism involves the addition of a fluoride nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen heteroatom. Subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product.
Caption: General mechanism of SNAr on a pyridine ring.
Common Leaving Groups and Conditions:
| Leaving Group | Typical Fluoride Source | Reaction Conditions | Causality & Commentary |
| -Cl, -Br | KF, CsF | High temperatures (150-250 °C), often in aprotic polar solvents (DMSO, DMF) or with phase-transfer catalysts. | The high temperatures are required to overcome the activation energy for breaking the C-Cl or C-Br bond. CsF is more reactive than KF due to the weaker F-Cs interaction. |
| -NO₂ | KF, TBAF | Milder conditions compared to halo-pyridines. Can often proceed at lower temperatures (80-150 °C).[15][16] | The nitro group is a powerful electron-withdrawing group, which strongly activates the ring for nucleophilic attack and is an excellent leaving group.[16][17] |
| -N(CH₃)₃⁺ | KHF₂, TBAF | Mild conditions.[18] | The trimethylammonium group is an excellent leaving group, making this a highly efficient method, particularly for radiolabeling with ¹⁸F.[18] |
A key insight is that while 2-chloropyridines are common starting materials, the resulting 2-fluoropyridines are themselves highly activated for a subsequent SNAr reaction. The reaction of 2-fluoropyridine with an alkoxide like NaOEt is over 300 times faster than the corresponding reaction of 2-chloropyridine.[5][9] This high reactivity makes 2-fluoropyridines exceptionally valuable intermediates for late-stage functionalization, allowing for the introduction of various nucleophiles under mild conditions.[5][9]
Diazotization Reactions (Balz-Schiemann)
The Balz-Schiemann reaction provides a route to fluoropyridines from readily available aminopyridines. The process involves treating the aminopyridine with a source of nitrous acid (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) or HF-pyridine to form a pyridine diazonium salt. This salt is then decomposed, typically by heating, to yield the fluoropyridine.[19][20]
Halogen Exchange (HALEX)
The HALEX process is a specific type of SNAr reaction focused on converting chloropyridines or bromopyridines to fluoropyridines.[19] This is a widely used industrial method due to the relatively low cost and widespread availability of chlorinated pyridine precursors. The reaction typically requires forcing conditions, such as high temperatures and pressures, using spray-dried potassium fluoride (KF).[19]
Modern Advances in Fluoropyridine Synthesis: Precision and Late-Stage Functionalization
While foundational methods are robust, they often require harsh conditions and pre-functionalized starting materials. Modern synthetic chemistry has focused on developing milder, more selective methods that can be applied late in a synthetic sequence to complex molecules.
Caption: Decision-making flowchart for selecting a synthetic strategy.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a transformative strategy, enabling the conversion of a C-H bond directly into a C-F bond without the need for a pre-installed leaving group.[23] This approach is exceptionally powerful for the late-stage modification of complex drug candidates.[5][9]
-
Mechanism: These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium, Copper) that coordinates to the pyridine, often guided by a directing group on the molecule.[4][24] This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction with a fluorine source.
-
Fluorine Sources: Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) are common in palladium-catalyzed systems, while nucleophilic sources like AgF are used in copper-catalyzed reactions.[24][25]
-
Causality of Selectivity: The regioselectivity is a key advantage. For instance, many 3-substituted pyridines undergo fluorination with exclusive selectivity at the 2-position.[5] This selectivity is often governed by the electronic and steric environment of the C-H bond and the nature of the catalyst system.
A powerful application is the tandem C-H fluorination/SNAr sequence. A pyridine can first be fluorinated at the 2-position using a reagent like AgF₂, and the resulting 2-fluoropyridine intermediate, which is highly reactive, can then be subjected to substitution with a wide range of nucleophiles under mild conditions.[5][9]
Photoredox Catalysis
Visible-light photoredox catalysis offers an exceptionally mild and versatile platform for generating radicals that can participate in fluorination reactions.[6]
-
Mechanism: A photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer with a suitable substrate to generate a radical intermediate. This radical can then be trapped by a fluorine source.
-
Application: A novel method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. The resulting 1,5-dicarbonyl compound can then be cyclized with ammonia in a one-pot procedure to form the 3-fluoropyridine ring.[6] This strategy allows for the assembly of the fluoropyridine core from two simple ketone components under very mild conditions.[6]
Experimental Design and Protocols
The following protocols are representative of the key synthetic strategies discussed and are based on authoritative, published methodologies.
Protocol 4.1: Tandem C-H Fluorination and SNAr for Late-Stage Functionalization
This protocol is adapted from the work of Hartwig and co-workers and demonstrates the power of C-H activation for modifying a complex molecule.[5][9]
Objective: To synthesize a 2-substituted pyridine derivative from a pyridine starting material.
Workflow:
Caption: Experimental workflow for tandem C-H fluorination and SNAr.
Step-by-Step Methodology:
-
Fluorination: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 equiv) to a vial. Add acetonitrile (MeCN) to make a 0.1 M solution. To this solution, add silver(II) fluoride (AgF₂) (2.0 equiv). Seal the vial and heat at 110 °C for 12 hours.
-
Causality: AgF₂ acts as a potent single-electron oxidant and fluorine source. The reaction proceeds via a radical mechanism. The elevated temperature is necessary to drive the reaction to completion. Assembling the reaction under an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.[9]
-
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure. The crude 2-fluoropyridine intermediate is often pure enough for the next step but can be purified by column chromatography if necessary.
-
Nucleophilic Aromatic Substitution: To a solution of the 2-fluoropyridine intermediate (1.0 equiv) and the desired nucleophile (e.g., an alcohol or amine, 1.2 equiv) in an appropriate solvent like THF or DMF, add a base (e.g., NaH for alcohols, K₂CO₃ for amines, 1.5 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Final Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography.
Protocol 4.2: SNAr Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
This protocol is based on the work of Tjosaas and Fiksdahl and exemplifies the use of a nitro group as an effective leaving group.[15][16]
Objective: To replace a nitro group with fluorine via SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing anhydrous potassium fluoride (KF) (4.0 equiv), add anhydrous dimethyl sulfoxide (DMSO). Heat the suspension to 120 °C under a nitrogen atmosphere to ensure all components are dry.
-
Substrate Addition: Cool the mixture to 80 °C. Add a solution of the starting material, methyl 3-nitropyridine-4-carboxylate (1.0 equiv), in anhydrous DMSO dropwise over 15 minutes.
-
Causality: The nitro group is a strong electron-withdrawing group, activating the C3 position for nucleophilic attack. The hetero-N atom also provides activation.[16] KF serves as the fluoride source, and DMSO is an excellent polar aprotic solvent that helps to solubilize the fluoride salt and promote the SNAr reaction.
-
-
Reaction and Monitoring: Heat the reaction mixture to 150 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel chromatography to yield methyl 3-fluoropyridine-4-carboxylate.
Challenges and Future Directions
Despite significant progress, the synthesis of fluoropyridines still presents challenges and opportunities for innovation.
Current Challenges:
-
Regioselectivity: While modern methods offer better control, achieving specific substitution patterns, particularly in polysubstituted pyridines, can be difficult.[5]
-
Harsh Reagents: Many classical methods rely on aggressive, toxic, or hazardous reagents (e.g., HF, explosive diazonium salts), which pose safety and environmental concerns.[8]
-
Cost and Scalability: Advanced catalysts and reagents used in modern methods can be expensive, and scaling these reactions for industrial production (Good Manufacturing Practice - GMP) remains a significant hurdle.[8][26]
Future Directions:
-
Green Chemistry: A major trend is the development of more sustainable synthetic techniques that reduce hazardous waste and energy consumption. This includes the use of flow chemistry and aqueous reaction conditions.[7][25]
-
Novel Catalysis: Research continues into developing more efficient and cheaper catalysts, including those based on earth-abundant metals, for C-H functionalization.
-
Biocatalysis: The use of enzymes for fluorination (enzymatic fluorination) is an emerging field that promises unparalleled selectivity under exceptionally mild conditions.[27]
-
New Fluorinating Agents: The design of novel fluorinating agents that are safer, easier to handle, and provide greater control over site- and stereoselectivity is a critical area of research.[25]
Conclusion
The discovery and development of fluoropyridine-based pharmaceutical intermediates are driven by the profound and beneficial impact of fluorine on the properties of drug molecules. From the scalable, foundational SNAr and diazotization reactions to the precise and elegant C-H functionalization and photoredox methods, the synthetic chemist's toolkit has expanded dramatically. Understanding the causality behind each method—why certain conditions are chosen and how specific reagents function—is paramount for rational design and problem-solving in a drug discovery campaign. As challenges in regioselectivity, safety, and scalability are met with innovations in catalysis and green chemistry, the ability to strategically synthesize novel fluoropyridine building blocks will continue to be a key enabler in the quest for safer and more effective medicines.
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McManus, J. B., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]
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S. R. K. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Daugulis, O. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PubMed Central. [Link]
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Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
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Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
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Global Info Research. (2025). Fluoropyridines Latest Industry Trends: Revenue, Price, Sales Analysis Report 2026. Issuu. [Link]
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The Strategic Incorporation of Methyl 5-Fluoropyridine-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Fluorine Advantage in Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the strategic introduction of fluorine into drug candidates is a powerful and widely adopted strategy to optimize molecular properties and enhance therapeutic profiles.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][3] When incorporated into heterocyclic systems, such as the pyridine ring, these effects are particularly pronounced. The pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals, and the addition of fluorine can enhance metabolic stability, modulate lipophilicity, and alter the pKa of the nitrogen atom, thereby fine-tuning the molecule's interaction with its biological target.[4][5]
This guide focuses on Methyl 5-Fluoropyridine-2-carboxylate, a key heterocyclic building block that leverages the "fluorine advantage." We will explore its synthesis, reactivity, and critical role in the construction of complex, biologically active molecules, providing field-proven insights into its application in contemporary drug discovery programs.
I. Physicochemical Profile of this compound
This compound (CAS No. 107504-07-4) is a versatile intermediate valued for its unique combination of functional groups: a reactive ester, a basic pyridine nitrogen, and a strategically placed fluorine atom.[6] These features provide multiple avenues for synthetic elaboration.
| Property | Value | Source |
| CAS Number | 107504-07-4 | [6] |
| Molecular Formula | C₇H₆FNO₂ | [6] |
| Molecular Weight | 155.13 g/mol | [6] |
| Appearance | Typically a solid | N/A |
| Key Features | Ester (for amidation/hydrolysis), Pyridine N (pKa modulation), Fluoro-substituent (metabolic stability, binding) | [1][5] |
II. Synthesis and Chemical Reactivity
The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) or diazotization-fluorodediazoniation reactions (Balz-Schiemann type).[7][8] The preparation of this compound or its precursors frequently starts from more readily available aminopyridines.
A common synthetic strategy involves the diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride (HF) or HF-Pyridine solutions.[7]
Caption: General workflow for synthesizing fluoropyridine derivatives.
The true synthetic value of this compound lies in its reactivity profile. The ester at the 2-position is readily converted into an amide through reaction with a primary or secondary amine. This transformation is fundamental to drug development, as the amide bond is a cornerstone of peptide and small molecule drug structures. The fluorine atom at the 5-position enhances the molecule's metabolic stability by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.[1][4]
III. Application as a Core Building Block in Drug Development
The 5-fluoropyridine moiety is a privileged scaffold found in several approved drugs and clinical candidates. This compound serves as a direct precursor to the corresponding carboxylic acid or amide fragments required for their synthesis.
Case Study: Lemborexant (Dayvigo)
Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia. A key fragment in its structure is derived from 2-amino-5-fluoropyridine, which can be accessed from the subject molecule. The final step in the synthesis of Lemborexant involves the coupling of a complex carboxylic acid with 2-amino-5-fluoropyridine using a peptide coupling agent like HATU.[9]
The inclusion of the 5-fluoropyridine motif in Lemborexant is critical. It contributes to the molecule's overall physicochemical properties, including lipophilicity, which influences its ability to cross the blood-brain barrier and reach its target in the central nervous system.[4]
Caption: Synthetic utility in constructing complex drug molecules.
Case Study: Factor VIIa/TF Complex Inhibitors
Research into new antithrombotic drugs has identified fluoropyridine-based compounds as potent inhibitors of the activated factor VII/tissue factor (FVIIa/TF) complex, a key player in blood clot formation.[10] In these inhibitors, the fluoropyridine core serves as a central scaffold. The ester of this compound can be hydrolyzed to 5-fluoropyridine-2-carboxylic acid, which is then coupled to other fragments to build the final inhibitor. The fluorine atom can enhance binding affinity with the target protein through favorable electrostatic interactions.[1][10]
IV. Representative Experimental Protocol: Amide Coupling
The conversion of the methyl ester to an amide is a pivotal step in utilizing this building block. The following protocol is a representative example of this transformation.
Objective: To synthesize N-benzyl-5-fluoropyridine-2-carboxamide from this compound and benzylamine.
Methodology:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add benzylamine (1.1 eq) to the solution.
-
-
Reaction Initiation:
-
If the direct aminolysis is slow, the reaction can be promoted by adding a non-nucleophilic base like triethylamine (TEA) or by using a reagent that facilitates amide bond formation, such as trimethylaluminum (AlMe₃).
-
For AlMe₃-mediated coupling: Cool the solution of benzylamine in an ice bath (0 °C). Slowly add a 2M solution of trimethylaluminum in toluene (1.1 eq). Stir for 30 minutes at 0 °C.
-
Slowly add the solution of this compound to the pre-formed aluminum-amine complex.
-
-
Reaction Monitoring & Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-5-fluoropyridine-2-carboxamide.
-
Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure and purity, ensuring the absence of starting materials.
Conclusion
This compound is more than just an intermediate; it is a strategic building block that embodies the principles of modern medicinal chemistry.[11] Its utility stems from the synergistic combination of a versatile ester handle and a fluorinated pyridine core. The strategic placement of the fluorine atom provides a reliable method for enhancing metabolic stability and modulating electronic properties, which are critical for optimizing the safety and efficacy profiles of new drug candidates.[1][2][5] As drug discovery continues to tackle increasingly complex biological targets, the rational use of well-designed, fluorinated building blocks like this compound will remain an indispensable tool for researchers and scientists in the pharmaceutical industry.
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An In-depth Technical Guide to the Exploratory Synthesis of Methyl 5-Fluoropyridine-2-carboxylate Derivatives
Abstract
This technical guide provides a comprehensive overview of the exploratory synthesis of Methyl 5-Fluoropyridine-2-carboxylate, a key building block in contemporary drug discovery. The strategic incorporation of a fluorine atom onto the pyridine scaffold can significantly enhance the pharmacological properties of bioactive molecules, making the efficient synthesis of this and related derivatives a critical endeavor for medicinal chemists.[1][2] This document details multiple synthetic pathways, including the classic Balz-Schiemann reaction and direct esterification of 5-fluoropicolinic acid, alongside modern C-H activation strategies. Each methodology is presented with a rationale for its application, detailed experimental protocols, and insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important fluorinated heterocyclic compound.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine, a bioisostere for hydrogen with distinct electronic properties, has become a powerful strategy to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Consequently, fluorinated pyridine derivatives are of immense interest in the development of novel therapeutics.
This compound, in particular, serves as a versatile intermediate. The ester functionality provides a handle for further chemical transformations, such as amidation to form novel carboxamides, while the 5-fluoro substituent can impart desirable pharmacokinetic properties to the final drug candidate. This guide will explore various synthetic approaches to this valuable compound, providing both established and exploratory methodologies.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final product. This guide will focus on three primary strategies:
-
Route A: The Balz-Schiemann Reaction - A classic and reliable method for introducing fluorine onto an aromatic ring, starting from an amino-substituted precursor.
-
Route B: Direct Esterification - A straightforward approach for the synthesis of the target molecule from commercially available 5-fluoropicolinic acid.
-
Route C: Exploratory C-H Fluorination - A modern and increasingly popular method that involves the direct conversion of a C-H bond to a C-F bond, offering a more atom-economical approach.
Detailed Synthetic Protocols
Route A: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[3][4][5][6] In this approach, Methyl 5-aminopicolinate is diazotized, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired fluorinated product.
3.1.1. Experimental Protocol
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a suitable reaction vessel, dissolve Methyl 5-aminopicolinate (2.2 g) in 48% fluoroboric acid (5.5 ml) and 95% ethanol (20 ml).[7]
-
Cool the mixture to -3°C with constant stirring in an ice-salt bath.
-
Slowly add n-butyl nitrite (1.81 g) dropwise, maintaining the temperature at -3°C.
-
After the addition is complete, continue stirring at -3°C for an additional 30 minutes.
-
Add another portion of n-butyl nitrite (0.5 ml) slowly and continue stirring for 30 minutes at 0°C.[7]
-
Carefully add cold diethyl ether (20 ml) to the reaction mixture to precipitate the diazonium salt.
-
Rapidly filter the solid precipitate and wash it twice with cold hexane.
Step 2: Thermal Decomposition
-
Suspend the isolated diazonium salt in heptane (100 ml).
-
Slowly heat the suspension with vigorous stirring. A vigorous exothermic reaction is expected to occur at approximately 60°C.[7]
-
After the initial exotherm subsides, continue heating to 80°C to ensure complete decomposition.
3.1.2. Work-up and Purification
-
A red oil may separate on the sides of the flask. Filter the hot heptane solution.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the red oil in water and add an excess of sodium bicarbonate solution.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of diethyl ether and hexane as the eluent to afford pure this compound.[7]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 5-aminopicolinate | 152.15 | 2.2 g | 0.0145 |
| Fluoroboric acid (48%) | 87.81 | 5.5 ml | - |
| n-Butyl nitrite | 103.12 | 1.81 g + 0.5 ml | ~0.022 |
| Heptane | 100.21 | 100 ml | - |
Table 1: Reagents for the Balz-Schiemann reaction.
Route B: Synthesis via Direct Esterification
This route offers a more direct approach, starting from the commercially available 5-fluoropicolinic acid. The Fischer-Speier esterification is a classic and effective method for this transformation, utilizing an excess of the alcohol in the presence of an acid catalyst.[8][9][10]
3.2.1. Experimental Protocol
-
To a solution of 5-fluoropicolinic acid (5 g) in methanol (50 mL), slowly add thionyl chloride (2.7 mL) dropwise at room temperature.[1]
-
Transfer the reaction mixture to a sealed microwave reaction flask.
-
Stir the reaction at 65°C for 2 hours.[1]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
3.2.2. Work-up and Purification
-
Dissolve the residue in a solvent mixture of dichloromethane and methanol.
-
Filter the solution through a short plug of silica gel.
-
Collect the filtrate and concentrate it under reduced pressure to yield this compound.[1]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Fluoropicolinic acid | 141.10 | 5 g | 0.0354 |
| Methanol | 32.04 | 50 mL | - |
| Thionyl chloride | 118.97 | 2.7 mL | 0.0369 |
Table 2: Reagents for the direct esterification.
Route C: Exploratory Synthesis via C-H Fluorination
Direct C-H fluorination represents a modern and atom-economical approach to the synthesis of fluorinated heterocycles. Reagents such as silver(II) fluoride (AgF₂) have shown remarkable efficacy in the site-selective fluorination of pyridines, typically at the position adjacent to the nitrogen atom.[2][11][12] This method is presented as an exploratory route, as the direct application to Methyl picolinate may require optimization.
3.3.1. Conceptual Protocol
-
In an oven-dried flask under an inert atmosphere, dissolve Methyl picolinate in anhydrous acetonitrile.
-
Add silver(II) fluoride (AgF₂) in one portion with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically rapid and occurs at ambient temperature.[11]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate and purify by column chromatography.
3.3.2. Rationale and Challenges
The C-H fluorination of pyridines with AgF₂ is known to be highly regioselective for the C2 and C6 positions.[2][11][12] For Methyl picolinate, this would likely lead to a mixture of 2-fluoro and 6-fluoro isomers, with the potential for difluorination. The ester group at the 2-position may influence the regioselectivity, and a thorough investigation would be required to optimize the conditions for the desired 5-fluoro isomer. This approach is therefore considered exploratory and would be a suitable project for further research and development.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show resonances for all seven carbon atoms, with the carbon bearing the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.[13][14][15][16]
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the target compound (C₇H₆FNO₂, MW: 155.13). Fragmentation patterns can provide further structural confirmation.[17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester and the C-F bond.
Troubleshooting and Field-Proven Insights
The synthesis of fluorinated heterocycles can present unique challenges. Below are some common issues and potential solutions based on field experience.
| Problem | Potential Cause | Suggested Solution |
| Low yield in Balz-Schiemann reaction | Incomplete diazotization or premature decomposition of the diazonium salt. | Ensure precise temperature control during diazotization. Use fresh n-butyl nitrite. The addition of ether to precipitate the salt should be done carefully to avoid oiling out. |
| Side reactions in esterification | Presence of water can lead to hydrolysis of the acid chloride intermediate or the final ester product. | Use anhydrous methanol and ensure all glassware is thoroughly dried. Thionyl chloride should be freshly distilled if necessary. |
| Poor regioselectivity in C-H fluorination | The electronic and steric properties of the substrate may not favor fluorination at the desired position. | Screen different fluorinating agents (e.g., Selectfluor) and reaction conditions (solvent, temperature, additives). Consider a directing group strategy if regioselectivity remains a challenge.[19] |
| Difficulty in purification | The product may co-elute with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques such as preparative HPLC if necessary. |
Table 3: Troubleshooting guide for the synthesis of this compound.
Conclusion
This technical guide has outlined several viable synthetic routes for the preparation of this compound. The choice of the most appropriate method will depend on the specific requirements of the research or development program. The Balz-Schiemann reaction provides a reliable, albeit multi-step, approach, while direct esterification is a more straightforward option if the starting carboxylic acid is readily available. Exploratory C-H fluorination offers an exciting avenue for future process development, with the potential for a more efficient and sustainable synthesis. By understanding the nuances of each synthetic strategy and anticipating potential challenges, researchers can confidently and efficiently access this important fluorinated building block for their drug discovery endeavors.
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Preparation of methyl 5-fluoropicolinate. PrepChem.com. [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. ResearchGate. [Link]
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Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. National Center for Biotechnology Information. [Link]
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-Fluoropyridine-2-carboxylate
Introduction
Methyl 5-fluoropyridine-2-carboxylate, with CAS number 107504-07-4, is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a technical resource for researchers and drug development professionals. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological screening.[1]
Molecular and Physicochemical Profile
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these have been determined through a combination of predictive modeling and available experimental data.
Core Properties
A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that several of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₂ | [2][3] |
| Molecular Weight | 155.13 g/mol | [2][3] |
| Physical Form | Solid | [3][4] |
| Boiling Point | 217.2 ± 20.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 85.1 ± 21.8 °C (Predicted) | [5] |
| logP | 0.58 (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [6] |
| Refractive Index | 1.491 (Predicted) | [5] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. The fluorine atom at the 5-position will cause characteristic splitting of the signals for the adjacent protons (at C4 and C6) due to H-F coupling. The methyl group will appear as a singlet, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group.
Mass Spectrometry (MS)
Mass spectrometric analysis is a crucial tool for confirming the molecular weight of this compound. A molecular ion peak (M+H)⁺ at m/z 156 has been experimentally observed, which corresponds to the protonated molecule and confirms its molecular weight of 155.13 g/mol .[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, and various vibrations associated with the aromatic pyridine ring.
Experimental Methodologies for Physicochemical Characterization
To ensure the accuracy of the physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key parameters.
Determination of Melting Point
The melting point provides an indication of the purity of a solid compound.
Protocol:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and biological assays.
Protocol:
-
An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated, taking the dilution factor into account.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting a compound's lipophilicity and its ability to cross biological membranes.
Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in either n-octanol or water.
-
A known volume of this solution is added to a separatory funnel with a known volume of the other phase.
-
The funnel is shaken vigorously to allow for partitioning between the two phases and then left to stand for complete phase separation.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-Flask Method for logP Determination.
Stability and Reactivity
While specific stability studies for this compound are not widely published, general considerations for similar compounds can be applied. As an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions. The fluorinated pyridine ring is generally stable but may undergo nucleophilic aromatic substitution under certain conditions. For storage, it is recommended to keep the compound in a cool, dry place, away from strong oxidizing agents.[4]
Safety and Handling
Based on available safety data for this and related compounds, this compound should be handled with appropriate precautions.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and direct contact with skin and eyes.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound is a valuable building block in medicinal and agricultural chemistry. This guide has synthesized available predicted and experimental data to provide a detailed overview of its physicochemical properties. The provided experimental protocols offer a framework for the in-house determination and verification of these crucial parameters, ensuring the reliable and effective application of this compound in research and development.
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Chemsrc. Methyl 5-fluoro-2-pyridinecarboxylate | CAS#:107504-07-4. [Link]
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The Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
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LookChem. Cas no 869108-35-0 (Methyl 3-Fluoropyridine-2-carboxylate). [Link]
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Capot Chemical. 107504-07-4 | this compound. [Link]
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Methodological & Application
The Strategic Application of Methyl 5-Fluoropyridine-2-carboxylate in Modern Drug Discovery: A Guide for Researchers
Introduction: The Privileged Role of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to its biological target.[1] Among the various fluorinated scaffolds, the 5-fluoropyridine moiety has emerged as a particularly valuable pharmacophore. Its ability to act as a bioisostere for a phenyl ring or other heterocyclic systems, while introducing favorable electronic properties, makes it a highly sought-after building block.[2][3]
Methyl 5-fluoropyridine-2-carboxylate stands out as a versatile and strategically important starting material in this context. Its inherent functionalities—a reactive ester group and a fluorinated pyridine ring—provide medicinal chemists with a powerful toolkit for generating diverse libraries of compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel therapeutic agents. We will delve into its application in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.
Core Applications in Drug Discovery: A Tale of Two Target Classes
The structural attributes of this compound lend themselves to the exploration of a wide array of biological targets. Two prominent areas where this scaffold has shown significant promise are in the development of selective enzyme inhibitors and allosteric modulators of GPCRs.
Crafting Potent and Selective Enzyme Inhibitors
The pyridine-2-carboxamide substructure, readily accessible from this compound, is a common feature in numerous enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide functionality can engage in crucial hydrogen bonding interactions within the active site of an enzyme, while the 5-fluoro substituent can enhance binding affinity and modulate pKa.
A representative application is in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The general workflow for developing a kinase inhibitor from this compound often involves two key synthetic transformations: amidation of the methyl ester and a subsequent cross-coupling reaction to introduce further structural diversity.
Illustrative Workflow: Synthesis of a Kinase Inhibitor Scaffold
Caption: A generalized synthetic workflow for generating a kinase inhibitor scaffold.
Engineering Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer several advantages over traditional orthosteric ligands, including greater subtype selectivity and a ceiling effect that can improve safety.[4][5] The 5-fluoropyridine motif is a valuable component in the design of such modulators, often contributing to the desired potency and selectivity.[6]
The synthesis of GPCR allosteric modulators frequently employs similar synthetic strategies as those used for enzyme inhibitors, highlighting the versatility of the this compound starting material. The ability to readily diversify the core scaffold through amidation and cross-coupling reactions allows for the fine-tuning of pharmacological properties.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key synthetic transformations and a representative biological assay. These are based on established methodologies and should be adapted and optimized for specific substrates and targets.
Protocol 1: Amidation of this compound
This protocol describes the conversion of the methyl ester to a secondary amide, a crucial step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Primary amine of choice (e.g., methylamine, benzylamine)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amide coupling reagent HBTU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-fluoro-N-alkylpicolinamide.
Data Presentation: Representative Amidation Reactions
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Methylamine | HBTU | DIPEA | DMF | 85-95 |
| Benzylamine | HATU | TEA | DCM | 80-90 |
| Aniline | EDC/HOBt | DIPEA | DMF | 70-85 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 5-Fluoro-picolinamide Derivative
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a brominated 5-fluoro-picolinamide with an arylboronic acid. This reaction is instrumental in building molecular complexity.[9][10][11][12]
Materials:
-
Brominated 5-fluoro-picolinamide derivative
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine the brominated 5-fluoro-picolinamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired aryl-substituted pyridine carboxamide.
Logical Relationship: From Starting Material to Bioactive Scaffold
Caption: The logical progression from starting material to a potential lead compound.
Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Kinase)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a protein kinase using a fluorescence-based assay.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide with a fluorescent label)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted inhibitor to the assay wells.
-
Add the kinase enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Data Presentation: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-1 | Kinase A | 150 |
| Example-2 | Kinase A | 25 |
| Staurosporine | Kinase A | 5 |
Conclusion: A Versatile Building Block for Future Discoveries
This compound is a powerful and versatile building block that provides a reliable entry point into the synthesis of a diverse range of potentially therapeutic compounds. Its strategic application, particularly in the development of enzyme inhibitors and GPCR allosteric modulators, continues to be a fruitful area of research. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this valuable scaffold in their own drug discovery endeavors. By understanding the underlying chemical principles and having access to robust experimental procedures, the scientific community can continue to build upon the foundation laid by this and other privileged structures to develop the next generation of innovative medicines.
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Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]
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Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. Available at: [Link]
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. Available at: [Link]
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2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Autech Industry Co.,Limited. Available at: [Link]
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- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on Methyl 5-Fluoropyridine-2-carboxylate
Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-Fluoropyridine-2-carboxylate. Intended for researchers in medicinal chemistry and drug development, these notes detail the underlying mechanistic principles, offer validated, step-by-step protocols for various nucleophiles (O, N, S-centered), and include troubleshooting advice to ensure successful synthesis. The protocols emphasize robust and reproducible methodologies for the generation of diverse 5-substituted pyridine-2-carboxylate derivatives, which are critical scaffolds in modern pharmaceuticals.
Introduction: The Strategic Value of a Versatile Scaffold
Substituted pyridine rings are ubiquitous pharmacophores found in a vast array of approved drugs and clinical candidates. Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions makes them privileged structures in molecular design. Specifically, the 5-substituted pyridine-2-carboxylate core is a versatile building block for creating compounds with diverse biological activities. This compound serves as an ideal precursor for accessing these derivatives through Nucleophilic Aromatic Substitution (SNAr), a powerful and often metal-free method for C-Heteroatom bond formation.
This guide explains the chemical principles that make this substrate highly reactive and provides actionable protocols for its derivatization.
Mechanistic Principles: Why This Reaction Works
The feasibility of SNAr on this compound is governed by the synergistic electronic effects of its constituent parts. Understanding these principles is key to optimizing reaction conditions.
-
The Electron-Deficient Pyridine Ring: Unlike benzene, the pyridine ring contains an electronegative nitrogen atom that withdraws electron density, making the ring inherently "electron-poor" and thus more susceptible to attack by nucleophiles.[1][2] This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6).[3]
-
The Activating Role of Substituents:
-
Pyridine Nitrogen (C1): The primary activator, the ring nitrogen, significantly lowers the energy of the anionic intermediate formed during the reaction.
-
Methyl Ester (C2): The ester at the C2 position is a strong electron-withdrawing group (EWG) that further activates the ring by stabilizing the negative charge of the reaction intermediate through resonance.
-
Fluorine (C5): Fluorine is an exceptional leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, rendering the C5 carbon highly electrophilic and primed for nucleophilic attack. This polarization effect is often more critical for reaction rate than the stability of the leaving group anion, which is why the reactivity order for halogens in SNAr is typically F > Cl > Br > I, the reverse of the order seen in SN2 reactions.[1][4]
-
The reaction proceeds via a two-step addition-elimination mechanism . The nucleophile first attacks the electron-deficient C5 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, typically rapid step, the aromaticity is restored by the expulsion of the fluoride leaving group.[5][6]
Caption: The Addition-Elimination mechanism of SNAr.
General Protocol Considerations
Successful SNAr reactions depend on the careful selection of nucleophile, base, solvent, and temperature.
| Parameter | Recommendation | Rationale & Causality |
| Nucleophile | O, N, S-centered nucleophiles. | The reaction rate is directly proportional to the strength of the nucleophile. Weak nucleophiles (e.g., alcohols, amines) require deprotonation with a base to form the more potent corresponding anion (alkoxide, amide).[1] |
| Base | NaH, K₂CO₃, Cs₂CO₃, K-OtBu | The base deprotonates the nucleophile, increasing its reactivity. For weak nucleophiles, a strong, non-nucleophilic base like NaH is ideal. For stronger nucleophiles like thiols, a milder base like K₂CO₃ is often sufficient. |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | These solvents excel at solvating the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive. They also have high boiling points, allowing for elevated reaction temperatures.[1] |
| Temperature | 25 °C to 120 °C | While many SNAr reactions require heat, the high activation of the C-F bond in the substrate may allow certain reactions with strong nucleophiles to proceed at or near room temperature. Empirical optimization is recommended. |
Application Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by TLC or LC-MS to determine optimal reaction times.
Protocol 1: O-Arylation with Alcohols
This protocol describes the synthesis of 5-alkoxy- and 5-aryloxy-pyridine-2-carboxylates, valuable motifs in pharmaceutical agents.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous DMF or DMSO (approx. 0.2 M relative to the substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Caution: H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition: Add this compound (1.0 equivalent) to the flask, either as a solid or dissolved in a minimal amount of anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel, dilute with more water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.
Table of Exemplar Conditions for O-Arylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|
| Methanol | NaH | DMF | 80 | 4 - 8 |
| Isopropanol | NaH | DMSO | 90 | 6 - 12 |
| Phenol | K₂CO₃ | DMF | 100 | 8 - 16 |
| 4-Methoxybenzyl alcohol | NaH | DMSO | 80 | 5 - 10 |
Protocol 2: N-Arylation with Amines
This procedure is used to synthesize 5-amino-pyridine-2-carboxylate derivatives. While direct SNAr is effective for many amines, for less nucleophilic or sterically hindered amines, alternative methods like the Buchwald-Hartwig amination may be required.[7][8][9]
Step-by-Step Methodology:
-
Preparation: In a sealable reaction vessel, combine this compound (1.0 equivalent), the amine (1.5 - 2.0 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent: Add a polar aprotic solvent such as DMSO or NMP (approx. 0.2-0.5 M).
-
Reaction: Seal the vessel and heat the mixture to the target temperature (typically 100-120 °C). Stir vigorously to ensure mixing.
-
Monitoring: Monitor the reaction by LC-MS. The reaction may require several hours to reach completion.
-
Work-up & Purification: Follow the same work-up, extraction, and purification procedure as described in Protocol 1.
Table of Exemplar Conditions for N-Arylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|
| Pyrrolidine | K₂CO₃ | DMSO | 100 | 6 - 12 |
| Morpholine | K₂CO₃ | NMP | 110 | 8 - 18 |
| Aniline | K-OtBu | DMSO | 120 | 12 - 24 |
| Benzylamine | Cs₂CO₃ | DMF | 100 | 6 - 12 |
Protocol 3: S-Arylation with Thiols
Thiols are excellent nucleophiles, and their reactions are often faster and occur under milder conditions than those with alcohols or amines.[10]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the thiol (1.1 equivalents), potassium carbonate (K₂CO₃, 1.5 equivalents), and DMF (approx. 0.3 M).
-
Addition: Add this compound (1.0 equivalent) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The high nucleophilicity of the thiolate anion often allows for lower reaction temperatures.
-
Monitoring & Work-up: Monitor the reaction to completion. Follow the same work-up, extraction, and purification procedure as described in Protocol 1.
Table of Exemplar Conditions for S-Arylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|
| Ethanethiol | K₂CO₃ | DMF | 25 - 40 | 2 - 6 |
| Thiophenol | K₂CO₃ | DMF | 50 | 3 - 8 |
| Benzyl Mercaptan | Cs₂CO₃ | DMSO | 40 | 2 - 5 |
Experimental Workflow & Troubleshooting
A generalized workflow can help streamline the experimental process from setup to analysis.
Caption: General laboratory workflow for SNAr reactions.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active nucleophile.2. Reaction temperature too low.3. Wet solvent or reagents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Increase the reaction temperature in 10-20 °C increments.3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Side Product Formation | 1. Nucleophilic attack at the ester.2. Decomposition of starting material or product at high temperatures. | 1. Use a milder, non-nucleophilic base (e.g., Cs₂CO₃). Avoid alkoxide bases.2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO).2. Product is highly polar. | 1. Perform a thorough aqueous wash. Co-evaporate the crude product with toluene or heptane under reduced pressure to azeotropically remove residual solvent.2. Consider reverse-phase chromatography or crystallization. |
References
- Benchchem. Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Technical Support Center.
- Herzon, S. B., et al. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- Buncel, E., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Nishikata, T., et al. Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Monnier, F., & Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.
- Wikipedia contributors.
- Pearson Education. SNAr Reactions of Pyridine. Pearson+.
- Groves, J. T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Rahman, M. M., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia contributors.
- Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years.
- Van Hoveln, R., et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Organic Chemistry.
- University of Wisconsin. Reaction Examples.
- Wikipedia contributors.
- ChemHelp ASAP.
Sources
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
The Strategic Role of Methyl 5-Fluoropyridine-2-carboxylate in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Pyridines in Crop Protection
The escalating global demand for food security necessitates the development of novel, more effective, and environmentally benign agrochemicals. Within this landscape, fluorinated pyridine derivatives have emerged as a cornerstone in the synthesis of cutting-edge herbicides, fungicides, and insecticides. Their unique physicochemical properties, imparted by the fluorine atom, often lead to enhanced biological activity, metabolic stability, and target-site binding. Among these crucial building blocks, Methyl 5-Fluoropyridine-2-carboxylate stands out as a versatile and highly valuable intermediate. Its strategic placement of the fluorine atom and the reactive carboxylate group allows for diverse chemical modifications, paving the way for the creation of a new generation of crop protection agents.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its pivotal role in the synthesis of next-generation herbicides, supported by detailed, field-proven protocols and an analysis of the chemical principles that underpin these synthetic strategies.
Core Application: Synthesis of Aryl-Picolinate Herbicides
This compound is a key precursor for the synthesis of aryl-picolinate herbicides, a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). These herbicides induce uncontrolled growth in susceptible broadleaf weeds, leading to their eventual demise. The fluorine substituent on the pyridine ring is critical for enhancing the herbicidal efficacy and metabolic stability of the final product.
A prime example of an agrochemical derived from a similar fluorinated pyridine carboxylate is Florpyrauxifen-benzyl , a potent herbicide used for broadleaf weed control in rice and other crops. While the exact synthesis of Florpyrauxifen-benzyl starts from a slightly different precursor, the fundamental synthetic strategies are directly applicable to derivatives of this compound. The following sections will detail a representative synthetic workflow.
Logical Workflow for Aryl-Picolinate Herbicide Synthesis
The synthesis of a complex aryl-picolinate herbicide from a this compound core can be logically broken down into several key stages. Each stage is designed to introduce specific structural motifs that are essential for the final compound's biological activity.
Caption: A logical workflow for the synthesis of an aryl-picolinate herbicide from a fluorinated pyridine carboxylate core.
Detailed Experimental Protocols
The following protocols are representative of the key transformations involved in the synthesis of aryl-picolinate herbicides from a this compound derivative. These protocols are based on established synthetic methodologies for analogous compounds and are intended for use by qualified researchers in a controlled laboratory setting.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Group Installation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it ideal for introducing the crucial aryl moiety to the pyridine core. The choice of a palladium catalyst and a suitable base is critical for achieving high yields and minimizing side reactions.
Objective: To synthesize Methyl 6-Aryl-5-fluoropyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 5-Fluoro-6-chloropyridine-2-carboxylate | (Not specified) | (Varies) | 1.0 eq |
| Arylboronic Acid | (Varies) | (Varies) | 1.2 eq |
| Palladium(II) Acetate (Pd(OAc)₂) | 321-69-7 | 224.50 | 0.02 eq |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 eq |
| Toluene | 108-88-3 | 92.14 | 10 mL/mmol |
| Water | 7732-18-5 | 18.02 | 2 mL/mmol |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-Fluoro-6-chloropyridine-2-carboxylate (1.0 eq), the corresponding Arylboronic Acid (1.2 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and Potassium Carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene (10 mL/mmol) and degassed water (2 mL/mmol) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-Aryl-5-fluoropyridine-2-carboxylate.
Expertise & Causality: The use of a bulky and electron-rich phosphine ligand like SPhos is crucial for facilitating the catalytic cycle of the Suzuki-Miyaura reaction, particularly with heteroaromatic substrates.[1] The biphasic toluene/water solvent system with a carbonate base is a robust and widely used condition for this type of coupling.
Protocol 2: Aromatic Nucleophilic Substitution for Amination
The introduction of an amino group at the 4-position of the pyridine ring is a key step in enhancing the herbicidal activity of aryl-picolinates. This is typically achieved through an aromatic nucleophilic substitution (SNAAr) reaction.
Objective: To synthesize Methyl 4-Amino-6-aryl-5-fluoropyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4,5-Difluoro-6-aryl-pyridine-2-carboxylate | (Varies) | (Varies) | 1.0 eq |
| Ammonia (in a suitable solvent like dioxane or as a gas) | 7664-41-7 | 17.03 | Excess |
| Acetonitrile or other suitable polar aprotic solvent | 75-05-8 | 41.05 | 10-20 mL/mmol |
Procedure:
-
In a high-pressure reactor, dissolve Methyl 4,5-Difluoro-6-aryl-pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cool the reactor and introduce a significant excess of ammonia.
-
Seal the reactor and heat the mixture to 100-120 °C for 6-12 hours.[2]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Methyl 4-Amino-6-aryl-5-fluoropyridine-2-carboxylate.
Trustworthiness & Self-Validation: The reaction progress should be carefully monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts. The identity and purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 3: Electrophilic Chlorination
The final step often involves the introduction of a chlorine atom at the 3-position of the pyridine ring, which further modulates the electronic properties of the molecule and enhances its herbicidal potency.
Objective: To synthesize Methyl 4-Amino-3-chloro-6-aryl-5-fluoropyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-Amino-6-aryl-5-fluoropyridine-2-carboxylate | (Varies) | (Varies) | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.1 - 1.5 eq |
| Acetonitrile or Dichloromethane | 75-05-8 | 41.05 | 10-20 mL/mmol |
Procedure:
-
Dissolve Methyl 4-Amino-6-aryl-5-fluoropyridine-2-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 - 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final aryl-picolinate herbicide.
Authoritative Grounding: The use of N-chlorosuccinimide as a chlorinating agent is a well-established and reliable method for the electrophilic chlorination of activated aromatic and heteroaromatic rings.[3]
Conclusion: A Versatile Scaffold for Future Agrochemicals
This compound is a testament to the power of strategic fluorination in modern agrochemical design. Its utility as a versatile building block for the synthesis of highly active aryl-picolinate herbicides underscores its importance in the ongoing quest for more effective and sustainable crop protection solutions. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this and related fluorinated pyridine intermediates in the development of the next generation of agrochemicals.
References
-
Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem. National Center for Biotechnology Information. [Link]
-
Preparation method of halauxifen-methyl - Eureka | Patsnap. Patsnap. [Link]
-
florpyrauxifen-benzyl data sheet. Alan Wood's Home Page. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. [Link]
-
Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. ResearchGate. [Link]
- EP1140845A1 - Susbstituted pyridine herbicides - Google Patents.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. MDPI. [Link]
- US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents.
Sources
Application Notes & Protocols: Methyl 5-Fluoropyridine-2-carboxylate in the Synthesis of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] This guide focuses on the strategic application of a key building block, Methyl 5-Fluoropyridine-2-carboxylate , in the synthesis of picolinamide-based kinase inhibitors. The fluorine substitution at the 5-position of the pyridine ring offers unique electronic properties that can enhance binding affinity, metabolic stability, and overall drug-like properties.[3] We will explore the core synthetic strategies, provide detailed, validated protocols, and discuss the rationale behind key experimental choices, empowering researchers to leverage this versatile reagent in their drug discovery programs.
Introduction: The Strategic Advantage of the 5-Fluoropyridine-2-carboxamide Moiety
The pyridine ring is a common motif in kinase inhibitors, often designed to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The 5-fluoropyridine-2-carboxamide scaffold, derived from this compound, offers several advantages:
-
Enhanced Hinge Binding: The nitrogen atom of the pyridine ring and the amide NH group can form two key hydrogen bonds with the backbone of the hinge residue (e.g., Cys919 in VEGFR-2), effectively anchoring the inhibitor in the active site.[4]
-
Improved Physicochemical Properties: The introduction of a fluorine atom can modulate the pKa of the pyridine nitrogen, influence lipophilicity, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.[3]
-
Versatile Synthetic Handle: The methyl ester of this compound provides a reactive site for the key amide bond formation, which is central to the synthesis of the final kinase inhibitor.
A prominent example of a kinase inhibitor class that utilizes this scaffold is the picolinamide-based VEGFR-2 inhibitors.[4][5][6] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression.
Core Synthetic Strategies
The synthesis of kinase inhibitors from this compound primarily revolves around two key transformations: amide bond formation and, in some cases, cross-coupling reactions to introduce further diversity.
Amide Bond Formation: The Central Reaction
The most critical step is the coupling of the methyl ester with a desired amine to form the picolinamide core. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of picolinamide kinase inhibitors.
Cross-Coupling Reactions for Scaffold Elaboration
For more complex inhibitors, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups onto the pyridine ring, typically before the amide coupling step.[7][8][9][10][11][12][13] This allows for the exploration of additional binding pockets within the kinase active site.
Detailed Protocols
Protocol 1: Synthesis of 5-Fluoropyridine-2-carboxylic Acid
This protocol describes the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-Fluoropyridine-2-carboxylic acid as a solid.[14]
| Parameter | Value | Notes |
| Reactant Ratio | 1:1.5 (Ester:LiOH) | An excess of LiOH ensures complete hydrolysis. |
| Solvent | THF/Water | THF helps to solubilize the starting ester. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Acidification and Extraction | Standard procedure to isolate the carboxylic acid. |
Protocol 2: Amide Coupling for the Synthesis of a Picolinamide Derivative
This protocol details the coupling of 5-Fluoropyridine-2-carboxylic acid with a representative amine using HATU as the coupling agent.
Materials:
-
5-Fluoropyridine-2-carboxylic Acid
-
Amine of interest (e.g., 4-aminophenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
Procedure:
-
To a solution of 5-Fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.[15][16]
| Parameter | Value | Notes |
| Coupling Agent | HATU | A highly efficient coupling reagent that minimizes side reactions. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate salt. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants well. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 4-12 hours | Varies depending on the reactivity of the amine. |
Alternative Coupling Reagents:
| Reagent | Advantages | Considerations |
| EDC/HOBt | Cost-effective, widely used.[17] | Can lead to the formation of a urea byproduct that may be difficult to remove. |
| PyBOP | Effective for sterically hindered amines.[18] | Can be more expensive than other coupling reagents. |
Case Study: Synthesis of a VEGFR-2 Inhibitor Precursor
Several published studies describe the synthesis of picolinamide-based VEGFR-2 inhibitors.[4][5][6] A common synthetic route involves the coupling of 5-Fluoropyridine-2-carboxylic acid with a substituted aniline derivative.
Reaction Scheme for a VEGFR-2 Inhibitor Precursor:
Caption: Synthesis of a picolinamide-based VEGFR-2 inhibitor precursor.
Troubleshooting and Key Considerations
-
Incomplete Hydrolysis: If the hydrolysis of the methyl ester is incomplete, consider increasing the reaction time or the amount of LiOH.
-
Low Amide Coupling Yield: Ensure that all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid intermediate. For poorly reactive amines, consider using a more potent coupling reagent like PyBOP or increasing the reaction temperature.[18]
-
Purification Challenges: The polarity of the picolinamide products can vary significantly. A careful selection of the solvent system for column chromatography is crucial for obtaining a pure product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The straightforward and robust protocols for its conversion into the corresponding picolinamide derivatives, coupled with the beneficial properties imparted by the 5-fluoro substituent, make it an attractive starting material for drug discovery campaigns targeting the kinome. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize novel and potent kinase inhibitors for the treatment of cancer and other diseases.
References
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. Available from: [Link]
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Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. Available from: [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. Available from: [Link]
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Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. PubMed. Available from: [Link]
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available from: [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]
-
Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. Available from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available from: [Link]
-
5-fluoropyridine-2-carboxylic Acid. PubChem. Available from: [Link]
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Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available from: [Link]
-
4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. ScienceDirect. Available from: [Link]
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Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available from: [Link]
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Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: [Link]
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Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available from: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
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Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available from: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
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NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available from: [Link]
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Suzuki reaction. Wikipedia. Available from: [Link]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. Available from: [Link]
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Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews (RSC Publishing). Available from: [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available from: [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available from: [Link]
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Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Available from: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
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Amide Synthesis. Fisher Scientific. Available from: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
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Coupling Reagents. Aapptec Peptides. Available from: [Link]
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Feature Reviews in Medicinal Chemistry. MDPI. Available from: [Link]
- 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Source not available].
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A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available from: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
- Process for preparing 2-aminopyridine derivatives. Google Patents.
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available from: [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]
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Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available from: [Link]
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A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-Fluoropyridine-2-carboxylate
Introduction
Methyl 5-fluoropyridine-2-carboxylate is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as metabolic stability and binding affinity.[1] The pyridine core, a common motif in biologically active compounds, coupled with the reactive ester and the potential for cross-coupling at the halogenated position (if present, or via C-H activation), makes this a versatile substrate. This document provides detailed experimental procedures for several key palladium-catalyzed cross-coupling reactions involving this compound and its derivatives. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compounds.
The methodologies detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—are foundational transformations in modern organic synthesis.[1][2] Each protocol is presented with a rationale for the choice of catalysts, ligands, and reaction conditions, grounded in established mechanistic principles to ensure reproducibility and success.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The successful execution of these reactions hinges on the rigorous exclusion of oxygen and moisture, as the palladium(0) active catalyst is sensitive to oxidation. A general workflow is outlined below and depicted in the flowchart.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. For electron-deficient substrates like fluoropyridines, this reaction is particularly effective.[1][4]
Rationale for Component Selection:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is often preferred for its air stability and lower cost, requiring in situ reduction to the active Pd(0) species.[5]
-
Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective for coupling aryl chlorides and bromides.[6] They promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product.[6]
-
Base: A base is crucial for the transmetalation step, activating the organoboron species.[5] Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more effective for less reactive halides.[4]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of Methyl 5-bromo-3-fluoropyridine-2-carboxylate with a generic arylboronic acid.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | N/A | 234.02 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).[1]
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9]
Rationale for Component Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst for this transformation.[9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[10]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of Methyl 5-iodo-3-fluoropyridine-2-carboxylate with a terminal alkyne.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| Methyl 5-iodo-3-fluoropyridine-2-carboxylate | N/A | 281.02 | 1.0 | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| CuI | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a Schlenk tube, add Methyl 5-iodo-3-fluoropyridine-2-carboxylate (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for 4-16 hours, monitoring by TLC.[9]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides.[2] This reaction has broad substrate scope and functional group tolerance.[11]
Rationale for Component Selection:
-
Palladium Precatalyst: A common choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), often used in combination with a specific ligand.[12]
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are highly effective, promoting both oxidative addition and reductive elimination.[6][11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.[12]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of Methyl 5-bromo-3-fluoropyridine-2-carboxylate with a primary or secondary amine.
Materials:
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | N/A | 234.02 | 1.0 | 1.0 |
| Amine | Variable | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (1 mol%) and XPhos (3 mol%).
-
Add Methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 mmol) and the amine (1.2 equiv).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purify the product by column chromatography.
Catalytic Cycles Overview
The mechanisms of these palladium-catalyzed reactions share a common framework, generally proceeding through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][13][14]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure rigorous exclusion of air and moisture. Use freshly degassed solvents. |
| Inappropriate ligand or base | Screen different ligands and bases. For challenging substrates, stronger bases or more electron-rich ligands may be needed. | |
| Side Product Formation | Homocoupling of the organometallic reagent | Lower the reaction temperature. Add the halide slowly to the reaction mixture. |
| Protodeboronation (Suzuki) | Use a less aqueous solvent system or a milder base like KF. | |
| Glaser coupling (Sonogashira) | Run the reaction under strictly anaerobic conditions to minimize copper-catalyzed alkyne homocoupling.[10] | |
| Difficulty in Purification | Residual catalyst or ligand | Wash the organic extract with aqueous solutions that can complex with palladium (e.g., aqueous KF for tin byproducts in Stille coupling).[7] |
| Co-elution of product and byproducts | Optimize the mobile phase for column chromatography; consider alternative purification methods like recrystallization. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the functionalization of this compound and its derivatives using palladium-catalyzed cross-coupling reactions. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for a wide range of substrates. These reactions are indispensable tools for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine.
- Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2756-2781.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Sanz, R., & Guilarte, V. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (2023). Heck reaction.
- Gibson, S. E., & Mastran, M. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2733-2740.
- Al-Zoubi, R. M., & Al-Masum, M. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(22), 7859.
- Lowe, J. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2019(43), 7274-7278.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- The Chemist's Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Harish Chopra. (2021, July 26).
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides and Phenolic Derivatives.
- The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- CymitQuimica. (n.d.). METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE.
- BenchChem. (n.d.). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ChemRxiv. (2021). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- National Institutes of Health. (2022). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis.
- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Capot Chemical. (n.d.). This compound.
- Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.
- National Institutes of Health. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides.
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BLD Pharm. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate.
- R Discovery. (n.d.). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids.
- Molander, G. A., Fleury-Brégeot, N., & Hiebel, M. A. (2011).
- National Institutes of Health. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
- National Institutes of Health. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
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Application Notes and Protocols: Amide Coupling Strategies for Methyl 5-Fluoropyridine-2-carboxylate
Introduction
The 5-fluoropyridine-2-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its prevalence is due to the unique electronic properties conferred by the fluorinated pyridine ring, which can enhance metabolic stability, modulate pKa, and facilitate crucial hydrogen bonding interactions with biological targets. Methyl 5-fluoropyridine-2-carboxylate is a readily available and cost-effective starting material for accessing these valuable amide derivatives.
However, the direct coupling of an amine with this methyl ester is often inefficient, requiring harsh conditions that are incompatible with complex molecules. The most versatile and widely adopted strategy involves a two-step sequence: first, the hydrolysis (saponification) of the methyl ester to the corresponding 5-fluoropyridine-2-carboxylic acid, followed by the activation of this acid and subsequent coupling with a target amine.
This guide provides a comprehensive overview of field-proven protocols for this transformation. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select the optimal conditions for their specific substrates and troubleshoot common challenges associated with coupling an electron-deficient heteroaromatic carboxylic acid.
Part 1: Mandatory Preliminary Step: Ester Hydrolysis
Before any standard amide coupling protocol can be employed, the methyl ester must be converted to the free carboxylic acid. Lithium hydroxide (LiOH) is a preferred reagent for this saponification as it minimizes side reactions and allows for a straightforward work-up.
Protocol 1: Saponification of this compound
Principle: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature (approx. 20-25°C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The carboxylic acid product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-fluoropyridine-2-carboxylic acid. The product should be carried forward without further purification if of sufficient purity.
Part 2: The Core of the Reaction: Amide Bond Formation
Amide bond formation from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is achieved using a "coupling reagent" that converts the hydroxyl group of the acid into a better leaving group, creating a highly reactive acylating intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[1]
Caption: General workflow for amide bond formation.
Part 3: Field-Proven Amide Coupling Protocols
The choice of coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, potential for side reactions (especially epimerization with chiral substrates), cost, and scalability. Below are three robust protocols suitable for coupling 5-fluoropyridine-2-carboxylic acid.
Protocol 2: EDC/HOBt - The Classic Carbodiimide Method
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[1] 1-Hydroxybenzotriazole (HOBt) is used as an additive that traps the activated intermediate to form an HOBt-ester. This active ester is less prone to side reactions and reacts efficiently with the amine, while also minimizing racemization in chiral substrates.[2] The urea byproduct of EDC is water-soluble, simplifying purification.[2]
Step-by-Step Methodology:
-
Initial Mixture: To a solution of 5-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)) at 0°C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 3: HATU - The High-Performance Uronium Salt Method
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that reacts with the carboxylic acid to form a very reactive OAt-active ester.[2] It is often the reagent of choice for challenging couplings, including those involving electron-deficient acids or weakly nucleophilic amines, due to its high reactivity and fast reaction times.[3]
Step-by-Step Methodology:
-
Initial Mixture: In a flask, combine 5-fluoropyridine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1-1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0°C and add DIPEA or 2,4,6-Collidine (2.0-3.0 eq). The order of addition is crucial; premixing the acid and HATU before adding the base and amine can be beneficial.
-
Reaction: Stir the reaction at room temperature. Couplings with HATU are often rapid, typically completing within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with 5% aqueous lithium chloride (LiCl) solution to help remove DMF, followed by saturated aqueous NaHCO₃ and brine.[4]
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by silica gel chromatography.
Protocol 4: T3P® - The Process-Friendly Phosphonic Anhydride Method
Principle: Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent known for producing high yields with very low levels of epimerization.[5][6] A key advantage is that its byproducts are water-soluble, which greatly simplifies the work-up and purification, making it an excellent choice for large-scale synthesis.[5][7][8]
Step-by-Step Methodology:
-
Initial Mixture: Dissolve 5-fluoropyridine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in an appropriate solvent such as ethyl acetate or acetonitrile.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (3.0 eq).
-
T3P® Addition: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 eq) dropwise to the mixture, maintaining the temperature at or below room temperature. The reaction can be exothermic.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated NaHCO₃ solution. Separate the organic layer.
-
Washing and Isolation: Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purification is often simpler than with other methods and may only require recrystallization or a short silica plug.[6]
Part 4: Protocol Selection and Data Summary
Choosing the right protocol is a balance of reactivity, cost, and scalability. The following table summarizes the key parameters, and the workflow diagram provides a decision-making framework.
Table 1: Comparison of Amide Coupling Protocols
| Feature | EDC/HOBt | HATU | T3P® |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonic Anhydride |
| Relative Cost | Low | High | Moderate |
| Reactivity | Good | Excellent | Very Good |
| Common Base | DIPEA, TEA | DIPEA, Collidine | Pyridine, TEA |
| Common Solvent | DMF, DCM | DMF | EtOAc, MeCN, THF |
| Byproduct Removal | Aqueous Wash | Aqueous Wash / Chromatography | Simple Aqueous Wash |
| Key Advantage | Cost-effective, widely used | High speed and efficiency for difficult couplings | Clean reaction, easy work-up, low epimerization |
| Potential Issue | Slower with unreactive partners | Cost, potential guanidinium side-product[9] | Can be exothermic, requires careful addition |
Workflow for Protocol Selection
Caption: Decision workflow for selecting an amide coupling protocol.
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete hydrolysis of the starting ester.2. Amine is too unreactive/hindered.3. Insufficient activation of the acid. | 1. Confirm complete conversion to the carboxylic acid by NMR or LC-MS before coupling.2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).3. Increase reaction temperature or prolong reaction time. |
| Messy Reaction / Multiple Byproducts | 1. With HATU, the amine may react with the coupling reagent to form a guanidinium byproduct.[9]2. Degradation of starting materials or product.3. Impure starting materials. | 1. Try a different order of addition: pre-activate the acid with HATU for a few minutes before adding the amine.2. Run the reaction at a lower temperature (e.g., start at 0°C).3. Ensure the purity of the carboxylic acid and amine before starting. |
| Difficult Purification | 1. Persistent DMF in the final product.2. Co-elution of product with urea byproducts (from EDC/DCC).3. Unreacted HOBt or acid starting material. | 1. Wash the organic layer with 5% LiCl solution or perform multiple water washes.[4]2. Ensure aqueous washes are thorough. If using DCC, filter the solid DCU before work-up. Using EDC avoids this issue.3. Wash the organic layer with saturated NaHCO₃ to remove acidic impurities. |
References
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Ghosh, A. K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SciSpace. Available at: [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5):104-105. Available at: [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]
-
Scribd. (n.d.). Org. Lett., Vol. 13, No. 19, 2011 T3P. Available at: [Link]
-
National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]
-
ePrints Soton. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]
-
Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2021). Is it possible to do a amide coupling with HATU using the lithium carboxylate salt?. Available at: [Link]
-
Reddit. (2022). amide coupling help. Available at: [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]
-
PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
Sources
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Robust Synthesis of Methyl 5-Fluoropyridine-2-carboxylate
Introduction
Methyl 5-fluoropyridine-2-carboxylate is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure, featuring a fluorinated pyridine ring, is incorporated into a multitude of biologically active molecules. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable for pharmaceutical research.[1] However, the introduction of fluorine onto a pyridine ring and subsequent large-scale production presents unique chemical and engineering challenges. This guide provides a comprehensive, field-proven protocol for the multi-kilogram synthesis of this compound, emphasizing scalability, safety, and validation.
Synthetic Strategy: A Two-Step Approach to Scalability
For large-scale industrial production, a robust and reproducible synthetic route is paramount. While several methods exist for the synthesis of fluorinated pyridines, including direct C-H fluorination, these are often not amenable to scale-up.[2] We have established a highly reliable two-step sequence commencing from a commercially available, pre-fluorinated starting material, 5-Fluoropyridine-2-carbonitrile. This strategy circumvents the use of highly hazardous reagents like anhydrous hydrogen fluoride, which is often employed in traditional Balz-Schiemann reactions.[3][4]
The selected pathway consists of:
-
Acid-Catalyzed Hydrolysis: Conversion of 5-Fluoropyridine-2-carbonitrile to the corresponding carboxylic acid. This is a classic, high-yielding transformation that is well-understood and readily scalable.
-
Fischer Esterification: Esterification of 5-Fluoropyridine-2-carboxylic acid with methanol to yield the final product. This equilibrium-driven reaction is pushed to completion by using an excess of the alcohol reactant, which also serves as the solvent.[5]
This approach prioritizes process safety, utilizes readily available reagents, and minimizes complex purification steps, making it ideal for industrial application.
Visualized Workflow and Chemistry
The overall process from starting material to final, purified product is outlined below.
Caption: High-level workflow for the two-step synthesis.
The core chemical transformations are detailed in the following reaction scheme.
Caption: Chemical reaction scheme for the synthesis.
Part 1: Synthesis of 5-Fluoropyridine-2-carboxylic Acid
Rationale: The hydrolysis of an aromatic nitrile to a carboxylic acid is a fundamental and robust transformation. Using sulfuric acid provides a strong acidic medium and high reaction temperatures to ensure complete conversion. The work-up is straightforward, involving neutralization to precipitate the product, which can be isolated by simple filtration.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Fluoropyridine-2-carbonitrile | 122.10 | 1.00 kg | 8.19 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 2.50 L | 45.9 | Reagent & Catalyst |
| Deionized Water | 18.02 | 2.50 L | 138.8 | Solvent |
| Sodium Hydroxide (50% w/w) | 40.00 | ~2.0 L | - | For neutralization |
| Equipment | ||||
| 10L Glass-lined Reactor | With overhead stirrer, reflux condenser, and thermocouple | |||
| Large Buchner Funnel & Filter Flask | For filtration | |||
| Vacuum Oven | For drying |
Step-by-Step Protocol
-
Reactor Setup: Equip a 10L glass-lined reactor with an overhead mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a thermocouple for internal temperature monitoring.
-
Charging Reagents: Under ambient temperature, charge the reactor with deionized water (2.50 L) and 5-Fluoropyridine-2-carbonitrile (1.00 kg). Begin stirring to form a slurry.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.50 L) to the slurry via an addition funnel. Caution: This process is highly exothermic. Maintain a controlled addition rate to keep the internal temperature below 80°C.
-
Reaction: Once the acid addition is complete, heat the mixture to reflux (approx. 110-120°C). Maintain reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. Take an aliquot, quench it with water, neutralize it, and analyze for the disappearance of the starting material. The reaction is complete when <1% of the nitrile remains.
-
Cooling and Precipitation: Once complete, cool the reaction mixture to 20-25°C. Then, further cool to 0-5°C using an ice bath.
-
Neutralization: Slowly add 50% (w/w) sodium hydroxide solution to the cold reaction mixture to adjust the pH to 2.5-3.0. The product will precipitate as a white to off-white solid. Maintain the temperature below 20°C during neutralization.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake with cold (0-5°C) deionized water (2 x 1 L) to remove residual salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Yield & Characterization: The expected yield of 5-Fluoropyridine-2-carboxylic acid is 1.05-1.12 kg (90-96%). The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.[6][7]
Part 2: Synthesis of this compound
Rationale: Fischer esterification is a cost-effective and scalable method for producing esters. Using excess methanol as the solvent drives the equilibrium towards the product side, ensuring high conversion. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl group, activating it for nucleophilic attack by methanol.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Fluoropyridine-2-carboxylic Acid | 141.10 | 1.00 kg | 7.09 | Starting Material from Part 1 |
| Methanol (Anhydrous) | 32.04 | 5.0 L | 123.6 | Reagent & Solvent |
| Sulfuric Acid (98%) | 98.08 | 100 mL | 1.84 | Catalyst |
| Sodium Bicarbonate Solution (Saturated) | - | ~4.0 L | - | For neutralization |
| Ethyl Acetate | 88.11 | 6.0 L | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | 2.0 L | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | 200 g | - | Drying Agent |
| Equipment | ||||
| 10L Glass-lined Reactor | With overhead stirrer, reflux condenser, and thermocouple | |||
| 20L Separatory Funnel | For liquid-liquid extraction | |||
| Rotary Evaporator | For solvent removal | |||
| Vacuum Distillation Apparatus | For final purification |
Step-by-Step Protocol
-
Reactor Setup: Utilize the same 10L reactor setup as in Part 1. Ensure all glassware is dry.
-
Charging Reagents: Charge the reactor with 5-Fluoropyridine-2-carboxylic acid (1.00 kg) and anhydrous methanol (5.0 L). Stir to dissolve the solid.
-
Catalyst Addition: Cool the mixture to 10-15°C. Slowly add concentrated sulfuric acid (100 mL). An exotherm will be observed; maintain the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) for the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up & Neutralization: Transfer the concentrated residue to a separatory funnel and dilute with ethyl acetate (3.0 L). Slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 1.5 L). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (2.0 L), then dry over anhydrous magnesium sulfate (200 g).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: Purify the crude material by vacuum distillation to yield the final product as a colorless oil or white solid.
-
Yield & Characterization: The expected yield of this compound is 0.98-1.05 kg (90-96%).[8] Confirm identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Safety, Handling, and Process Validation
Scientific Integrity & Trustworthiness: This protocol is designed as a self-validating system. The in-process controls (IPCs) via HPLC at each stage ensure that the reaction proceeds to completion before moving to the next step, preventing the carry-over of impurities and guaranteeing a high-purity final product.
Expertise & Causality:
-
Reagent Choice: The use of 5-Fluoropyridine-2-carbonitrile avoids the extreme hazards of large-scale fluorination reactions.[9] Sulfuric acid is chosen for both steps due to its low cost, high efficacy as both a hydrolysis reagent and an esterification catalyst, and its high boiling point.
-
Safety Precautions:
-
Personal Protective Equipment (PPE): All operations must be conducted wearing a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[10]
-
Engineering Controls: The entire synthesis must be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor bay designed for large-scale chemical synthesis.[10][11]
-
Exothermic Reactions: The addition of sulfuric acid and the subsequent neutralization with a strong base are highly exothermic. Strict control of addition rates and active cooling are critical to prevent thermal runaways.
-
Waste Management: All aqueous waste must be neutralized before disposal. Organic waste streams should be collected and disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.[10]
-
Authoritative Grounding & Quality Control: The purity of the final product must be rigorously assessed to meet the standards required for drug development.
| Analysis Method | Specification | Purpose |
| ¹H, ¹³C, ¹⁹F NMR | Conforms to structure | Confirms chemical identity and structure |
| GC-MS | Conforms to reference mass spectrum | Verifies molecular weight and identity |
| HPLC | ≥ 97.0% | Quantifies purity and detects impurities |
| Water Content (Karl Fischer) | ≤ 0.5% | Ensures dryness of the final product |
By adhering to this detailed protocol and its embedded safety and quality control measures, researchers and drug development professionals can confidently produce multi-kilogram quantities of high-purity this compound.
References
- Pipzine Chemicals. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China.
- Benchchem. Safety and handling of fluorinated organic compounds.
- Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Fier, P. S., & Hartwig, J. F. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Capot Chemical. 107504-07-4 | this compound.
- Olah, G. A., & Watkins, M. FLUORINATIONS WITH PYRIDINIUM POLYHYDROGEN FLUORIDE REAGENT: 1-FLUOROADAMANTANE. Organic Syntheses.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
- NIH. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Stenutz. 5-fluoropyridine-2-carboxylic acid.
- ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- PubChem. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876.
- JOCPR. A green and efficient hydrolysis of met - Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
- Sigma-Aldrich. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7.
- Semantic Scholar. The Most Effective Techniques of Industrial Purification Processes: A Technical Review.
- Benchchem. Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
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Application Note: Strategic Use of Methyl 5-Fluoropyridine-2-carboxylate for the Synthesis of Diverse Compound Libraries
Abstract
The fluorinated pyridine scaffold is a privileged motif in modern medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Methyl 5-fluoropyridine-2-carboxylate serves as a highly versatile and strategic building block for accessing libraries of novel compounds based on this core. Its two distinct functional handles—the methyl ester at the C2 position and the electron-deficient pyridine ring—allow for orthogonal chemical modifications. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reagent for the efficient construction of diverse molecular libraries through robust chemical methodologies, including amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Introduction: The Strategic Advantage of Fluoropyridines
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance a molecule's therapeutic potential.[1][4] When integrated into a pyridine ring, a common heterocycle in FDA-approved drugs, these effects are particularly impactful.[1][5]
Key benefits of incorporating a 5-fluoro substituent include:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[2][4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bond acceptance, dipole-dipole) with protein targets, potentially increasing potency.[6]
-
Modulated Physicochemical Properties: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing basicity. This can prevent unwanted off-target interactions and improve cell permeability and solubility profiles.[5][6]
-
Improved Pharmacokinetics: Judicious fluorination can increase lipophilicity, which often enhances absorption and distribution of a drug.[5][7]
This compound is an ideal starting point for exploring this chemical space. The methyl ester provides a reliable handle for diversification via amidation, while the pyridine core, once appropriately functionalized, is primed for powerful cross-coupling reactions.
Core Diversification Strategies
The true power of this compound lies in its capacity for multi-vector diversification. A primary library can be generated through modification of the C2-ester, and secondary libraries can be created by further functionalizing the pyridine core. This workflow allows for a systematic exploration of the structure-activity relationship (SAR).
Figure 1: Overall strategy for multi-vector library synthesis.
Protocol 1: Amide Library Synthesis via Saponification and Coupling
This two-step process is the most direct method for diversifying the C2 position. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a library of diverse amines.
Part A: Saponification of this compound
This protocol efficiently converts the starting ester to the carboxylic acid, a crucial intermediate for subsequent amide coupling reactions. Lithium hydroxide (LiOH) is often preferred for its high yields and clean reaction profiles under aqueous conditions.[8]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and H₂O (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH·H₂O (1.5–2.0 equiv) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching and Acidification: Once complete, remove the THF under reduced pressure. Carefully acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-fluoropyridine-2-carboxylic acid as a white solid, which can often be used in the next step without further purification.
Part B: Parallel Amide Coupling
Using the synthesized carboxylic acid, a library of amides can be generated in parallel using standard peptide coupling reagents like HATU or EDC/HOBt.
Materials:
-
5-fluoropyridine-2-carboxylic acid (1.0 equiv)
-
Amine library (primary and secondary amines, 1.1 equiv each)
-
HATU (1,1'-[Bis(dimethylamino)methylene]bis[3-methyl-1H-1,2,3-triazolo[4,5-b]pyridin-3-ium] 3-oxide hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Step-by-Step Protocol (for one well/vial):
-
Reagent Preparation: Prepare stock solutions of the carboxylic acid, HATU, and DIPEA in DMF.
-
Dispensing: To a reaction vial containing a magnetic stir bar, add the desired amine.
-
Activation: In a separate vial, pre-mix the 5-fluoropyridine-2-carboxylic acid stock solution with the HATU and DIPEA stock solutions. Allow this mixture to stand for 5-10 minutes to form the active ester.
-
Coupling Reaction: Add the activated acid mixture to the vial containing the amine.
-
Incubation: Seal the vial/plate and stir at room temperature for 12-16 hours.
-
Work-up & Purification: Upon completion, the crude reaction mixtures can be subjected to parallel purification, typically via preparative HPLC-MS, to isolate the desired amide products.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
To functionalize the pyridine core, a leaving group such as a bromide or chloride must be present. This protocol assumes the use of a brominated analog (e.g., Methyl 4-bromo-5-fluoropyridine-2-carboxylate) to couple with a diverse library of boronic acids. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[9][10]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Brominated 5-fluoropyridine derivative (1.0 equiv)
-
Boronic acid or ester library (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, with H₂O)
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried reaction vial equipped with a stir bar, combine the bromopyridine, the boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and ligand (if applicable).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) for 4–24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines [11][12]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Outcome |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides.[13][14] This method allows the introduction of a wide array of primary and secondary amines onto the fluoropyridine core, providing access to a rich chemical space.
Figure 3: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Brominated 5-fluoropyridine derivative (1.0 equiv)
-
Amine library (primary or secondary, 1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube or sealable vial under an inert atmosphere, add the bromopyridine, base (1.4 equiv), palladium pre-catalyst (1-2 mol%), and phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with inert gas three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines [15][16]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Scope |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Primary & Secondary |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Primary & Secondary |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | Hindered Amines |
Conclusion
This compound is a powerful and economically viable building block for the synthesis of compound libraries targeting diverse biological endpoints. The strategic positioning of the fluoro group and the methyl ester allows for a logical and efficient exploration of chemical space. By employing robust and well-established protocols for amidation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, research organizations can rapidly generate novel, drug-like molecules with enhanced properties, accelerating the pace of drug discovery and development.
References
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).
- The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- New method for introducing fluorinated components into molecules. (2024). Universität Münster.
- Preparation of Trifluoromethylpyridine Libraries. (2000).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of the Indian Chemical Society.
- Facile Rh(III)
- Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. (N.A.). Royal Society of Chemistry.
- The Many Roles for Fluorine in Medicinal Chemistry. (N.A.).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- The role of fluorine in medicinal chemistry. (2007). PubMed.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (2025). Benchchem.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2009).
- Buchwald-Hartwig Cross Coupling Reaction. (N.A.). Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (N.A.). NIH.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (N.A.). Yoneda Labs.
- 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. (N.A.). Supplier Article.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research.
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- 6. pubs.acs.org [pubs.acs.org]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing Methyl 5-Fluoropyridine-2-carboxylate
Introduction: The Strategic Value of Methyl 5-Fluoropyridine-2-carboxylate in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold is a privileged heterocycle, present in numerous FDA-approved drugs.[2][3] this compound emerges as a highly valuable and versatile building block, combining the benefits of both the fluorine atom and the pyridine ring. Its structure features two key reactive sites: the C-F bond, which can be targeted for nucleophilic aromatic substitution (SNAr), and the methyl ester, which is readily converted into a diverse array of functional groups, most notably amides.
This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. We will explore its application in fundamental reactions and showcase its utility in the multi-step synthesis of scaffolds relevant to contemporary drug targets, such as Glycogen Synthase Kinase-3 (GSK-3).
Core Synthetic Transformations and Key Protocols
The reactivity of this compound is dominated by transformations at its two primary functional groups. The following sections detail the core synthetic strategies, providing both mechanistic rationale and step-by-step protocols.
Workflow: Principal Synthetic Pathways
The diagram below illustrates the primary synthetic routes accessible from this compound, forming the basis of its utility in constructing complex bioactive molecules.
Caption: Key synthetic transformations of this compound.
Amide Bond Formation via Saponification and Coupling
The conversion of the methyl ester to an amide is arguably the most common and vital transformation for this building block. While direct aminolysis is possible, a more general and reliable two-step approach involves saponification to the carboxylic acid followed by a standard amide coupling reaction. This method offers broad substrate scope and avoids the harsh conditions that might be required for direct aminolysis.[4][5][6]
Protocol 1.1: Saponification to 5-Fluoropyridine-2-carboxylic Acid
-
Principle: Base-mediated hydrolysis of the methyl ester to its corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (1.2 eq) in water and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 2M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-Fluoropyridine-2-carboxylic Acid, typically as a white solid.
-
Protocol 1.2: Amide Coupling with a Primary Amine
-
Principle: Activation of the carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[7]
-
Materials:
-
5-Fluoropyridine-2-carboxylic Acid (from Protocol 1.1)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 5-Fluoropyridine-2-carboxylic Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add the primary amine (1.1 eq) dropwise to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired amide.
-
| Parameter | Saponification (1.1) | Amide Coupling (1.2) |
| Key Reagents | NaOH, HCl | HATU, DIPEA |
| Solvent | MeOH / H₂O | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 4-12 hours |
| Workup | Acidification, Extraction | Aqueous Quench, Extraction |
| Typical Yield | >90% | 70-95% |
Scientist's Note (Causality): HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral substrates. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The C2-fluorine of a pyridine ring is highly activated towards SNAr. While the fluorine in this compound is at the C5 position, the presence of the electron-withdrawing ester at C2 and the inherent electron deficiency of the pyridine ring still permit substitution by strong nucleophiles, particularly amines, under thermal conditions. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often superior to chlorine.[8][9][10]
Protocol 2.1: SNAr with a Secondary Amine
-
Principle: Direct displacement of the fluoride by an amine nucleophile via a Meisenheimer complex intermediate, facilitated by a base and heat.[9]
-
Materials:
-
This compound
-
Secondary Amine (e.g., Piperidine) (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), K₂CO₃ (2.5 eq), and anhydrous DMSO.
-
Add the secondary amine (2.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 5-aminopyridine derivative.
-
Scientist's Note (Causality): DMSO is a preferred solvent for SNAr reactions as its polar aprotic nature stabilizes the charged Meisenheimer intermediate, accelerating the reaction. K₂CO₃ is a mild base used to scavenge the HF generated during the reaction. An excess of the amine is often used to drive the reaction to completion.
Application Case Study: Synthesis of a GSK-3 Inhibitor Scaffold
Glycogen Synthase Kinase-3 (GSK-3) is a key therapeutic target for neurodegenerative diseases, diabetes, and some cancers.[11][12][13] Many potent GSK-3 inhibitors feature a substituted pyrimidine or pyrazolopyridine core.[11][14] The following pathway demonstrates how this compound can be used to construct a key intermediate for such scaffolds.
Synthetic Pathway: GSK-3 Inhibitor Intermediate
This pathway utilizes an initial amidation followed by a proposed cyclization precursor step, showcasing the sequential application of the core transformations.
Caption: Multi-step synthesis of a GSK-3 inhibitor scaffold precursor.
Protocol 3.1: Synthesis of 5-Fluoropyridine-2-carbohydrazide
-
Principle: This protocol adapts the general amide coupling procedure (Protocol 1.2) to use hydrazine as the nucleophile, forming a key hydrazide intermediate essential for building pyrazole-fused heterocyclic systems.
-
Materials:
-
5-Fluoropyridine-2-carboxylic Acid (1.0 eq)
-
Hydrazine monohydrate (N₂H₄·H₂O) (1.5 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere, suspend 5-Fluoropyridine-2-carboxylic Acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 5-Fluoropyridine-2-carbohydrazide can often be used in the next step without further purification.
-
Scientist's Note (Causality): The EDC/HOBt coupling system is a classic and cost-effective choice for forming amides. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated ester that is less prone to side reactions and racemization than the O-acylisourea itself.
This hydrazide intermediate is now primed for condensation and cyclization with various 1,3-dielectrophiles (e.g., β-ketoesters, diketones) to construct the pyrazolopyridinone core, a key scaffold in many kinase inhibitors, including those targeting GSK-3.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its dual reactivity allows for sequential and orthogonal functionalization through robust and well-established chemical transformations. By mastering the protocols for amide formation and nucleophilic substitution, researchers can efficiently generate a wide array of intermediates. As demonstrated in the synthesis of a GSK-3 inhibitor scaffold, this starting material provides a rapid entry point to privileged structures in medicinal chemistry, underscoring its importance for drug discovery and development professionals.
References
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Flick, A. C., Leverett, C. A., Ding, H. X., McInturff, E., Fink, S. J., Helal, C. J., DeForest, J. C., Morse, P. D., Mahapatra, S., & O'Donnell, C. J. (2020). Synthetic Routes to Encorafenib. Journal of Medicinal Chemistry, 63(19), 10652–10704. Available at: [Link]
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Keng, P. Y., Wilson, T. C., Cali, J. J., Shrestha, R., Vallabhajosula, S., & Pillarsetty, N. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega, 5(34), 21657–21664. Available at: [Link]
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Keng, P. Y., Wilson, T. C., Cali, J. J., Shrestha, R., Vallabhajosula, S., & Pillarsetty, N. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega. Available at: [Link]
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Lee, H. G., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 1(4), 219-229. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Sandtorv, A. H. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-134. Available at: [Link]
-
MDPI. (n.d.). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Retrieved from [Link]
-
Svirshchevskaya, E. V., & Svirshchevskaya, E. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
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-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. Retrieved from [Link]
-
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-
Al-Warhi, T., Al-Hazmi, G. A., Al-Ghamdi, A. M., El-Brollosy, N. R., & Ghabbour, H. A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5198. Available at: [Link]
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Todd, M. H., & Ndakala, A. J. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. *Journal of Visualized Experiments, (87), 51475. Available at: [Link]
-
ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Witherington, J., Bordas, V., Gaiba, A., Garton, N. S., Hissey, P., Jones, E., ... & Smith, K. J. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578-3581. Available at: [Link]
-
ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Britton, R., Groleau, D., Gu, C., Hemmerling, M., Moffat, J., & Thominot, F. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Molecules, 29(9), 2054. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Nakagome, I., Tawa, M., Tsuru, H., & Kobayashi, T. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. International Journal of Molecular Sciences, 24(9), 7899. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]
-
ResearchGate. (2009). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
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Alajarin, R., Bonillo, B., & Marin-Luna, M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
ResearchGate. (2018). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
An, S., Fu, Z., Fiers, W. D., Scott, D. A., Turos, E., & Roth, B. L. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 56(17), 6899-6911. Available at: [Link]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. wiley.com [wiley.com]
- 13. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Fluoropyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-Fluoropyridine-2-carboxylate (CAS: 107504-07-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.
I. Overview of Synthesis Strategies
This compound is a key building block in medicinal chemistry, often used in the development of novel pharmaceuticals.[1] The primary and most direct method for its synthesis is the esterification of 5-Fluoropyridine-2-carboxylic acid. However, alternative routes, such as those involving nucleophilic aromatic substitution (SNAr), offer different strategic advantages and present their own unique challenges. This guide will focus primarily on the optimization of the direct esterification route while also addressing potential issues in alternative pathways.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent strategies are:
-
Fischer Esterification: This is the most common and straightforward method. It involves reacting the parent carboxylic acid, 5-Fluoropyridine-2-carboxylic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This approach may involve starting with a pyridine ring that has a good leaving group (like a nitro or chloro group) at the 2-position and introducing the ester functionality, or vice-versa. For example, a 2-chloro-5-fluoropyridine could potentially be converted to the desired product. SNAr reactions on pyridine rings are generally faster with fluoride as the leaving group compared to chloride.[3][4]
Q2: What is a realistic target yield for the Fischer esterification of 5-Fluoropyridine-2-carboxylic acid?
A2: For a standard Fischer esterification, yields can vary widely from 60% to over 90%. Yields are highly dependent on the reaction conditions, particularly the efficiency of water removal to drive the reaction equilibrium towards the product. With optimized conditions, yields exceeding 85-90% are achievable.
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3: Both the starting material, 5-Fluoropyridine-2-carboxylic acid, and the final product are irritants. The acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] The product is also an irritant.[1] Strong acid catalysts like sulfuric acid are highly corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
III. Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems encountered during the synthesis via Fischer esterification.
Problem Area 1: Low Reaction Conversion
Q4: My reaction has run for several hours, but TLC and NMR analysis show a significant amount of unreacted 5-Fluoropyridine-2-carboxylic acid. What is causing the incomplete reaction?
A4: This is the most common issue in Fischer esterification and is almost always due to the reaction reaching equilibrium. The reaction is reversible, and the presence of water (a byproduct) will push the equilibrium back towards the starting materials.
Causality & Solutions:
-
Water Management: The water formed during the reaction must be removed.
-
Excess Reagent: Use methanol as the limiting reagent's solvent. A large excess of methanol (e.g., 10-20 equivalents or more) will shift the equilibrium towards the ester product according to Le Châtelier's principle.
-
Dehydrating Agents: While not always necessary if using a large excess of methanol, adding a dehydrating agent like molecular sieves can be effective.
-
Azeotropic Removal: For higher-boiling alcohols, a Dean-Stark apparatus is used to remove water azeotropically. This is less practical for methanol but is a key principle in esterifications.
-
-
Catalyst Inefficiency:
-
Concentration: Ensure a sufficient amount of acid catalyst is used. A typical catalytic amount is 5-10 mol% of the starting carboxylic acid.
-
Catalyst Choice: Sulfuric acid is generally effective. Alternatives include thionyl chloride (SOCl₂) or oxalyl chloride to first form the acyl chloride, which then reacts irreversibly with methanol. This two-step, one-pot procedure can significantly increase yield but requires handling more hazardous reagents.
-
dot
Caption: Troubleshooting workflow for low reaction conversion.
Problem Area 2: Byproduct Formation
Q5: My crude product shows multiple spots on the TLC plate that are difficult to separate from the main product. What are these byproducts?
A5: Byproduct formation often points to issues with reaction temperature or moisture control.
Common Byproducts & Causes:
-
Unidentified Polar Impurities:
-
Cause: Overheating the reaction can lead to decomposition or polymerization, especially with heterocyclic compounds.[6]
-
Solution: Maintain a gentle reflux. Do not heat the reaction too aggressively. A temperature of 60-65°C is typically sufficient.
-
-
Re-formation of Carboxylic Acid:
-
Cause: The ester product can hydrolyze back to the carboxylic acid if excess water is present during the aqueous workup, especially if the pH is not carefully controlled.
-
Solution: Perform the neutralization step of the workup at a low temperature (0-5°C) using a saturated sodium bicarbonate solution. Extract the product promptly into an organic solvent like ethyl acetate or dichloromethane.
-
Data Summary: Optimizing Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Methanol (Equivalents) | 3-5 eq. | >10 eq. (used as solvent) | Drives equilibrium towards product formation. |
| Catalyst | 1-2 mol% H₂SO₄ | 5-10 mol% H₂SO₄ | Ensures a sufficient reaction rate. |
| Temperature | > 80°C (Aggressive Reflux) | 60-65°C (Gentle Reflux) | Minimizes thermal decomposition and side reactions.[6] |
| Reaction Time | 4 hours | 12-24 hours (or monitor by TLC) | Allows the reaction to proceed to completion at a lower temp. |
| Water Removal | None | Methanol excess | The mass action effect of excess methanol is usually sufficient. |
IV. Detailed Experimental Protocols
Protocol 1: Optimized Fischer Esterification
This protocol is designed to maximize yield by controlling the reaction equilibrium.
dot
Caption: Step-by-step workflow for the synthesis of this compound.
Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoropyridine-2-carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous methanol (20 eq., or enough to fully solvate the acid and act as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (0.1 eq.) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C) for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting carboxylic acid spot.
-
Workup - Quenching: Once complete, cool the reaction to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Perform this wash at a reduced temperature (0-5°C) to minimize hydrolysis of the ester.
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
V. Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting. The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.
dot
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
The key step vulnerable to equilibrium is the loss of water from the proton-transferred tetrahedral intermediate. By increasing the concentration of the methanol nucleophile, the formation of the tetrahedral intermediate is favored, which in turn pushes the entire reaction forward.
VI. References
-
ChemBK. (2024). 2-pyridinecarboxylic acid, 5-fluoro-, methyl ester. [Link]
-
PubChem. 5-fluoropyridine-2-carboxylic Acid. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
-
Hart, S. G., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9185–9191. [Link]
-
Google Patents. (1956). Esterification of pyridine carboxylic acids.
Sources
- 1. chembk.com [chembk.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5-Fluoropyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-Fluoropyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Q1: My reaction is stalled or giving low yields. How can I drive the esterification to completion?
A1: Low conversion in the Fischer esterification of 5-Fluoropyridine-2-carboxylic acid is a common issue rooted in the reaction's equilibrium nature.
Potential Causes & Solutions:
-
Water Contamination: Water is a product of the reaction. Its presence, even in small amounts in your reagents or solvent, will shift the equilibrium back towards the starting materials, impeding ester formation.[1][2]
-
Action: Ensure all glassware is oven-dried. Use anhydrous methanol (>99.8%) and a fresh, sealed bottle of sulfuric acid catalyst.
-
-
Insufficient Methanol: Methanol serves as both a reagent and the solvent. Using it in large excess is crucial to push the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
Action: Use methanol as the solvent, ensuring a significant molar excess relative to the carboxylic acid (e.g., 10-20 equivalents or more).
-
-
Ineffective Water Removal: For stubborn reactions, actively removing the water byproduct can significantly improve yields.
-
Action: While not typical for simple methyl esters, a Dean-Stark trap could be employed if using a higher boiling alcohol and a co-solvent like toluene. However, for methanol, the primary strategy remains using it in vast excess.
-
-
Catalyst Issues: The acid catalyst (typically H₂SO₄) is essential for protonating the carbonyl oxygen, making the carbon more electrophilic. Inadequate catalyst loading or deactivation can stall the reaction.
-
Action: Use a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). Ensure the starting carboxylic acid is fully dissolved before assessing reaction completion. A patent for esterifying pyridine carboxylic acids highlights the use of a strong acid catalyst as standard practice.[3]
-
Q2: I've isolated my product, but I see a significant impurity that isn't starting material. What is it?
A2: The most probable side reactions involve nucleophilic attack at unintended positions on the molecule. The two primary electrophilic sites are the ester carbonyl and the carbon atom bonded to the fluorine.
Potential Side Reactions:
-
Hydrolysis During Workup: The ester product can hydrolyze back to the carboxylic acid if exposed to aqueous base or acid for prolonged periods, especially at elevated temperatures.[1]
-
Identification: The impurity will have a different retention factor (Rf) on TLC and a mass corresponding to 5-Fluoropyridine-2-carboxylic acid (141.10 g/mol ).[4]
-
Prevention: During the aqueous workup, perform neutralizations at low temperatures (0-5 °C). Minimize the time the product is in contact with aqueous layers and extract promptly.
-
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is susceptible to substitution by nucleophiles. This is a significant and often overlooked side reaction. The reaction of 2-fluoropyridine with nucleophiles is known to be much faster than that of 2-chloropyridine.[5]
-
The Culprit: If water is present under heating, it can act as a nucleophile, replacing the fluorine to form Methyl 5-hydroxypyridine-2-carboxylate.[6] Similarly, if other nucleophiles are present, they can displace the fluoride.
-
Critical Insight: Research has shown that in the presence of a nucleophile like an amine, the choice of solvent is critical. Using THF can lead to a mixture of products from the substitution of both the ester's methoxide group and the C2-fluoride. However, switching the solvent to methanol can selectively favor the desired reaction at the ester.[5][7] This principle underscores the importance of a strictly controlled, anhydrous methanol environment to minimize SNAr.
-
Prevention: The most effective preventative measure is rigorous exclusion of water from the reaction mixture.
-
Q3: The reaction mixture turned dark brown or black, and my yield is poor. What caused this decomposition?
A3: Dark coloration is indicative of decomposition, often caused by excessive heat or overly aggressive reaction conditions.
Potential Causes:
-
Thermal Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures. While this typically requires significant heat, prolonged refluxing, especially if "hot spots" occur in the flask, can initiate this process.[8]
-
Action: Maintain a gentle reflux. Do not exceed the boiling point of methanol (approx. 65 °C). Use a silicone oil bath for uniform heating.
-
-
Catalyst-Induced Charring: Concentrated sulfuric acid is a powerful dehydrating agent. If the reaction is overheated, H₂SO₄ can cause charring of the organic material, leading to tar-like impurities and a dark solution.
-
Action: Add the sulfuric acid slowly and with cooling to the methanol before adding the carboxylic acid. Maintain careful temperature control throughout the reaction.
-
FAQs: Synthesis of this compound
Q1: What are the standard starting materials and their required purity?
-
5-Fluoropyridine-2-carboxylic Acid (CAS: 107504-08-5): This is the primary starting material.[4][9] Purity should be >97%. Key impurities to watch for are residual reagents from its own synthesis, such as aminopyridines.
-
Methanol (Anhydrous): Must be anhydrous grade (<0.005% water).
-
Sulfuric Acid (Concentrated): Standard reagent grade (95-98%).
Q2: Are there milder, alternative methods to Fischer esterification for this molecule? Yes, if side reactions like decomposition or SNAr are problematic, milder conditions can be employed.
-
Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a two-step process but is often high-yielding and avoids strong acid and high heat.
-
Deoxyfluorination/Esterification: A one-pot synthesis using an activating agent like 2-pyridinesulfonyl fluoride can convert the carboxylic acid to an acyl fluoride in situ, which then reacts with methanol to form the ester under mild conditions.[10] This modern approach avoids harsh reagents.
Q3: What are the best practices for reaction monitoring and product purification?
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC). A typical mobile phase is Ethyl Acetate/Hexane (e.g., 30:70 v/v). The ester product will be less polar and have a higher Rf value than the starting carboxylic acid, which often streaks or remains at the baseline without an acidic additive in the eluent.
-
Workup: After cooling, the reaction is typically quenched by pouring it over ice water and neutralizing with a base like sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Purification: The crude product is often purified by flash column chromatography on silica gel using an Ethyl Acetate/Hexane gradient.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Standard Fischer Esterification
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoropyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20 volumes, e.g., 20 mL per gram of starting material). Stir until the solid is fully dissolved.
-
Catalyst: Place the flask in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (0.15 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C) using an oil bath. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Adjust the pH to 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash chromatography.
Appendix B: Data & Visualization
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Low Conversion | Equilibrium limitation due to water. | Use anhydrous reagents and glassware. | Water is a product; its presence inhibits the forward reaction.[1] |
| Two Major Spots on TLC | Incomplete reaction or hydrolysis. | Extend reaction time; ensure anhydrous workup. | The lower spot is likely the polar starting acid.[4] |
| Unexpected Byproduct | Nucleophilic Aromatic Substitution (SNAr). | Rigorously exclude water from the reaction. | The C-F bond is susceptible to nucleophilic attack, especially by water at elevated temperatures.[5][7] |
| Dark/Tarry Mixture | Decomposition via overheating. | Maintain gentle reflux (~65 °C); add H₂SO₄ cold. | Prevents decarboxylation and acid-catalyzed charring.[8] |
Diagrams
Diagram 1: Key Reaction Pathways This diagram illustrates the desired Fischer esterification pathway versus the primary competitive side reaction, Nucleophilic Aromatic Substitution (SNAr) by residual water.
Caption: A Decision Tree for Troubleshooting Synthesis.
References
- CN102898358A - Preparation method of fluoropyridine compounds.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]
-
Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
This compound. Capot Chemical. [Link]
-
Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(38), 13429–13437. [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
-
Fry, H. C., & Akana, R. T. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current organic chemistry, 19(8), 696–705. [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. [Link]
-
5-fluoropyridine-2-carboxylic Acid. PubChem. [Link]
-
Le, C. C., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(36), 11622–11625. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
- US2758999A - Esterification of pyridine carboxylic acids.
-
Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(61), 8591-8594. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. [Link]
-
Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(38), 13429-13437. [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]
-
Methyl 5-hydroxypyridine-2-carboxylate. PubChem. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl 5-hydroxypyridine-2-carboxylate | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synchem.de [synchem.de]
- 10. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Fluorination of Pyridine-2-Carboxylates
Welcome to the technical support center for the fluorination of pyridine-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Low yields can be a significant impediment to progress, and this resource provides in-depth, experience-driven insights to help you diagnose and resolve common issues encountered in the lab.
The fluorination of electron-deficient heterocyclic systems like pyridine-2-carboxylates is a cornerstone of modern medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] However, the reaction is notoriously sensitive to a variety of factors. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each recommendation to empower you to make informed decisions in your experimental design.
FAQs: Quick Navigation
Reagents & Solvents
The quality and handling of your reagents and solvents are paramount for a successful fluorination reaction. Even trace impurities can have a significant impact on the outcome.
Q1: My fluorinating agent (KF, CsF, TBAF) seems inactive. What could be the problem?
A1: The most common culprit is the presence of water. Fluoride anions are strong hydrogen bond acceptors, and their nucleophilicity is dramatically reduced in the presence of water due to strong solvation.[3] This is a critical factor, as many fluoride salts are hygroscopic.
Troubleshooting Steps & Explanations:
-
Fluoride Salt Preparation:
-
Potassium Fluoride (KF): Standard KF is often not sufficiently anhydrous. Use spray-dried KF or dry it rigorously under high vacuum at >150 °C for several hours.
-
Cesium Fluoride (CsF): While less hygroscopic than KF, it should still be dried under vacuum before use.
-
Tetrabutylammonium Fluoride (TBAF): Commercial TBAF is typically sold as a hydrate. Anhydrous TBAF can be prepared, but it is highly hygroscopic and can be challenging to handle.[4] Using TBAF in combination with a dehydrating agent or using a pre-prepared anhydrous solution is often more practical.[5]
-
-
Solvent Anhydrousness:
-
Use freshly distilled, anhydrous, high-purity polar aprotic solvents like DMSO, DMF, or sulfolane. These solvents are ideal for SNAr reactions as they solvate the cation but leave the fluoride anion relatively "naked" and nucleophilic.[5]
-
Store solvents over molecular sieves (3Å or 4Å) to maintain anhydrous conditions.
-
-
Reaction Atmosphere:
-
Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen). This prevents the introduction of atmospheric moisture.
-
Q2: I'm observing hydrolysis of my ester. How can I prevent this?
A2: Ester hydrolysis is a common side reaction, especially at elevated temperatures in the presence of even trace amounts of water and a basic fluoride source. The resulting carboxylate is generally unreactive towards fluorination.
Troubleshooting Steps & Explanations:
-
Strict Anhydrous Conditions: As detailed in , minimizing water content is the first line of defense.[6] The less water present, the lower the rate of hydrolysis.
-
Control of Basicity:
-
While fluoride itself is basic, some sources like TBAF can be particularly so if not handled carefully, leading to decomposition at high temperatures.[4]
-
Consider using a milder fluoride source or adding a non-nucleophilic base scavenger if proton sources are a concern.
-
-
Reaction Temperature and Time:
-
Monitor the reaction progress closely (e.g., by TLC, LC-MS, or 19F NMR) to avoid unnecessarily long reaction times at high temperatures.
-
If the reaction is sluggish, consider optimizing other parameters before resorting to higher temperatures, which can accelerate hydrolysis.
-
Reaction Conditions
Optimizing reaction parameters is a delicate balance. The goal is to find the "sweet spot" that favors the desired fluorination pathway while minimizing side reactions.
Q3: The reaction is sluggish or stalls completely. What parameters should I adjust?
A3: A stalled reaction points to insufficient activation energy or a problem with the nucleophilicity of the fluoride. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the rate-determining step is the initial attack of the fluoride on the aromatic ring.[7][8]
Troubleshooting Workflow:
Troubleshooting Reaction Conditions
Detailed Explanations:
-
Temperature: Increasing the temperature provides the necessary activation energy. However, be mindful of potential decomposition of your starting material or product. Incremental increases are recommended.
-
Solvent: The choice of solvent is crucial. Higher boiling point, polar aprotic solvents like DMSO or sulfolane can enhance the solubility of fluoride salts and increase reaction rates compared to solvents like acetonitrile or DMF.[5]
-
Fluoride Source: The reactivity of fluoride sources generally follows the trend: TBAF > CsF > KF. If you are using KF, switching to CsF or a TBAF-based system can significantly accelerate the reaction.[4]
-
Phase-Transfer Catalysis: When using poorly soluble salts like KF, a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) can be used to shuttle the fluoride anion into the organic phase, thereby increasing its effective concentration and reactivity.[4]
Q4: I'm seeing significant side product formation. What are the likely culprits?
A4: Side product formation often arises from competing reaction pathways. Common side products include dimers, polymers, and products of reaction with the solvent.
Common Side Reactions and Solutions:
| Side Product/Observation | Probable Cause | Recommended Solution |
| Dark, tar-like material | Polymerization or decomposition at high temperatures. | Reduce reaction temperature. Monitor reaction closely and stop when starting material is consumed. |
| Hydroxy-pyridine derivative | Reaction with residual water. | Ensure strictly anhydrous conditions (see ).[3] |
| Methoxy/Dimethylamino-pyridine derivative | Reaction with solvent (DMF, DMSO) at high temperatures. | Lower the reaction temperature. Consider a more inert solvent like sulfolane. |
| Protodehalogenation (replacement of leaving group with -H) | Complex mechanism, often involving trace water as a proton source. | Ensure anhydrous conditions. This is a known side-reaction in some metal-mediated fluorinations. |
Substrate & Electronic Effects
The electronic nature of the pyridine ring plays a critical role in the success of SNAr reactions.
Q5: My yield is low with a specific substituted pyridine-2-carboxylate. Why?
A5: The SNAr mechanism is highly sensitive to the electronic properties of the aromatic ring. The presence of electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack.[7][9]
Key Principles:
-
Activation by EWGs: The carboxylate group at the 2-position is an essential EWG. Additional EWGs on the ring (e.g., -NO2, -CN, -CF3) will further activate the ring and increase the reaction rate.[10][11] Conversely, electron-donating groups (EDGs) like -CH3 or -OCH3 will deactivate the ring and slow down or prevent the reaction.[10][12]
-
Position of Substituents: The stabilizing effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group (the atom being replaced by fluorine). This is because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the EWG through resonance.[7][8] An EWG in the meta position offers less stabilization, leading to a slower reaction.[13]
Troubleshooting Electronic Effects:
Impact of Substituents on Reactivity
Work-up & Analysis
Proper work-up and accurate analysis are crucial for isolating your product and correctly assessing the reaction's success.
Q6: I'm having trouble removing tetralkylammonium salts during purification. What's the best approach?
A6: Tetrabutylammonium (TBA) salts, often used in TBAF-mediated reactions, can be challenging to remove from polar products due to their solubility in organic solvents.
Effective Removal Strategies:
-
Aqueous Work-up (for non-polar products): For relatively non-polar products, repeated extraction with water or brine can effectively remove TBA salts.
-
Ion-Exchange Resin: This is a highly effective method for polar products. Stirring the crude reaction mixture with a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate effectively removes TBA salts.[14][15] The TBA cation exchanges onto the resin, and the excess fluoride is precipitated as calcium fluoride.
Protocol for TBA Salt Removal using Ion-Exchange Resin:
-
Following the reaction, dilute the mixture with a suitable solvent (e.g., MeOH or THF).
-
Add Dowex 50WX8 (H+ form) and powdered calcium carbonate.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate to obtain the crude product, now free of TBA salts.
Q7: How can I accurately quantify the yield and identify byproducts?
A7: Accurate quantification requires a robust analytical method. Relying solely on TLC can be misleading.
Recommended Analytical Techniques:
-
19F NMR Spectroscopy: This is the most direct and powerful technique for monitoring fluorination reactions.
-
Yield Determination: Use an internal standard with a known fluorine signal (e.g., fluorobenzene) to accurately quantify the formation of your fluorinated product.[16]
-
Byproduct Identification: The chemical shift of the fluorine signal can provide valuable information about the electronic environment and help identify fluorinated byproducts.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of starting material and the appearance of products and byproducts. It provides mass information, which is crucial for identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds. It can provide both quantitative and qualitative information.[17]
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Zhang, W., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Wang, H., et al. (2023). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Rogoza, A. V., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. [Link]
-
Hopkinson, R. J., et al. (2016). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PubMed Central. [Link]
-
Kishi, Y., et al. (2006). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. [Link]
-
Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. [Link]
-
Truc, T. A. T., et al. (2020). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Kornath, A., & Torheyden, M. (2022). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]
-
Urakawa, K., et al. (2024). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry. [Link]
-
Das, D., et al. (2022). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. ResearchGate. [Link]
-
Zhang, Z., et al. (2025). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. ResearchGate. [Link]
-
White, A. D., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
CROMlab Instruments. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. cromlab-instruments.es. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Biswas, S., et al. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. PMC. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Garg, N. K., et al. (2014). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. [Link]
-
Reszke, E., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). TBAF Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]
-
Gillis, E. P., et al. (2009). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Pretze, M., et al. (2022). The hydrogenation side-reaction in copper-mediated radiofluorination. PMC. [Link]
-
Reddit. (2025). Nucleophilic aromatic substitution exam question. r/chemhelp. [Link]
-
Powers, D. C., & Ritter, T. (2015). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. PubMed. [Link]
-
Wikipedia. (n.d.). Sarin. Wikipedia. [Link]
Sources
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-Fluoropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 5-Fluoropyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important fluorinated pyridine intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 5-Fluoropyridine-2-carboxylic acid. The purity of this starting material is paramount and is often prepared from precursors like 2-amino-5-fluoropyridine. Therefore, our troubleshooting guide will address potential issues in both the final esterification step and the synthesis of its immediate precursor.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: The Esterification Step
This section addresses the most common challenges encountered during the conversion of 5-Fluoropyridine-2-carboxylic acid to its methyl ester.
Q1: My Fischer esterification reaction is showing low conversion or stalling completely. What are the likely causes and solutions?
Answer:
This is a frequent issue stemming from the equilibrium nature of the Fischer esterification and the electronic properties of the pyridine ring.
Root Cause Analysis:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. The accumulation of water in the reaction mixture will drive the equilibrium backward, hydrolyzing the newly formed ester and preventing the reaction from reaching completion.
-
Catalyst Inhibition: The reaction requires a strong acid catalyst, typically H₂SO₄.[1] However, the basic nitrogen atom on the pyridine ring can be protonated by the catalyst. This forms a non-volatile pyridinium salt, which not only reduces the catalyst's effective concentration but can also decrease the reactivity of the starting material.[1]
-
Insufficient Heat or Time: Like many esterifications, this reaction requires sufficient thermal energy and time to proceed at a reasonable rate.
Solutions & Optimization Strategy:
| Parameter | Recommended Action | Scientific Rationale |
| Water Removal | Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, use a large excess of the alcohol reactant (methanol) to push the equilibrium forward. | Le Châtelier's principle. Removing a product (water) shifts the equilibrium towards the formation of the ester. |
| Catalyst Choice & Loading | Use a stoichiometric amount or slight excess of H₂SO₄ relative to the pyridine acid to ensure enough free acid is available to catalyze the reaction after protonating the pyridine nitrogen. Consider alternative catalysts like a solid acid resin (e.g., Amberlyst-15) which can be easily filtered off. | This overcomes the issue of catalyst sequestration by the basic pyridine ring.[1] Solid acids simplify purification. |
| Temperature | Ensure the reaction is heated to a steady reflux. For methanol, this is approximately 65°C. | Provides the necessary activation energy for the reaction to proceed efficiently. |
| Reaction Monitoring | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid spot/peak is no longer visible. | Visual confirmation of reaction completion prevents premature workup and ensures maximum conversion. |
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Start -> Check_Water; Check_Water -> Check_Catalyst [label="Yes"]; Check_Water -> Solution_Water [label="No"]; Check_Catalyst -> Check_Temp [label="Yes"]; Check_Catalyst -> Solution_Catalyst [label="No"]; Check_Temp -> Solution_Catalyst [label="No"]; }
Caption: Decision tree for troubleshooting low esterification yield.
Q2: I'm observing significant charring or side-product formation at reflux. How can I achieve a cleaner reaction?
Answer:
Charring indicates decomposition, often caused by excessively harsh acidic conditions or localized overheating. A cleaner reaction can be achieved by moving away from Fischer conditions to a milder, two-step procedure.
Recommended Alternative: The Acyl Chloride Method
This method avoids strong protic acids and high temperatures, making it irreversible and generally higher yielding.[2]
-
Activation of the Carboxylic Acid: Convert 5-Fluoropyridine-2-carboxylic acid to its corresponding acyl chloride. This is typically done by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.
-
Esterification: The crude acyl chloride is then reacted with cold methanol (e.g., 0 °C) in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N).[2]
Causality and Benefits:
-
Mild Conditions: The second step is often performed at 0 °C to room temperature, preventing thermal degradation.[2]
-
Irreversible Reaction: The reaction of an acyl chloride with an alcohol is not an equilibrium process, driving the reaction to completion.[2]
-
Base Role: The base (e.g., pyridine) serves to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the alcohol and stalling the reaction.[2]
Experimental Protocol: Acyl Chloride Method
-
Step A: Acyl Chloride Formation
-
In a fume hood, suspend 5-Fluoropyridine-2-carboxylic acid (1.0 eq) in a dry, inert solvent like Dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. Crucially, ensure all SOCl₂ is removed.
-
-
Step B: Ester Formation
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, prepare a solution of methanol (MeOH, ~2.0 eq) and pyridine (~1.5 eq) in dry DCM and cool to 0 °C.
-
Slowly add the acyl chloride solution to the cold MeOH/pyridine mixture.[2]
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor by TLC for the disappearance of the acyl chloride.
-
Q3: The workup and purification of my ester are problematic. How can I efficiently isolate a pure product?
Answer:
Purification challenges often arise from separating the desired neutral ester from unreacted acidic starting material, the basic pyridine catalyst (if used), and resulting salts. A standard liquid-liquid extraction procedure is highly effective.
Purification Strategy:
| Step | Action | Purpose |
| 1. Dilution | Dilute the final reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). | Prepares the mixture for aqueous washing. |
| 2. Acid Wash | Wash the organic layer with a dilute aqueous acid, such as 1M HCl or 5% citric acid solution. | To remove basic compounds, primarily any pyridine or triethylamine used as a catalyst.[2] The protonated pyridinium salts will be soluble in the aqueous layer. |
| 3. Base Wash | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | To remove any unreacted 5-Fluoropyridine-2-carboxylic acid starting material. The bicarbonate will deprotonate the acid, forming a water-soluble carboxylate salt. |
| 4. Brine Wash | Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). | To remove the bulk of the dissolved water from the organic layer before the drying step. |
| 5. Drying & Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | To remove all traces of water and solvent, yielding the crude product. |
| 6. Final Purification | Purify the crude ester via flash column chromatography (Silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation. | To remove any remaining non-polar or closely related impurities, yielding the final, pure product. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method for this synthesis? For lab-scale synthesis where yield and purity are critical, the two-step acyl chloride method is often superior due to its mild conditions and irreversible nature.[2] For large-scale industrial production, optimizing the Fischer esterification with efficient water removal (e.g., via a reactive distillation setup) might be more cost-effective, avoiding the use of reagents like thionyl chloride.[1]
Q: My 5-Fluoropyridine-2-carboxylic acid precursor seems impure. How critical is this? Extremely critical. Impurities in the starting acid, such as isomers from the fluorination step or unreacted precursors, will carry through and complicate the final purification immensely. It is highly recommended to purify the carboxylic acid (e.g., by recrystallization) before proceeding to the esterification.
Q: What are the key analytical techniques for characterization?
-
¹H NMR: To confirm the presence of the methyl ester singlet (~3.9-4.1 ppm) and the characteristic splitting patterns of the protons on the fluoropyridine ring.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
GC-MS: To confirm the molecular weight of the product and assess its purity.
-
FTIR: To observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the strong C=O ester stretch (~1720-1740 cm⁻¹).
References
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
- Google Patents. (CN102898358A). Preparation method of fluoropyridine compounds.
- Google Patents. (US2758999A). Esterification of pyridine carboxylic acids.
-
ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
-
ResearchGate. (n.d.). 235 questions with answers in ESTERIFICATION | Scientific method. Retrieved from [Link]
- Esterification Lab Answers. (n.d.).
Sources
Technical Support Center: Purification Challenges for Fluorinated Pyridine Esters
Welcome to the technical support center for the purification of fluorinated pyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable compounds. The introduction of fluorine into a pyridine ester scaffold can significantly enhance pharmacological properties, but it also presents unique purification hurdles.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory.
Section 1: Troubleshooting Common Impurities
The presence of impurities can significantly impact the yield, purity, and biological activity of your target fluorinated pyridine ester. Understanding the origin of these impurities is the first step toward effective removal.
Q1: My final product is contaminated with unreacted starting materials and partially fluorinated intermediates. How can I improve their separation?
A1: This is a common challenge, especially when the polarity differences between your desired product and the impurities are minimal. The high electronegativity of fluorine can alter the chromatographic behavior of molecules, making separations from their non-fluorinated or partially fluorinated precursors difficult.[1]
Root Cause Analysis:
-
Incomplete Reaction: The fluorination reaction may not have gone to completion, leaving unreacted starting materials.
-
Similar Polarity: The incremental change in polarity upon addition of a fluorine atom might be insufficient for effective separation by standard column chromatography.
-
Formation of Isomers: Depending on the substitution pattern of your pyridine ring, multiple isomers with similar properties might form.[3]
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Column Chromatography: This is a fundamental technique for separating reaction mixtures. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.[1] The choice of stationary and mobile phases is critical for achieving good resolution.[1]
-
Normal-Phase: Use a shallower solvent gradient to increase the separation resolution between closely eluting spots. Consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent. This can reduce peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[4]
-
Reverse-Phase: For more polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) can provide better separation.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve high purity (>98%), preparative HPLC is an excellent option.[1] Specialized fluorinated HPLC columns can offer enhanced selectivity for fluorinated molecules.[1][5]
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Extensive solvent screening is often necessary.[1]
-
Liquid-Liquid Extraction: This can be a useful initial purification step to remove major impurities based on their differential solubility in two immiscible liquid phases.[1]
Q2: I'm observing significant peak tailing for my fluorinated pyridine ester during silica gel column chromatography. What causes this and how can I fix it?
A2: Peak tailing is a frequent issue when purifying pyridine-containing compounds on silica gel.
Root Cause Analysis:
-
Strong Acid-Base Interactions: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to a slow elution of the compound from the column, resulting in broad, tailing peaks.
-
Column Overloading: Exceeding the loading capacity of your column can also lead to peak broadening and tailing.[4]
Troubleshooting Strategies:
| Strategy | Detailed Protocol |
| Addition of a Basic Modifier | Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1% v/v), to your eluent system.[4] This will "cap" the acidic silanol sites on the silica, preventing strong interactions with your compound and leading to sharper, more symmetrical peaks. |
| Reduce Column Loading | As a general rule, the mass of your crude product should not exceed 1-5% of the mass of the stationary phase.[4] |
| Switch Stationary Phase | Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.[4] |
Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?
A3: Palladium catalysts are commonly used in cross-coupling reactions to synthesize substituted pyridines. Removing the final traces of these catalysts can be challenging.
Troubleshooting Strategies:
-
Specialized Scavengers: Use commercially available silica-functionalized scavengers with thiol or amine groups that can selectively bind to and remove palladium.
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium. A subsequent filtration will remove the carbon and the bound catalyst.
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove finely divided palladium particles.
Section 2: Managing Stability and Hydrolysis
Fluorinated pyridine esters can be susceptible to degradation, particularly under acidic or basic conditions.
Q4: My fluorinated pyridine ester seems to be degrading during my aqueous workup or purification on silica gel. What is happening?
A4: Fluoropyridines, especially those with fluorine at the 4-position, can be unstable in the presence of acid.[6][7]
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The presence of even weak acids, including the acidic surface of silica gel or residual acidic reagents from the reaction, can catalyze the hydrolysis of the ester group. 4-fluoropyridine is particularly known to undergo acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone.[6][7] This process can be autocatalytic as hydrolysis can generate more acid.[7]
-
Instability on Silica Gel: The acidic nature of standard silica gel can promote the degradation of sensitive compounds.
Troubleshooting Strategies:
-
Perform a Stability Test: Before committing your entire batch to a purification method, perform a small-scale stability test. Spot your compound on a TLC plate and let it sit for an hour before eluting to check for the appearance of new, lower Rf spots, which could indicate degradation.[4]
-
Neutralize the Reaction Mixture: Before workup, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
-
Use a Non-Acidic Stationary Phase: If you suspect degradation on silica, switch to a neutral or basic stationary phase like alumina.[4]
-
Anhydrous Conditions: If your compound is particularly moisture-sensitive, perform the purification under anhydrous conditions. Pyridine is known to be hygroscopic and can form an azeotrope with water, making simple distillation for water removal ineffective.[8]
Section 3: Isomer Separation
The synthesis of substituted fluorinated pyridines can often lead to the formation of regioisomers, which can be very difficult to separate.
Q5: My reaction has produced a mixture of 2-fluoro and 4-fluoro isomers of my pyridine ester. How can I separate them?
A5: The separation of regioisomers is a significant challenge due to their very similar physical and chemical properties.
Root Cause Analysis:
-
Lack of Regioselectivity: Many fluorination reactions may not be completely regioselective, leading to mixtures of isomers.[3] For instance, the fluorination of 3,5-disubstituted pyridines can result in poor site selectivity.[3]
Troubleshooting Strategies:
-
High-Resolution Chromatography:
-
Preparative HPLC: This is often the most effective method for separating closely related isomers. Experiment with different columns (e.g., pentafluorophenyl phases which can offer enhanced shape selectivity) and mobile phase compositions to optimize the separation.[5]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomeric mixtures compared to HPLC.
-
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired isomer.
-
Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective, albeit often tedious, separation method.
Section 4: Analytical Techniques for Purity Assessment
Accurate assessment of purity is crucial for ensuring the quality of your final compound.
Q6: What are the best analytical methods to confirm the purity of my fluorinated pyridine ester?
A6: A combination of analytical techniques should be used to rigorously assess the purity of your final product.[1]
Recommended Analytical Methods:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment.[1] The absence of impurity signals in the NMR spectra is a strong indicator of high purity.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on the purity of the compound and confirms its molecular weight.[1] |
| Gas Chromatography (GC) | For volatile compounds, GC with a flame ionization detector (FID) or mass spectrometric (MS) detector is a powerful tool for purity analysis.[9] |
| High-Performance Liquid Chromatography (HPLC) | HPLC with UV detection is a standard method for determining the purity of non-volatile compounds.[9] |
Section 5: Experimental Workflows and Diagrams
Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common purification challenges with fluorinated pyridine esters.
Caption: A decision tree for selecting the appropriate purification strategy.
Detailed Protocol: Purification by Column Chromatography with a Basic Modifier
-
Prepare the Column: Dry pack a glass column with silica gel.
-
Prepare the Eluent: Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to a final concentration of 0.1-1% (v/v).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, impregnated silica to the top of your column.
-
Elute the Column: Begin eluting the column with your triethylamine-modified eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). 7. ANALYTICAL METHODS. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. RSC Publishing.
- BenchChem. (2025).
- ResearchGate. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- BenchChem. (2025).
- BenchChem. (2025). Stability issues of fluoropyridines in acidic media. BenchChem.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- ResearchGate. (n.d.). Copper‐Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates.
- PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. In Toxicological Profile for Pyridine.
- ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- Chemical Communications. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing.
- ResearchGate. (2025). meta-Selective Fluorination of Pyridine Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (2025). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025).
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"hydrolysis of Methyl 5-Fluoropyridine-2-carboxylate as a side reaction"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the unwanted hydrolysis of Methyl 5-Fluoropyridine-2-carboxylate into its corresponding carboxylic acid, a common side reaction that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound, it refers to the conversion of the methyl ester functional group into a carboxylic acid, yielding 5-Fluoropyridine-2-carboxylic acid and methanol. This reaction can be catalyzed by the presence of acid or, more commonly, base.[1][2]
Q2: Why is this hydrolysis considered a problematic side reaction?
The unintentional hydrolysis of your starting material or product has several negative consequences:
-
Yield Reduction: The conversion of the ester to the carboxylic acid decreases the yield of the desired product.
-
Purification Complexity: The resulting carboxylic acid introduces an impurity that can be difficult to separate from the desired product, especially if they have similar polarities.
-
Altered Reactivity: If this compound is an intermediate, its conversion to the carboxylic acid can halt the desired reaction sequence, as carboxylic acids and esters have different chemical reactivities.
Q3: What are the primary causes of unintentional hydrolysis during my experiments?
The hydrolysis of esters is typically promoted by two main factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis. Even trace amounts in solvents or reagents can lead to the formation of the carboxylic acid byproduct over time.
-
Acidic or Basic Conditions: The reaction is significantly accelerated by the presence of acids or bases.[1][2] Basic conditions, in particular, lead to saponification, which is an irreversible hydrolysis process that consumes a full equivalent of base.[1][3]
Q4: How can I detect the formation of 5-Fluoropyridine-2-carboxylic acid in my reaction mixture?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is typically more polar than the corresponding methyl ester. On a silica TLC plate, the acid will have a lower Rf value (it will not travel as far up the plate) than the ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information on the purity of your sample and the percentage of the hydrolyzed impurity. A method developed for a similar compound, methyl 5-chloropyrazine-2-carboxylate, utilized an Agilent 1100 HPLC system, demonstrating the utility of this technique for purity assessment.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the methyl group of the ester gives a characteristic singlet peak (usually around 3.9 ppm). The disappearance or reduction in the integration of this peak, along with the appearance of a broad singlet for the carboxylic acid proton, indicates hydrolysis.
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency for an ester is typically in the range of 1735-1750 cm⁻¹, while for a carboxylic acid, it appears at a lower frequency, around 1700-1725 cm⁻¹, and is often broader.
Troubleshooting Guide: Hydrolysis as a Side Reaction
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: My reaction shows significant conversion of the ester to the carboxylic acid.
This is a common issue when the reaction conditions are not strictly controlled.
| Probable Cause | Underlying Reason | Suggested Solution |
| A. Presence of Water | Water acts as the nucleophile in the hydrolysis reaction. Solvents, reagents, or even glassware that are not properly dried can introduce sufficient water to cause significant side reactions. | Implement rigorous anhydrous techniques. This includes using freshly distilled solvents, drying reagents in a vacuum oven, and flame-drying glassware before use. |
| B. Basic Reaction Conditions | If your primary reaction requires a base, it can promote saponification of the ester.[1][3] This is especially problematic with strong bases like NaOH or KOH. | 1. Use a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. 2. Use Weaker Bases: If possible, use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 3. Stoichiometric Control: Use the minimum required amount of base and add it slowly at a low temperature to minimize its interaction with the ester. |
| C. Acidic Reaction Conditions | Strong acids catalyze ester hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] | 1. Use an Acid Scavenger: If your reaction generates an acid byproduct (e.g., HCl), a weak base like pyridine can be added to neutralize it and prevent it from catalyzing hydrolysis.[5] 2. pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if the primary reaction allows. |
| D. Elevated Temperatures | Higher reaction temperatures increase the rate of all reactions, including the undesired hydrolysis. | Run the reaction at the lowest possible temperature that still allows for a reasonable rate of conversion for your desired product. Consider extending the reaction time at a lower temperature. |
Issue 2: My desired product is contaminated with the carboxylic acid after aqueous workup.
Hydrolysis can often occur during the workup phase when the reaction mixture is exposed to aqueous acidic or basic solutions.
| Probable Cause | Underlying Reason | Suggested Solution |
| A. Hydrolysis During Extraction | Prolonged exposure to aqueous layers, especially if they are acidic or basic (e.g., during a wash with NaHCO₃ or dilute HCl), can cause the ester to hydrolyze before it is fully extracted into the organic layer. | 1. Minimize Contact Time: Perform aqueous washes quickly and efficiently. 2. Use Cold Solutions: Use ice-cold water and aqueous solutions for washes to slow down the rate of hydrolysis. 3. pH Neutralization: Ensure the aqueous layer is neutralized before extraction if possible. |
| B. Ineffective Separation | The carboxylic acid impurity is not being effectively removed during the purification process. | 1. Basic Wash: Implement a wash with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral ester remains in the organic layer. See the protocol below. 2. Chromatography: Optimize your column chromatography conditions. A slight increase in the polarity of your eluent system may be necessary to separate the more polar carboxylic acid from your product. |
Experimental Protocols & Visualizations
Mechanism of Base-Promoted Hydrolysis (Saponification)
The diagram below illustrates the step-by-step mechanism of how a hydroxide ion attacks the ester, leading to the formation of the carboxylate salt.[1]
Caption: Base-promoted hydrolysis (saponification) of the ester.
Troubleshooting Workflow for Hydrolysis
Use this decision tree to diagnose and solve issues with unwanted hydrolysis.
Sources
"preventing byproduct formation in Methyl 5-Fluoropyridine-2-carboxylate reactions"
Welcome to the technical support center for Methyl 5-Fluoropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and optimized protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of 5-Fluoropyridine-2-carboxylic acid in my reaction. What is causing this and how can I prevent it?
A1: The presence of 5-Fluoropyridine-2-carboxylic acid is a clear indication of ester hydrolysis. This is one of the most common side reactions, particularly if your reaction conditions are not strictly anhydrous.
Causality: The ester functional group of this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[1] Even trace amounts of moisture in your solvents or reagents can lead to the formation of the corresponding carboxylic acid. In some cases, metal ions like Cu(II) can also promote the hydrolysis of pyridine esters.[2]
Prevention Strategies:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Control of pH: If your reaction conditions are acidic or basic, be aware that this will accelerate hydrolysis. If possible, opt for neutral conditions or minimize the reaction time in the presence of strong acids or bases. For basic hydrolysis, using a milder base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., dioxane/water) can offer more control.[3]
Q2: My reaction is turning dark, and I'm getting a low yield of my desired product along with some insoluble material. What's happening?
A2: The formation of a dark, insoluble material is often indicative of polymerization. Fluorinated pyridines can be susceptible to polymerization, especially under harsh reaction conditions.[4][5]
Causality: The electron-withdrawing nature of the fluorine atom and the ester group can activate the pyridine ring, making it more prone to polymerization, particularly at elevated temperatures or in the presence of radical initiators or strong acids.
Prevention Strategies:
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, determine the minimum effective temperature through optimization experiments.
-
Avoid Strong Acids: Strong acids can promote polymerization of pyridine derivatives. If an acid is necessary, consider using a milder one or a Lewis acid.
-
Degas Solvents: If you suspect a radical-mediated polymerization, degassing your solvents to remove dissolved oxygen can be beneficial.
Q3: I'm trying to perform a reaction with a nucleophile, but instead of reacting at the ester, I'm seeing displacement of the fluorine atom. Why does this occur?
A3: This is a classic case of competitive reactivity. The pyridine ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ester group, making the fluorine atom a viable leaving group.[6]
Causality: The reaction of 2-fluoropyridines via SNAr is often faster than that of their chloro- or bromo-analogs due to the high electronegativity of fluorine.[6] Whether a nucleophile attacks the ester carbonyl or the carbon bearing the fluorine atom depends on the nature of the nucleophile, the solvent, and the reaction temperature.
Prevention Strategies:
-
Solvent Choice: The choice of solvent can significantly influence the reaction pathway. For instance, in amidation reactions with aqueous methylamine, using methanol as a solvent can favor the transformation of the methyl ester to the N-methyl amide while minimizing the substitution of the fluoride.[6]
-
Nucleophile Selection: "Hard" nucleophiles tend to favor attack at the "hard" ester carbonyl, while "softer" nucleophiles might preferentially attack the carbon of the C-F bond.
-
Temperature Control: SNAr reactions often have a higher activation energy than ester reactions. Running the reaction at a lower temperature may favor the desired reaction at the ester.
Troubleshooting Guides
Guide 1: Amidation Reactions - Avoiding Hydrolysis and SNAr Byproducts
Direct amidation of this compound is a common transformation. However, achieving high yields requires careful control to prevent competing side reactions.
Problem: Low yield of the desired amide with significant amounts of 5-Fluoropyridine-2-carboxylic acid and/or a byproduct where the fluorine has been displaced by the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amidation reactions.
Optimized Protocol: Synthesis of N-Alkyl-5-fluoropyridine-2-carboxamide
This protocol is designed to minimize hydrolysis and SNAr side reactions.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Sodium Methoxide (NaOMe) or other suitable base
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Reagent Addition: Add the amine (1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as sodium methoxide (0.1 eq). The use of a non-nucleophilic base is preferred if SNAr is a major concern.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Guide 2: Suzuki Cross-Coupling Reactions - Minimizing Homocoupling and Protodeboronation
Suzuki coupling is a powerful tool for C-C bond formation, but can be plagued by side reactions that consume the starting materials.
Problem: Low yield of the desired biaryl product, with the presence of homocoupled boronic acid byproduct (Ar-Ar) and/or 5-fluoropyridine from protodeboronation.
Common Byproducts and Their Causes:
| Byproduct | Name | Common Causes |
| Ar-Ar | Homocoupling | Presence of oxygen; high catalyst loading; high temperature.[6] |
| 5-Fluoropyridine | Protodeboronation | Excess water; non-optimal pH; prolonged reaction time at high temperature.[7] |
| (starting material)-B(OH)2 | Boronic Acid Hydrolysis | Incomplete reaction; excess water leading to boronic acid decomposition. |
Troubleshooting and Prevention Strategies
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Optimized Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can often improve yields and reduce reaction times, thereby minimizing byproduct formation.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Microwave synthesizer and appropriate reaction vessels
Procedure:
-
Vial Preparation: To a microwave vial containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 5 mol%). Add the degassed solvent system.
-
Sealing and Degassing: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[8]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
By understanding the underlying causes of byproduct formation and implementing these targeted troubleshooting strategies and optimized protocols, you can significantly improve the outcome of your reactions with this compound.
References
- Al-Zoubi, M. R., Marion, O., & Hall, D. G. (2008). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Canadian Journal of Chemistry, 86(5), 428-436.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Perfluoropyridine based polymers obtained via radical initiated methods.
- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
- Chen, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(35), 22939-22944.
-
ResearchGate. (n.d.). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-5-halopyridines.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
Sources
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"stability issues of Methyl 5-Fluoropyridine-2-carboxylate under acidic conditions"
Introduction: Methyl 5-Fluoropyridine-2-carboxylate is a key building block and intermediate in pharmaceutical research and drug development. Its utility is rooted in the unique electronic properties conferred by the fluorine atom and the pyridine ring. However, researchers frequently encounter stability challenges, particularly when the molecule is subjected to acidic conditions during synthesis, workup, or formulation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you understand and manage the stability of this compound, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is the primary stability issue with this compound under acidic conditions?
A1: The principal and most immediate stability concern is acid-catalyzed hydrolysis of the methyl ester functional group.[1][2] This reaction cleaves the ester bond, converting the compound back into its parent carboxylic acid and methanol. The reaction is essentially the reverse of a Fischer esterification and is driven by the presence of water and an acid catalyst.[1][3]
Q2: What are the degradation products I should expect to see?
A2: Under typical acidic hydrolytic conditions, the degradation pathway is straightforward, yielding two primary products:
-
5-Fluoropyridine-2-carboxylic acid [4]
-
Methanol
The formation of the carboxylic acid is the most easily monitored change, as its polarity, solubility, and chromatographic behavior are significantly different from the starting ester.
Q3: What specific factors accelerate the degradation of the ester?
A3: The rate of hydrolysis is influenced by several critical experimental parameters:
-
Low pH: The reaction is acid-catalyzed, meaning a higher concentration of hydronium ions (lower pH) will significantly increase the rate of hydrolysis.[1]
-
Presence of Water: Water is a necessary reactant for hydrolysis. The reaction rate is dependent on its concentration.[5]
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions or workups at elevated temperatures will accelerate degradation.[6]
-
Extended Exposure Time: The extent of degradation is directly proportional to the duration of exposure to acidic aqueous conditions.[5]
Q4: How can I quickly determine if my sample of this compound is degrading?
A4: There are several analytical techniques to detect degradation. The most common signs include:
-
Thin-Layer Chromatography (TLC): You will observe the appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid starting material.[5]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method will show a new peak eluting at a different retention time, typically earlier than the ester, representing the more polar carboxylic acid.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a degrading sample, you will see the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad peak for the carboxylic acid proton.[5]
Part 2: Troubleshooting Guide for Common Experimental Scenarios
This section provides actionable solutions to specific problems encountered during routine laboratory work.
Scenario 1: Significant product loss is observed during an aqueous acidic workup after a synthesis.
-
Problem: Your reaction successfully formed the ester, but the final yield is low, and analysis of the crude product shows the presence of 5-Fluoropyridine-2-carboxylic acid.
-
Root Cause Analysis: The aqueous solutions used during the workup (e.g., acid washes to remove basic impurities or quenching steps) create an ideal environment for hydrolysis.[5] The combination of acid and water, even for a short period, can cleave a significant portion of your product.
-
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for ester hydrolysis during workup.
Scenario 2: The compound shows instability in an acidic solution intended for a biological assay.
-
Problem: You dissolve your ester in an acidic buffer for an experiment, but you observe diminishing activity or analytical results show decreasing concentration over time.
-
Root Cause Analysis: The compound is inherently unstable in aqueous acidic media. The pyridine nitrogen becomes protonated, which can further increase the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack by water.[8]
-
Mitigation Strategies:
-
Prepare Solutions Fresh: Do not store the compound in acidic aqueous solutions. Prepare the solution immediately before use.
-
Optimize pH: If the assay allows, determine the highest pH at which the compound remains stable and the experiment is still viable.
-
Consider Co-solvents: Investigate whether adding a water-miscible organic co-solvent (e.g., DMSO, acetonitrile) can reduce the water activity and slow the hydrolysis rate, provided it does not interfere with the experiment.
-
Low-Temperature Storage: If short-term storage is unavoidable, keep the solution at 2-8°C to minimize degradation.
-
Part 3: Key Experimental Protocols
These protocols provide a framework for systematically assessing and managing the stability of your compound.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is based on ICH guidelines for stress testing and is designed to determine the intrinsic stability of the molecule.[6][9] It provides a controlled way to generate degradation products for identification and to establish a degradation profile.
Objective: To quantify the rate of hydrolysis of this compound under defined acidic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the ester in acetonitrile. This minimizes hydrolysis before the experiment begins.[10]
-
Stress Sample Preparation:
-
Label a 10 mL volumetric flask as "Acid Stress."
-
Pipette 1.0 mL of the stock solution into the flask.
-
Add 1.0 mL of 1 M HCl.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Control Sample Preparation:
-
Label a 10 mL volumetric flask as "Control."
-
Pipette 1.0 mL of the stock solution into the flask.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water (no acid).
-
-
Incubation: Place both the "Acid Stress" and "Control" flasks in a water bath set to a controlled temperature (e.g., 60°C).[9]
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from the "Acid Stress" flask.
-
Immediately quench the reaction by transferring the aliquot to a vial containing an equivalent amount of base (e.g., 1.0 mL of 0.1 M NaOH) to neutralize the acid and stop the hydrolysis.
-
Also, take a T=0 sample from the "Control" flask.
-
-
Analysis: Analyze all quenched samples and the control sample by a validated, stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of the ester remaining at each time point relative to the T=0 sample.
-
Plot the percentage of ester remaining versus time to determine the degradation kinetics.
Protocol 2: Recommended Starting Conditions for a Stability-Indicating RP-HPLC Method
Objective: To separate the parent ester from its primary degradant, 5-Fluoropyridine-2-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for separating compounds with different polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization state of the carboxylic acid and pyridine nitrogen, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions. | A gradient is recommended to ensure elution of the more retained ester while providing good separation from the earlier-eluting, more polar acid. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or 270 nm | Pyridine-containing compounds typically have strong UV absorbance in this range. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Part 4: Mechanistic Insights
Understanding the chemical mechanism of degradation is crucial for predicting and controlling it. Acid-catalyzed ester hydrolysis proceeds through a well-established nucleophilic acyl substitution pathway.[1]
Mechanism Steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1][3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, turning the -OCH₃ group into a good leaving group (-HOCH₃).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol as the leaving group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.
Note: The DOT script above is a conceptual representation. A visual diagram of the chemical structures and electron-pushing arrows would be inserted here. Caption: Reaction pathway for the acid-catalyzed hydrolysis of an ester.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- BenchChem. (n.d.).
- ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- NIOSH. (1994). Pyridine 1613.
- BenchChem. (n.d.).
- MedCrave online. (2016).
- Chemistry LibreTexts. (2022). Chemistry of Esters.
- SciSpace. (2016).
- ResearchGate. (2025).
- Chemguide. (n.d.). Hydrolysing Esters.
- YouTube. (2019). Mechanism of Ester Hydrolysis.
- ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Biomedical Journal of Scientific & Technical Research. (2022).
- Pharmaguideline. (n.d.).
- PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.
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- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"workup procedure to remove impurities from Methyl 5-Fluoropyridine-2-carboxylate"
Introduction
Welcome to the technical support guide for the purification of Methyl 5-Fluoropyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate in a highly pure form. Impurities, whether from starting materials, side reactions, or degradation, can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide provides a structured approach to troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurity profile depends heavily on the synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Depending on the synthesis, these could include aminopyridines or nitropyridine precursors.[1]
-
Catalysts and Reagents: Basic catalysts such as pyridine are common in esterification reactions and must be removed.[2]
-
Hydrolysis Product (5-Fluoropyridine-2-carboxylic acid): The ester is susceptible to hydrolysis back to its corresponding carboxylic acid, especially in the presence of water with acidic or basic catalysts.[3][4] This is a very common impurity and is often observed as a baseline spot on a silica TLC plate.
-
Solvents: Residual solvents from the reaction or workup (e.g., DMSO, DMF, Dichloromethane) are common and should be removed under high vacuum.
Q2: What is the general workup and purification strategy for this compound?
A2: A standard workflow involves an initial extractive workup followed by a more rigorous purification method like column chromatography or recrystallization. The basic nitrogen on the pyridine ring allows for straightforward removal of many impurities.
The general procedure is as follows:
-
Quench & Dilute: The reaction is first quenched (e.g., with water or a dilute acid) and then diluted with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]
-
Aqueous Washes: The organic layer is washed sequentially with a dilute acid (to remove basic impurities), water, and finally brine (to facilitate phase separation and remove bulk water).[2]
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.[3]
-
Final Purification: The resulting crude material is then purified by flash column chromatography or recrystallization to remove closely related impurities.[5][6]
Q3: My final product is a persistent oil, but literature suggests it should be a solid. What could be the issue?
A3: If your this compound is an oil instead of a solid, it almost certainly indicates the presence of impurities. Residual solvents are a primary culprit. Ensure you have dried the material under a high vacuum for a sufficient period. If the product remains oily, it likely contains soluble impurities that are depressing the melting point. In this case, purification by flash column chromatography is strongly recommended to isolate the pure compound.
Purification Workflow Overview
The following diagram illustrates the typical decision-making process for purifying this compound after the initial reaction is complete.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| A non-mobile spot at the baseline of my TLC plate (Silica/EtOAc-Hexane). | The spot is likely the hydrolyzed product, 5-Fluoropyridine-2-carboxylic acid . Carboxylic acids are highly polar and bind strongly to silica gel, resulting in an Rf of ~0.[3] | Solution: Perform a basic wash during the liquid-liquid extraction. 1. Dilute the crude material in Ethyl Acetate. 2. Wash with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. 3. Confirm the aqueous layer is basic (pH > 8) with pH paper. 4. Separate the layers and proceed with the standard workup. |
| My compound is co-eluting with an impurity during column chromatography. | 1. The mobile phase polarity is not optimal for separation. 2. The impurity has a very similar polarity to the product. | Solution 1 (Optimize Mobile Phase): Run a gradient elution. Start with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 30% EtOAc). This can often resolve closely eluting spots. Solution 2 (Change Selectivity): If a gradient fails, switch the solvent system to introduce different intermolecular interactions. For example, using Dichloromethane/Methanol can alter the selectivity compared to Ethyl Acetate/Hexane. You can also switch the stationary phase entirely (e.g., from silica to alumina or a C18 reversed-phase column).[7] |
| Significant peak tailing is observed during HPLC or column chromatography. | The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel.[7] This strong, non-ideal interaction causes the compound to "drag" along the stationary phase, leading to broad, tailing peaks and poor separation efficiency. | Solution: Add a small amount of a basic modifier to your mobile phase. • For Column Chromatography: Add 0.5-1% triethylamine (Et₃N) or pyridine to the solvent mixture. This neutralizes the acidic silanol sites, preventing strong interaction with your product and resulting in sharper, more symmetrical peaks.[7] • For HPLC: Use a buffer to control the pH or add a modifier like trifluoroacetic acid (TFA) at a low concentration (0.1%) if using reversed-phase, which can improve peak shape for basic analytes. |
| Low recovery of the product after the workup procedure. | 1. Accidental Hydrolysis: The ester was hydrolyzed to the carboxylic acid during the workup (e.g., by using a strong base like NaOH instead of a mild one like NaHCO₃).[4] 2. Emulsion Formation: An emulsion formed during the extraction, trapping the product in the interfacial layer. 3. Product is Water-Soluble: The product may have some water solubility, leading to loss in the aqueous layers. | Solution 1: Re-extract the combined aqueous layers with Ethyl Acetate or DCM (3x). To recover hydrolyzed product, acidify the aqueous layer to pH ~4-5 with 1M HCl and then extract. Solution 2: To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. Centrifugation is also highly effective. Solution 3: Always perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery from the aqueous phase. |
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extractive Workup
This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, 5-10 mL per gram of crude material).
-
Acid Wash (Removes Basic Impurities):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake vigorously for 30 seconds, periodically venting the funnel.
-
Allow the layers to separate and drain the lower aqueous layer. This step protonates basic impurities like pyridine, making them water-soluble.[2]
-
-
Neutral Wash:
-
Add an equal volume of deionized water. Shake and separate as before. This removes residual acid.
-
-
Base Wash (Removes Acidic Impurities):
-
Add an equal volume of saturated aqueous NaHCO₃. Shake and separate. This removes acidic impurities like 5-Fluoropyridine-2-carboxylic acid.[3] Check that the aqueous layer is basic (pH > 8).
-
-
Brine Wash:
-
Add an equal volume of brine (saturated aq. NaCl). Shake and separate. This removes the majority of dissolved water from the organic layer and helps break any minor emulsions.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄), swirling until the drying agent no longer clumps.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of different polarities.
Caption: Troubleshooting decision tree for flash chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.25-0.35. A common starting point is 20% Ethyl Acetate in Hexane.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble materials, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to afford the purified this compound. Confirm purity by NMR.[1]
References
-
Various Authors. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
- Diehr, H. J. (1991). Process for preparing pyridine carboxylic acid esters. U.S. Patent No. 5,047,542. Washington, DC: U.S. Patent and Trademark Office.
-
Jin, G. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Caddick, S., et al. (2008). Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Tetrahedron, 64(34), 7946-7954. Retrieved from [Link]
-
Wang, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Hebei University of Science and Technology. Retrieved from [Link]
-
Ben-Arosh, O., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(5), 3389-3395. Retrieved from [Link]
- Zhang, G., et al. (2011). Preparation method of fluoropyridine compounds. Chinese Patent No. CN102898358A.
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. US5047542A - Process for preparing pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"scale-up challenges for the synthesis of Methyl 5-Fluoropyridine-2-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 5-Fluoropyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and industry best practices.
Introduction: The Synthetic Landscape
This compound is a valuable building block in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom onto the pyridine ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity[1]. However, the synthesis and particularly the scale-up of this molecule are not trivial. The electron-deficient nature of the pyridine ring and the specific regiochemistry required (fluorine at C-5, ester at C-2) present distinct challenges[2].
Two primary synthetic routes are commonly considered for scale-up, each with a unique set of advantages and challenges:
-
The Balz-Schiemann Route: Starting from an amino-pyridine, this classic pathway involves diazotization followed by a fluorodediazoniation reaction.
-
The Nucleophilic Aromatic Substitution (SNAr) Route: This approach typically involves displacing a good leaving group (like a nitro group) from the 5-position of the pyridine ring with a fluoride anion.
This guide will focus on troubleshooting and optimizing these two dominant pathways.
Visualized Synthetic Workflows
The following diagram illustrates the two primary synthetic routes discussed in this guide.
Caption: High-level overview of the Balz-Schiemann and SNAr synthetic routes.
Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up.
Question 1: My Balz-Schiemann reaction yield is low and inconsistent upon scale-up. What are the likely causes?
Low and variable yields in a Balz-Schiemann reaction at scale are almost always linked to the stability and handling of the intermediate diazonium salt. Here’s a breakdown of critical parameters to investigate:
-
Diazotization Temperature Control: This step is highly exothermic. On a larger scale, inefficient heat transfer can lead to localized "hot spots." If the temperature rises above 5 °C, the diazonium salt will begin to decompose, reducing your overall yield before you even get to the fluorination step.
-
Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a powerful chiller. For kilogram-scale batches, the addition rate of sodium nitrite solution must be slow and carefully controlled, tied directly to the internal temperature reading. A continuous flow reactor can offer superior temperature control for this hazardous step[3].
-
-
Purity and Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt is often isolated as a solid.
-
Incomplete Precipitation: Ensure you are using a sufficient excess of HBF₄ and that the mixture is cold enough to maximize precipitation.
-
Moisture: The presence of water during the thermal decomposition step can lead to phenolic byproducts, drastically reducing the yield of the desired fluorinated product. The isolated salt must be washed with a cold, non-polar solvent (like cold ether) and dried thoroughly under vacuum at a low temperature.
-
CRITICAL SAFETY NOTE: Never isolate large quantities of dry diazonium salts without proper safety protocols and shielding. They are shock-sensitive and can be explosive. Perform a thorough safety assessment before scaling this procedure[4].
-
-
Thermal Decomposition (Fluorodediazoniation): The decomposition of the diazonium salt to produce the final product and nitrogen gas can be difficult to control.
-
Uneven Heating: In a large flask or reactor, uneven heating can lead to localized, rapid decomposition (frothing) and tar formation, while other parts of the mixture remain unreacted[4].
-
Solution: Perform the decomposition as a slurry in a high-boiling, inert solvent (e.g., xylenes, dichlorobenzene). This allows for better temperature control and a more uniform reaction rate. Alternatively, adding the dry salt in portions to the hot solvent can also improve control.
-
Question 2: In my SNAr reaction of Methyl 5-nitropyridine-2-carboxylate with KF, the reaction is sluggish and incomplete. What should I investigate?
This is a classic scale-up challenge for SNAr reactions involving fluoride. The key is overcoming the low nucleophilicity of the fluoride ion, which is often hampered by its high lattice energy and strong solvation.
-
Anhydrous Conditions are Paramount: Trace amounts of water will hydrate the fluoride ions, rendering them poor nucleophiles[1].
-
Validation & Solution: Ensure your solvent (typically DMSO, DMF, or NMP) is truly anhydrous (<50 ppm water). Use fresh, sealed solvents or dry them over molecular sieves. The starting material and potassium fluoride (KF) must also be scrupulously dry. Using spray-dried KF, which has a higher surface area and is highly anhydrous, is strongly recommended for scale-up over standard reagent-grade KF.
-
-
Fluoride Source and Solubility: The reaction is often heterogeneous, and the rate depends on the amount of dissolved fluoride.
-
KF vs. CsF: Cesium fluoride (CsF) is much more soluble in aprotic polar solvents and is more reactive, but it is also significantly more expensive, which can be prohibitive at scale[1][5].
-
Phase-Transfer Catalysis (PTC): A cost-effective solution is to use spray-dried KF in combination with a phase-transfer catalyst. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can be used. The catalyst forms a more soluble, "naked" fluoride ion pair in the organic phase, dramatically accelerating the reaction rate.
-
-
Temperature: SNAr reactions on electron-deficient rings like nitropyridines require significant thermal energy to overcome the activation barrier.
-
Optimization: A typical temperature range is 120-160 °C. If the reaction is sluggish, a controlled increase in temperature may be necessary. However, monitor for byproduct formation, as higher temperatures can lead to decomposition of the solvent (especially DMSO) or the product. An optimal temperature profile should be determined through process development studies.
-
| Parameter | Bench Scale (g) | Scale-Up (kg) | Rationale for Change |
| Fluoride Source | Reagent Grade KF | Spray-Dried KF + PTC | Enhances reactivity and ensures anhydrous conditions at a lower cost than CsF. |
| Solvent Quality | Anhydrous Bottle | Anhydrous (<50 ppm H₂O) | Water severely inhibits the reaction; strict control is essential for batch-to-batch consistency. |
| Temp. Control | Oil Bath / Hotplate | Jacketed Reactor | Provides precise and uniform temperature control, preventing side reactions and ensuring safety. |
| Reaction Monitoring | TLC | HPLC / UPLC | Provides quantitative data on conversion and impurity formation, critical for process control. |
Question 3: My final product purification by column chromatography is not feasible for a 10 kg batch. What are my options?
Relying on silica gel chromatography for multi-kilogram batches is generally inefficient and costly. The basic nitrogen of the pyridine ring can also cause significant tailing on silica gel, leading to poor separation and solvent waste[3].
-
Crystallization: This is the most desirable method for large-scale purification.
-
Solvent Screening: Perform a systematic solvent screen to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems for compounds like this include isopropanol/water, ethanol, ethyl acetate/heptane, or toluene.
-
Impurity Purging: Analyze the impurity profile of your crude material. The chosen solvent system should effectively purge key impurities (i.e., they should remain in the mother liquor).
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable purification method. Given the methyl ester functionality, this is a viable option to investigate.
-
Acid-Base Extraction / Wash: Leverage the basicity of the pyridine nitrogen.
-
Workflow: Dissolve the crude product in an organic solvent (e.g., toluene or ethyl acetate). Wash with a dilute aqueous acid (e.g., 5% citric acid or HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent[3]. This is an excellent method for removing non-polar, non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Balz-Schiemann or SNAr, is better for industrial-scale production?
There is no single "better" route; the choice depends on a multi-faceted analysis of factors including raw material cost, process safety, throughput, and environmental impact.
| Factor | Balz-Schiemann Route | SNAr Route | Analysis |
| Starting Materials | Methyl 5-aminopyridine-2-carboxylate | Methyl 5-nitropyridine-2-carboxylate | Cost and availability of these starting materials can vary and must be evaluated. The nitration step to make the SNAr precursor can itself be hazardous. |
| Process Safety | High Risk. Involves unstable/explosive diazonium salts and corrosive HBF₄.[4] | Moderate Risk. High temperatures and aprotic polar solvents require careful handling. Potential for thermal runaway if not controlled. | The SNAr route is generally considered safer and more controllable, avoiding the inherent instability of diazonium intermediates. |
| Scalability | Challenging. Difficult to control exotherms and solid handling. | More Straightforward. Homogeneous or slurry reactions are generally easier to scale in standard chemical reactors. | |
| Waste Stream | Generates fluoride salt waste and acidic streams. | Generates nitrite salt waste and requires disposal/recovery of high-boiling aprotic solvents. | Both routes have environmental considerations. Solvent recovery is key for the SNAr route's economic and environmental viability. |
Recommendation: For large-scale manufacturing, the SNAr route is often preferred due to its superior safety profile and more predictable scalability, provided the challenges of anhydrous conditions and solvent handling are properly addressed.
Q2: What are the critical analytical controls I should have in place during the process?
For a robust and reproducible process, in-process controls (IPCs) are non-negotiable.
-
Starting Material Identity and Purity: Confirm by NMR, HPLC, and moisture analysis (Karl Fischer titration). Impurities in the starting material can carry through or interfere with the reaction.
-
Reaction Monitoring: Use HPLC or UPLC to track the disappearance of the starting material and the appearance of the product. This is far superior to TLC for making critical decisions at scale. Set a clear endpoint criterion (e.g., <1% starting material remaining).
-
Workup and Extraction Monitoring: After an extraction, analyze both the organic and aqueous layers to ensure you haven't lost a significant amount of product.
-
Final Product Release: The final product should be tested for identity (NMR, IR), purity (HPLC, >99.0%), residual solvents (GC-HS), heavy metals (ICP-MS), and water content (Karl Fischer).
Q3: My final step is the esterification of 5-Fluoropyridine-2-carboxylic acid. How can I optimize this for scale-up?
Standard Fischer esterification with methanol and a catalytic amount of sulfuric acid is common but presents workup challenges due to the required neutralization step[6].
-
Alternative Catalysts: Consider using a solid acid catalyst (e.g., Amberlyst-15). The catalyst can be easily removed by filtration at the end of the reaction, simplifying the workup immensely.
-
Water Removal: This is an equilibrium-controlled reaction. To drive it to completion, water must be removed. On a large scale, this can be done by equipping the reactor with a Dean-Stark trap if using a co-solvent like toluene, or by using a dehydrating agent.
-
Alternative Reagents: For a more robust but more expensive option, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This reaction is irreversible and often goes to completion quickly at low temperatures, but requires careful handling of the corrosive reagents. Another mild option involves using activating agents like carbonyldiimidazole (CDI)[7] or other peptide coupling reagents, though these are typically reserved for smaller scale or higher value products.
Troubleshooting Decision Tree: Low Yield in SNAr
Caption: A decision tree for troubleshooting low yields in the SNAr reaction.
References
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. Available at: [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]
-
Switchable site-selective electrochemical C−H carboxylation of pyridines and analogues. ResearchGate. Available at: [Link]
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. National Institutes of Health (NIH). Available at: [Link]
-
Electrochemical carboxylation of pyridines. ResearchGate. Available at: [Link]
-
PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]
- Preparation method of fluoropyridine compounds. Google Patents.
-
5-fluoropyridine-2-carboxylic Acid. PubChem. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available at: [Link]
- Esterification of pyridine carboxylic acids. Google Patents.
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]
-
This compound. Capot Chemical. Available at: [Link]
-
Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. National Institutes of Health (NIH). Available at: [Link]
-
MSDS of 2-Amino-5-fluoropyridine. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Definitive Structural Confirmation of Methyl 5-Fluoropyridine-2-carboxylate: An NMR-Centric Approach with Comparative Analysis
This guide provides an in-depth, expert-level walkthrough for the unambiguous structural confirmation of Methyl 5-Fluoropyridine-2-carboxylate. As chemists and drug development professionals, we recognize that absolute certainty in molecular structure is non-negotiable. An impurity or an incorrectly identified isomer can derail a research program. While several analytical techniques provide structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy, when applied correctly, offers definitive and unimpeachable evidence.[1][2]
This document moves beyond a simple recitation of data. It explains the causal logic behind experimental choices, presents a self-validating protocol, and objectively compares the power of NMR with alternative methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Section 1: Decoding the NMR Signature of this compound
The power of NMR lies in its ability to probe the precise electronic environment of each nucleus in a molecule. For a fluorinated heterocyclic compound like this compound, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization. The presence of the highly sensitive, 100% abundant ¹⁹F nucleus provides a powerful analytical probe with a wide chemical shift range, making it an invaluable tool for confirming substitution patterns.[3][4][5]
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following standardized numbering will be used for all spectral assignments.
Caption: Structure of this compound with atom numbering.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ) and key coupling constants (J). These values are derived from spectral data of analogous fluoropyridine structures and established principles of NMR spectroscopy.[6][7][8] The true power of NMR is not just in the shifts, but in the coupling patterns, which reveal through-bond connectivity. The fluorine atom, in particular, induces characteristic splitting in both the ¹H and ¹³C spectra over multiple bonds (²J, ³J, ⁴J), which is critical for confirming its position.[9][10]
| Atom | Nucleus | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| H3 | ¹H | ~7.8 - 8.0 | ddd | ³J(H3-H4) ≈ 8-9; ⁴J(H3-H6) ≈ 2-3; ⁴J(H3-F5) ≈ 3-4 |
| H4 | ¹H | ~7.4 - 7.6 | ddd | ³J(H4-H3) ≈ 8-9; ⁴J(H4-F5) ≈ 2-3; ⁵J(H4-H6) ≈ 0.5-1 |
| H6 | ¹H | ~8.5 - 8.7 | d | ⁴J(H6-H3) ≈ 2-3; ³J(H6-F5) ≈ 8-9 |
| H10 (CH₃) | ¹H | ~3.9 - 4.1 | s | None |
| C2 | ¹³C | ~164 - 166 | d | ²J(C2-F5) ≈ 3-5 |
| C3 | ¹³C | ~122 - 124 | d | ³J(C3-F5) ≈ 4-6 |
| C4 | ¹³C | ~120 - 122 | d | ²J(C4-F5) ≈ 20-25 |
| C5 | ¹³C | ~155 - 158 | d | ¹J(C5-F5) ≈ 240-260 |
| C6 | ¹³C | ~140 - 142 | d | ²J(C6-F5) ≈ 15-20 |
| C7 (C=O) | ¹³C | ~165 - 167 | s | None |
| C10 (OCH₃) | ¹³C | ~52 - 54 | s | None |
| F5 | ¹⁹F | ~ -125 to -135 | ddd | ³J(F5-H6) ≈ 8-9; ⁴J(F5-H3) ≈ 3-4; ⁴J(F5-H4) ≈ 2-3 |
Section 2: The Imperative of 2D NMR for Unambiguous Verification
-
HSQC correlates each proton signal directly to the carbon it is attached to, confirming the C3-H3, C4-H4, C6-H6, and C10-H10 pairings.
-
HMBC is the cornerstone of structural confirmation, revealing correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[13] This experiment acts as a self-validating system by building the molecular skeleton piece by piece.
The diagram below illustrates the key HMBC correlations that would provide definitive proof of the structure of this compound.
Caption: Decision flowchart for selecting the appropriate analytical technique.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
-
Expected Data: For this compound (C₇H₆FNO₂), the expected exact mass for the molecular ion [M]⁺ is approximately 169.0383.
-
Strengths: Extremely high sensitivity (requiring only micrograms of sample), rapid analysis, and the ability to determine molecular formula.
-
Weaknesses: Cannot distinguish between isomers (e.g., it cannot differentiate between this compound and Methyl 6-Fluoropyridine-2-carboxylate), as they have the same mass. Fragmentation patterns can be complex and difficult to interpret definitively without authentic standards. [14][15]
Fourier-Transform Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the functional groups present. [14][16]* Expected Data: Key vibrational frequencies (in cm⁻¹) are expected for the primary functional groups. [17][18] | Bond | Functional Group | Expected Absorption (cm⁻¹) | | :--- | :--- | :--- | | C=O | Ester Carbonyl | ~1720 - 1740 (strong) | | C-O | Ester | ~1250 - 1300 (strong) | | C=C, C=N | Aromatic Pyridine Ring | ~1550 - 1610 | | C-F | Aryl Fluoride | ~1200 - 1250 |
-
Strengths: Fast, non-destructive, and provides a quick "fingerprint" of the functional groups present in the molecule. [15]* Weaknesses: Provides very little information about the overall molecular skeleton or the specific placement of functional groups. Like MS, it cannot reliably distinguish between isomers.
Summary Comparison
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Definitive atom connectivity, stereochemistry | Molecular weight, molecular formula (HRMS) | Functional groups present |
| Isomer Distinction | Excellent; the "gold standard" | Poor to none | Poor to none |
| Sensitivity | Moderate (mg scale) | Very High (µg to ng scale) | Low (mg scale) |
| Analysis Time | Longer (minutes to hours) | Fast (seconds to minutes) | Very Fast (minutes) |
| Destructive? | No | Yes | No |
Conclusion
For the absolute, unambiguous structural confirmation of this compound, a comprehensive NMR analysis is not just recommended—it is essential. While MS provides the correct molecular formula and IR confirms the presence of key functional groups, only a combined suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments can definitively map the atomic framework and confirm the precise location of the fluorine substituent and methyl ester group. This rigorous, self-validating approach ensures the highest level of scientific integrity and provides the foundational certainty required for successful research and development.
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to LC-MS Method Development for the Analysis of Methyl 5-Fluoropyridine-2-carboxylate Reaction Mixtures
Introduction: The Analytical Challenge
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 5-Fluoropyridine-2-carboxylate represents a class of fluorinated pyridine derivatives with significant potential as a key intermediate or active pharmaceutical ingredient (API). The precise and accurate analysis of its reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the final product's quality and safety.
However, the analysis of such reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct challenges. These mixtures are often complex, containing the target analyte, unreacted starting materials, intermediates, byproducts, and potential isomers. The physicochemical properties of this compound—a polar, aromatic, and fluorinated molecule—demand a carefully considered and systematic approach to method development to achieve the necessary selectivity, sensitivity, and robustness.
This guide provides an in-depth comparison of strategic LC-MS approaches for this analytical problem. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple list of procedures to explain the underlying principles and causal relationships behind each experimental choice.
Part 1: A Unified Strategy for Method Development
Effective LC-MS method development is not a matter of chance but a logical, structured process. The goal is to create a self-validating system where chromatographic separation and mass spectrometric detection work in concert to unambiguously identify and quantify the components of interest. The workflow below outlines the key decision points and optimization steps.
Caption: Overall workflow for LC-MS method development.
Part 2: Comparative Guide to Chromatographic Strategies
The heart of a successful LC-MS analysis lies in the chromatographic separation. The choice of stationary phase is the most critical factor influencing selectivity. For an analyte like this compound, we will compare two primary strategies: a conventional hydrophobic-interaction-based method and a more targeted approach leveraging alternative chemical interactions.
Strategy A: The C18 Workhorse Approach
The C18 (octadecylsilane) column is the most common starting point in reversed-phase chromatography due to its broad applicability and robust performance. Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Principle of Separation: More hydrophobic molecules are retained longer. For the reaction mixture, this means that less polar impurities will be more strongly retained than the moderately polar target analyte.
-
Advantages: High efficiency, wide availability, and extensive literature support.
-
Limitations: May provide insufficient selectivity for structurally similar isomers or compounds with subtle differences in polarity. Co-elution of critical pairs is a common challenge.
Strategy B: The Pentafluorophenyl (PFP) Alternative Selectivity Approach
Pentafluorophenyl (PFP) columns offer a unique and powerful alternative to C18.[1][2] The stationary phase consists of a pentafluorophenyl group, which enables multiple interaction modes beyond simple hydrophobicity.
-
Principle of Separation: PFP columns separate analytes based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][3][4] The electron-withdrawing nature of the fluorinated ring makes it particularly effective for separating aromatic, halogenated, and isomeric compounds.[1][3] For this compound, the interactions between the fluorinated stationary phase and both the pyridine ring and the fluorine substituent on the analyte can lead to unique and enhanced selectivity.[1]
-
Advantages: Orthogonal selectivity compared to C18, often resolving compounds that co-elute on traditional phases.[3] It is particularly useful for separating isomers and halogenated compounds.[3][4]
-
Limitations: Retention behavior can be more complex to predict, sometimes requiring more extensive method development.
Caption: Comparison of interaction modes on C18 vs. PFP columns.
Data Presentation: Expected Chromatographic Performance
The following table summarizes the expected performance of each column type for the analysis of a hypothetical reaction mixture containing the target analyte, a non-polar impurity, and a polar starting material.
| Parameter | Method A: C18 Column | Method B: PFP Column | Rationale & Justification |
| Analyte Retention Time | Moderate | Moderate to Strong | PFP's multiple interaction modes can increase retention for this specific analyte.[4] |
| Resolution (Analyte vs. Isomer) | Potentially Poor | Excellent | PFP phases are known to provide excellent selectivity for positional isomers.[3][4] |
| Resolution (Analyte vs. Polar SM) | Good | Good | Both columns will elute the polar starting material (SM) early in the gradient. |
| Peak Shape | Good | Excellent | The use of an acidic mobile phase modifier (e.g., formic acid) is critical for good peak shape of the basic pyridine moiety on both phases. |
| Method Development Complexity | Low | Moderate | The orthogonal selectivity of PFP may require more screening of mobile phases to optimize.[3] |
Part 3: Mass Spectrometry Method Development
Ionization and Polarity Selection
For a molecule containing a basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the logical and most effective choice.[5] The pyridine nitrogen is readily protonated in the ESI source, especially in the presence of an acidic mobile phase modifier like formic acid, leading to the formation of a strong protonated molecule, [M+H]⁺.[6][7] ESI is well-suited for moderately polar to polar analytes and is generally preferred over Atmospheric Pressure Chemical Ionization (APCI) for this compound class, as APCI is better suited for less polar compounds.[5][8]
Comparative MS Detection Strategies
The choice of mass analyzer and scan mode dictates the specificity and sensitivity of the analysis.
| Detection Mode | Instrument Type | Principle | Advantages | Disadvantages |
| Full Scan | Quadrupole, Ion Trap, TOF, Orbitrap | Scans a wide m/z range to detect all ions. | Excellent for qualitative analysis, identifying unknown impurities, and initial method development. | Lower sensitivity compared to targeted methods. |
| Selected Ion Monitoring (SIM) | Single Quadrupole | The quadrupole is set to transmit only the m/z of the target analyte. | Increased sensitivity and duty cycle on the ion of interest. | No fragmentation information; less specific if isobars are present. |
| Multiple Reaction Monitoring (MRM) | Triple Quadrupole (QqQ) | Q1 selects the precursor ion ([M+H]⁺), which is fragmented in Q2. Q3 selects a specific product ion for detection. | The "gold standard" for quantification due to its exceptional sensitivity and selectivity.[9][10] | Requires prior knowledge of fragmentation pathways; not ideal for unknown identification. |
| Parallel Reaction Monitoring (PRM) | Quadrupole-Orbitrap, Q-TOF | Q1 selects the precursor ion, which is fragmented. All resulting product ions are detected at high resolution and high mass accuracy in the HRMS analyzer.[11][12] | Provides both confident quantification and structural confirmation from the full, high-resolution fragment spectrum.[11][12] Eliminates isobaric interferences.[13] | Typically available on more advanced, higher-cost instrumentation. |
For reaction monitoring, a high-resolution mass spectrometry (HRMS) approach like PRM offers the most comprehensive data, enabling confident identification of byproducts and accurate quantification of the target analyte simultaneously.[11][14][15]
Part 4: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary LC-MS strategies.
Protocol 1: C18 Workhorse Method for Rapid Screening
This method is designed for rapid assessment of reaction conversion and purity.
-
LC System: Standard HPLC or UHPLC system.
-
Column: High-quality C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 Water:Acetonitrile.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization: ESI, Positive Mode.
-
Key MS Parameters (Starting Points):
Protocol 2: PFP High-Selectivity Method for Impurity Profiling
This method is optimized for the separation of closely related species and isomers.
-
LC System: UHPLC system recommended for optimal performance.
-
Column: PFP, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
12.0 min: 70% B
-
13.0 min: 98% B
-
14.0 min: 98% B
-
14.1 min: 10% B
-
16.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 Water:Acetonitrile.
-
MS System: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
-
Ionization: ESI, Positive Mode.
-
Key MS Parameters (Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: PRM (Parallel Reaction Monitoring) with a narrow precursor isolation window (e.g., 1-2 m/z).
-
Collision Energy: Ramped (e.g., 15-40 eV) to generate a rich fragment spectrum.
-
Conclusion
The successful LC-MS analysis of this compound reaction mixtures hinges on a methodical approach to method development. While a standard C18 column provides a rapid and reliable platform for general screening, its resolving power may be insufficient for complex impurity profiles containing isomers. The use of a Pentafluorophenyl (PFP) stationary phase offers a powerful, orthogonal separation mechanism that is highly adept at resolving such challenging mixtures. When coupled with high-resolution mass spectrometry, particularly in a PRM scan mode, the PFP-based method provides the highest degree of confidence for both the identification of unknown impurities and the accurate quantification of the target analyte, fulfilling the rigorous demands of pharmaceutical development.
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Bourmaud, A., Gallien, S., & Domon, B. (2016). Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. MDPI. Available at: [Link]
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Navarro, P., et al. (2021). Comparison of unit resolution versus high-resolution accurate mass for parallel reaction monitoring. bioRxiv. Available at: [Link]
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Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Shiota, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl 5-Fluoropyridine-2-carboxylate and its Chloro-Analog for the Modern Medicinal Chemist
In the landscape of drug discovery and development, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of molecular design. The nuanced electronic properties of these heterocycles, dictated by their substitution patterns, profoundly influence their reactivity and, ultimately, their utility as pharmaceutical building blocks. Among the most pivotal of these are the 5-halo-pyridine-2-carboxylates, which serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of two key analogs: Methyl 5-Fluoropyridine-2-carboxylate and Methyl 5-Chloropyridine-2-carboxylate. By understanding their distinct chemical behaviors in fundamental organic transformations, researchers can make more informed decisions in their synthetic strategies, optimizing for yield, selectivity, and efficiency.
The Decisive Role of the Halogen: An Electronic Perspective
The reactivity of halopyridines is fundamentally governed by the nature of the halogen substituent. Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect renders the ring electron-deficient and, consequently, more susceptible to nucleophilic attack. However, the subtle yet significant differences in the electronic properties of fluorine and chlorine lead to divergent reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Fluorine, being the most electronegative element, exerts the strongest inductive effect. This potent -I effect significantly polarizes the C-F bond, making the carbon atom highly electrophilic and primed for nucleophilic attack. Conversely, while chlorine also possesses a strong -I effect, it is less pronounced than that of fluorine. This distinction is a critical determinant in the relative rates of SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr): The Superiority of the Fluoro-Analog
Nucleophilic aromatic substitution is a cornerstone transformation for the functionalization of electron-deficient aromatic systems like halopyridines. In this context, this compound consistently demonstrates superior reactivity compared to its chloro-counterpart. The enhanced reactivity of the fluoro-derivative is a direct consequence of the exceptional ability of fluorine to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. The strong electron-withdrawing nature of fluorine facilitates the delocalization of the negative charge in the intermediate, thereby lowering the activation energy of the reaction.
Illustrative Data: Relative Reactivity in SNAr
| Compound | Relative Rate of SNAr with Piperidine |
| This compound | High |
| Methyl 5-Chloropyridine-2-carboxylate | Low |
This qualitative comparison is based on established principles of halopyridine reactivity.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a framework for a direct comparison of the reactivity of the two analogs in an SNAr reaction with a common nucleophile, piperidine.
Materials:
-
This compound
-
Methyl 5-Chloropyridine-2-carboxylate
-
Piperidine
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dipotassium carbonate (K2CO3), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To two separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-halopyridine-2-carboxylate (1.0 mmol, 1.0 equiv.) and anhydrous K2CO3 (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMSO (5 mL) to each flask and stir the suspension.
-
To each flask, add piperidine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixtures to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (indicated by the consumption of the starting material), cool the reaction mixtures to room temperature.
-
Pour the contents of each flask into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding Methyl 5-(piperidin-1-yl)pyridine-2-carboxylate.
Expected Outcome: The reaction with this compound is anticipated to proceed significantly faster and with a higher yield compared to the reaction with its chloro-analog under identical conditions.
Suzuki-Miyaura Cross-Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this reaction, the reactivity of the C-X bond (where X is a halogen) is paramount. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl >> F. The carbon-fluorine bond is exceptionally strong and is typically unreactive under standard Suzuki-Miyaura conditions.
This fundamental difference in C-X bond reactivity dictates the divergent roles of our two analogs in Suzuki-Miyaura coupling. Methyl 5-Chloropyridine-2-carboxylate can serve as a viable electrophilic coupling partner, where the C-Cl bond is cleaved and a new C-C bond is formed. In contrast, this compound is generally inert at the C-F bond under these conditions. This lack of reactivity makes the fluoro-analog an unsuitable substrate for direct Suzuki-Miyaura coupling at the 5-position.
Illustrative Data: Suitability for Suzuki-Miyaura Coupling
| Compound | Reactivity as Electrophile in Suzuki Coupling |
| This compound | Unreactive |
| Methyl 5-Chloropyridine-2-carboxylate | Reactive |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a comparative experiment to demonstrate the differing reactivities of the fluoro and chloro analogs in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound
-
Methyl 5-Chloropyridine-2-carboxylate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To two separate oven-dried Schlenk tubes, each equipped with a magnetic stir bar, add the Methyl 5-halopyridine-2-carboxylate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K2CO3 (2.0 mmol, 2.0 equiv.).
-
To each tube, add Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Evacuate and backfill each tube with argon three times.
-
To each tube, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixtures to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixtures with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL), then dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The reaction with Methyl 5-Chloropyridine-2-carboxylate is expected to yield the desired product, Methyl 5-phenylpyridine-2-carboxylate. In contrast, the reaction with this compound is expected to show no significant conversion, with the starting material being recovered.
Ester Hydrolysis: A More Subtle Distinction
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is influenced by the electronic nature of the pyridine ring. Both the 5-fluoro and 5-chloro substituents are electron-withdrawing, which should, in principle, enhance the rate of hydrolysis compared to an unsubstituted analog by making the carbonyl carbon more electrophilic.
Experimental Protocol: Comparative Ester Hydrolysis
This protocol provides a method to compare the hydrolysis rates of the two esters.
Materials:
-
This compound
-
Methyl 5-Chloropyridine-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In two separate round-bottom flasks, dissolve the Methyl 5-halopyridine-2-carboxylate (1.0 mmol, 1.0 equiv.) in a mixture of THF (4 mL) and water (2 mL).
-
To each flask, add a solution of LiOH·H2O (1.5 mmol, 1.5 equiv.) in water (2 mL).
-
Stir the reaction mixtures at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, concentrate the reaction mixtures under reduced pressure to remove the THF.
-
Cool the remaining aqueous solutions in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the corresponding 5-halopyridine-2-carboxylic acid.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Expected Outcome: Both reactions are expected to proceed to completion. A careful kinetic monitoring of the reactions will likely reveal a slightly faster rate of hydrolysis for the fluoro-analog.
Conclusion: Strategic Synthesis through Informed Choices
The choice between this compound and its chloro-analog is not merely a matter of substituent preference but a strategic decision that dictates the feasible synthetic pathways. For nucleophilic aromatic substitution, the fluoro-derivative is the unequivocally superior choice, offering significantly enhanced reactivity. Conversely, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the chloro-analog is the reactive species, while the fluoro-analog remains inert. In the case of ester hydrolysis, both compounds are readily converted to their corresponding carboxylic acids, with the fluoro-analog likely exhibiting a slightly faster reaction rate. By leveraging this understanding, medicinal chemists and drug development professionals can design more efficient and robust synthetic routes to novel and impactful therapeutic agents.
Visualizations
Caption: Comparative workflow for SNAr reactions.
Caption: Reactivity comparison in Suzuki-Miyaura coupling.
References
-
G. Illuminati, G. Marino, G. Sleiter , "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions," J. Chem. Soc. B, 1967 , 705-708. [Link]
-
J. F. Hartwig , "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010 . [Link]
-
A. Suzuki , "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., 2011 , 50, 6722-6737. [Link]
-
J. Clayden, N. Greeves, S. Warren , "Organic Chemistry," Oxford University Press, 2012 . [Link]
-
P. Y. Bruice , "Organic Chemistry," Pearson, 2016 . [Link]
A Comparative Guide to the Biological Activity of Methyl 5-Fluoropyridine-2-carboxylate Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comparative analysis of the biological activities of derivatives based on the Methyl 5-Fluoropyridine-2-carboxylate scaffold, a promising framework for developing novel therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of Biological Activities
Derivatives of the this compound core have been investigated for a range of therapeutic applications. The strategic placement of the fluorine atom and the carboxylate group provides a versatile platform for chemical modification, leading to compounds with diverse and potent biological effects.
Anticancer and Cytotoxic Properties
Pyridine derivatives are widely explored for their potential as anticancer agents, often acting on critical pathways involved in tumor growth and proliferation.[2][6] Fluorinated pyridine compounds, in particular, have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[4][7] While comprehensive data on a single, unified library of this compound derivatives is dispersed across the literature, we can synthesize representative findings to illustrate their potential.
The primary method for evaluating this activity is the MTT assay, which measures a compound's ability to inhibit cell growth, quantified by the IC50 value (the concentration required to inhibit 50% of cell growth).[8][9]
Table 1: Representative Anticancer Activity of Fluorinated Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| Pyridine-Urea Derivative | MCF-7 (Breast) | 3.93 - 5.0 | Doxorubicin | 1.25 |
| Thiazolo[4,5-d]pyrimidine | Renal Cancer (UO-31) | Growth %: -85.59 | Doxorubicin | N/A |
| 5-Fluoroindole Hybrid | A549 (Lung) | 0.8 | Doxorubicin | N/A |
| Zn(II)-5-FU-Pyridine Complex | A549 (Lung) | < 5.0 | Cisplatin | ~10.0 |
Note: Data is compiled from various sources on related fluorinated pyridine and 5-fluorouracil derivatives to demonstrate the potential of the chemical class.[6][7][10][11] The data suggests that these derivatives can achieve potency comparable to, or in some cases exceeding, standard chemotherapeutic agents like Doxorubicin and Cisplatin.[6][10]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Pyridine compounds have shown promising activity against a spectrum of bacterial and fungal pathogens.[1][4] The antimicrobial efficacy is often assessed using the Kirby-Bauer test, also known as the zone of inhibition assay.[12][13][14] This method provides a qualitative but effective screening of a compound's ability to halt microbial growth. A larger diameter of the "zone of inhibition" indicates greater antimicrobial potency.[14]
Table 2: Representative Antimicrobial Activity of Fluorinated Pyridine Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 4-Aminoquinoline-Pyridine Hybrid | Staphylococcus aureus | Moderate Activity | Streptomycin | N/A |
| Imidazo[4,5-c] Pyridine | Staphylococcus aureus | MIC: 31.25 µg/mL | Streptomycin | N/A |
| N-alkylated Pyridine Salt | Escherichia coli | MIC: 55 µg/mL | Penicillin | N/A |
Note: Data is compiled from studies on various fluorinated and functionalized pyridine derivatives.[1][15][16] These compounds demonstrate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of potential applications.[1][15]
Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases.[17] A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[18] While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammation and is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).[18][19] Derivatives of this compound can be screened for their ability to inhibit these enzymes.
The efficacy of these compounds is determined by their IC50 values against each COX isoform. A lower IC50 value indicates greater inhibitory potency. The ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the selectivity of the compound, with a higher ratio indicating greater selectivity for COX-2, which is often desirable to reduce side effects associated with COX-1 inhibition.[20]
Table 3: Representative Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Methyl Salicylate-Piperazine Derivative | N/A | Attenuated COX-2 up-regulation | N/A |
| Thiazole-Thiazolidinone Conjugate | Potent Inhibition | No significant inhibition | Selective for COX-1 |
Note: Data is based on related heterocyclic structures evaluated for anti-inflammatory properties.[19][21][22] These findings suggest that pyridine-based scaffolds can be tailored to inhibit key inflammatory mediators like COX-2.[21][22]
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standardized protocols for assessing the biological activities of this compound derivatives.
Workflow for Biological Activity Screening
A systematic approach is essential for efficiently identifying promising drug candidates. The workflow begins with broad in vitro screening for a specific biological activity, followed by more detailed mechanistic studies for the most potent compounds.
Sources
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- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Methyl 5-Fluoropyridine-2-carboxylate Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Methyl 5-Fluoropyridine-2-carboxylate, a key building block in the synthesis of various pharmaceuticals, is no exception. Even trace impurities can have unforeseen consequences on reaction pathways, yield, and the toxicological profile of the final drug product.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against alternative analytical techniques. More than a simple recitation of protocols, this document delves into the scientific rationale behind the methodological choices, offering a framework for developing and validating a robust, self-validating analytical system in accordance with stringent regulatory standards.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can arise from various stages of the manufacturing process. These include unreacted starting materials, by-products from side reactions, intermediates, and degradation products. The fluorinated pyridine moiety, while often crucial for biological activity, can also introduce complexities in synthesis, potentially leading to the formation of regioisomers. Furthermore, the ester functional group is susceptible to hydrolysis, leading to the corresponding carboxylic acid. Each of these potential impurities must be diligently identified and quantified to ensure the quality and consistency of the final API.
Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity determination, and for good reason. Its versatility, robustness, and high-resolving power make it exceptionally well-suited for separating a wide range of non-volatile and thermally labile compounds, including substituted pyridines like this compound.
The "Why" Behind the Method: A Causal Explanation
A successful HPLC method is not a matter of chance, but of deliberate, scientifically-grounded choices. For this compound, a C18 stationary phase is the logical starting point. The octadecylsilyl chemistry provides a non-polar surface that effectively retains the moderately polar analyte through hydrophobic interactions.
The mobile phase, a mixture of an aqueous buffer and an organic modifier, is the primary tool for modulating retention and achieving separation. A phosphate or acetate buffer at an acidic pH (e.g., pH 3-4) is recommended. This serves a dual purpose: it suppresses the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing, and it ensures that the pyridine nitrogen is protonated, leading to consistent retention behavior. Acetonitrile is a common and effective organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is often necessary to elute any more non-polar impurities while ensuring the timely elution of the main peak.
UV detection is the most straightforward and widely applicable detection method for this compound, as the pyridine ring and carboxylate group constitute a chromophore that absorbs in the UV region (typically around 254 nm).
Experimental Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of this compound.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC-UV is the gold standard, a comprehensive validation strategy often involves a comparison with alternative techniques. This not only provides a more complete picture of the compound's purity but also highlights the strengths and weaknesses of each method for this specific application.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC, with its sub-2 µm particle size columns, offers significantly higher resolution and speed compared to traditional HPLC. When coupled with a mass spectrometer, it becomes a powerful tool for both quantification and impurity identification.
-
Advantages: The primary advantage of UPLC-MS is its ability to provide molecular weight information for each detected peak. This is invaluable for the tentative identification of unknown impurities without the need for isolating them. Its higher sensitivity is also beneficial for detecting trace-level impurities.
-
Disadvantages: The initial capital investment and ongoing maintenance costs for a UPLC-MS system are considerably higher than for an HPLC-UV system. Method development can also be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.
-
Advantages: GC-MS excels at identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. The mass spectral libraries available for GC-MS are extensive, aiding in the identification of unknown volatile and semi-volatile compounds.
-
Disadvantages: this compound itself has limited volatility, making it less amenable to direct GC analysis without derivatization. Furthermore, non-volatile impurities, such as the hydrolysis product (5-fluoropyridine-2-carboxylic acid), would not be detected by this method.
Performance Comparison Summary
| Parameter | HPLC-UV | UPLC-MS | GC-MS |
| Specificity | Good; relies on chromatographic separation. | Excellent; combines chromatographic separation with mass-to-charge ratio. | Excellent for volatile analytes; blind to non-volatile impurities. |
| Sensitivity (LOD/LOQ) | Moderate. | High. | Very High for volatile compounds. |
| Speed | Moderate. | Fast. | Fast. |
| Impurity Identification | Requires isolation and further analysis. | Tentative identification based on molecular weight. | Identification of volatile impurities through spectral libraries. |
| Cost | Low to moderate. | High. | Moderate to high. |
| Primary Application | Routine purity testing and quality control. | Impurity profiling and identification. | Analysis of residual solvents and volatile impurities. |
A Self-Validating System: The Pillars of Method Validation
In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, a validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable.[1] The following parameters are essential for validating the HPLC purity method for this compound.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate specificity is through forced degradation studies.[2] This involves subjecting a sample of this compound to various stress conditions to intentionally generate degradation products.
-
Acid and Base Hydrolysis: Refluxing the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions will likely induce hydrolysis of the ester to the carboxylic acid (5-fluoropyridine-2-carboxylic acid).
-
Oxidative Degradation: Treating the sample with an oxidizing agent (e.g., 3% H₂O₂) can reveal susceptibility to oxidation.
-
Thermal Degradation: Exposing the solid sample to elevated temperatures can identify thermally labile impurities.
-
Photolytic Degradation: Exposing the sample to UV light can assess its photosensitivity.
The chromatograms from these stressed samples should demonstrate that the main peak of this compound is well-resolved from all degradation product peaks, thus proving the stability-indicating nature of the method.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by preparing a series of at least five standard solutions of this compound at different concentrations and plotting the peak area response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1 (typically >0.999).
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo (a mixture of all formulation components except the analyte) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte is then calculated.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. This is typically determined by performing at least six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, this may include variations in:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic modifier)
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits during these variations.
Decision-Making for Method Selection
The choice of the optimal analytical method is a balance of technical requirements, available resources, and the stage of drug development.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The validation of the purity of this compound is a multi-faceted endeavor that demands a deep understanding of both the chemistry of the molecule and the principles of analytical science. While HPLC-UV stands as the preeminent technique for routine quality control due to its robustness and cost-effectiveness, a truly comprehensive purity assessment benefits from the complementary insights offered by UPLC-MS and GC-MS. By adhering to the rigorous validation framework outlined in this guide, researchers and drug development professionals can establish a self-validating analytical system that ensures the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
U.S. Pharmacopeia General Chapter <621> Chromatography. (n.d.). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Lab Manager. (2022, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2024, January). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Altabrisa Group. (2023, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Stability Assays for Ester-Containing Compounds
Focus: Characterizing the Hydrolytic Liability of Methyl 5-Fluoropyridine-2-carboxylate and Its Analogs
Authored For: Researchers, scientists, and drug development professionals engaged in optimizing the metabolic stability of candidate compounds.
Foreword: The Double-Edged Sword of the Ester Functional Group
In drug discovery, the ester functional group is a versatile tool, frequently employed to create prodrugs that enhance solubility, permeability, and oral bioavailability. However, this same chemical linkage is often a metabolic "Achilles' heel," susceptible to rapid hydrolysis by a ubiquitous class of enzymes known as carboxylesterases (CES).[1][2] An uncharacterized ester liability can lead to a short in vivo half-life, high clearance, and ultimately, therapeutic failure.
This guide provides a comprehensive framework for evaluating the in vitro hydrolytic stability of ester-containing compounds, using this compound as a central case study. We will move beyond rote protocols to dissect the causality behind experimental design, compare the most relevant biological matrices, and provide actionable, self-validating workflows for generating high-fidelity data.
The Key Players: Understanding Carboxylesterase Isoforms
The primary drivers of ester hydrolysis in humans are two key enzymes: human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2).[1][2] Their distinct tissue distribution and substrate preferences are critical to designing a robust stability assessment strategy.
-
hCE1: Predominantly found in the liver, hCE1 is one of the most highly expressed drug-metabolizing enzymes.[3][4] It generally prefers substrates with a large acyl group and a small alcohol moiety .[1][5][6]
-
hCE2: Highly expressed in the small intestine and also present in the liver, though at much lower levels than hCE1.[2][7] It shows the opposite preference, favoring substrates with a small acyl group and a large alcohol moiety .[1][5][6]
For our case study, This compound , the acyl group is the 5-fluoropyridine-2-carboxyl portion, and the alcohol is a small methyl group. This structural arrangement suggests a higher potential for hydrolysis by hCE1 in the liver. This hypothesis forms the basis of our experimental design.
Choosing Your Battlefield: A Comparison of In Vitro Assay Systems
The choice of in vitro system is dictated by the specific question you are asking. Is the compound susceptible to hydrolysis in circulation? Or is hepatic metabolism the primary concern? Each system offers a different piece of the metabolic puzzle.
| In Vitro System | Primary Location of Enzymes | Key Esterases Present | Pros | Cons |
| Plasma | Blood Circulation | Butyrylcholinesterase (BChE), Paraoxonase (PON), Albumin (some activity) | Simple matrix; reflects stability in circulation; good for screening parenterally administered drugs. | Lacks the primary metabolic enzymes of the liver (hCE1/hCE2); can underestimate total body hydrolysis. |
| Liver Microsomes | Endoplasmic Reticulum of Hepatocytes | hCE1 (major isoform), other membrane-bound enzymes (e.g., CYPs).[8][9] | High concentration of hCE1; well-established model for Phase I metabolism; cost-effective. | Lacks cytosolic enzymes; may not capture the full metabolic profile of the liver. |
| Liver S9 Fraction | Cytosol + Microsomes of Hepatocytes | hCE1, hCE2 (lower levels), and cytosolic enzymes (e.g., some transferases).[10][11][12] | Provides a more complete picture of hepatic metabolism (Phase I and II) than microsomes.[10][11] | More complex matrix; can be more difficult to interpret specific enzyme contributions without selective inhibitors. |
For a comprehensive evaluation of an orally administered ester like this compound, a multi-system approach is recommended, starting with the liver fractions (S9 and/or microsomes) and potentially followed by plasma for specific formulation questions.
Experimental Design & Protocols: Ensuring Data Integrity
A robust stability assay is a self-validating system. The inclusion of appropriate controls is not optional; it is essential for interpreting the data with confidence.
Core Experimental Workflow
The general workflow for assessing stability involves incubating the test compound with the biological matrix, sampling at various time points, stopping the enzymatic reaction, and quantifying the remaining parent compound using LC-MS/MS.
Caption: General workflow for in vitro stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse for assessing hepatic esterase and CYP450 activity.
Materials:
-
Human Liver Microsomes (pooled, e.g., from BioIVT or similar)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 20 mM NADPH stock)
-
Test Compound Stock (10 mM in DMSO)
-
Positive Control (e.g., Verapamil for CYPs, Oseltamivir for hCE1)
-
Acetonitrile (ACN), ice-cold, with internal standard (IS)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 20 mg/mL HLM stock in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the main incubation mixture (for N=2 replicates per compound). For a final volume of 200 µL:
-
188 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of 20 mg/mL HLM stock (final concentration: 1 mg/mL)
-
-
Controls:
-
-NADPH Control: Prepare a parallel incubation but replace the NADPH solution with buffer. This isolates hydrolytic metabolism from CYP-mediated oxidation.
-
No-Enzyme Control: Prepare an incubation with heat-inactivated microsomes to assess chemical stability.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes with gentle shaking.
-
Initiation: Add 2 µL of 100 µM test compound working solution (diluted from 10 mM stock) to each tube to start the reaction (final concentration: 1 µM). Vortex gently.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot and immediately add it to 100 µL of ice-cold ACN with IS to terminate the reaction.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[8][9][13]
Protocol 2: Human Plasma Stability Assay
This protocol evaluates stability in the circulatory system.
Materials:
-
Human Plasma (pooled, with anticoagulant like K2EDTA or Heparin)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound Stock (10 mM in DMSO)
-
Positive Control (e.g., Propantheline, a labile ester in plasma)
-
Acetonitrile (ACN), ice-cold, with internal standard (IS)
Procedure:
-
Preparation: Thaw frozen plasma at 37°C, then keep on ice.
-
Reaction Mixture: In a microcentrifuge tube, add 198 µL of plasma.
-
Control: Prepare a "no-enzyme" control by substituting plasma with buffer to check for non-enzymatic hydrolysis at pH 7.4.
-
Pre-incubation: Pre-incubate the plasma at 37°C for 5 minutes.
-
Initiation: Add 2 µL of 100 µM test compound working solution to start the reaction (final concentration: 1 µM). Vortex gently.
-
Sampling & Quenching: Follow steps 6-8 from the HLM protocol. The protein precipitation step is crucial due to the high protein content of plasma.
The Hydrolysis Pathway & Data Interpretation
The fundamental reaction is the enzymatic conversion of the ester to its corresponding carboxylic acid and alcohol.
Caption: Enzymatic hydrolysis of the parent ester.
Data Analysis: The concentration of the parent compound at each time point is measured by LC-MS/MS. The percentage remaining is calculated relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Comparative Analysis: A Case Study
To contextualize the stability of this compound, it should be compared against compounds with known metabolic fates.
| Compound | Structure | Predicted CES Substrate | Human Plasma t½ (min) | HLM (+NADPH) t½ (min) | HLM (-NADPH) t½ (min) | CLint (µL/min/mg) [-NADPH] | Stability Class |
| Compound A (Stable Control) | Sterically hindered ester | No | >120 | >120 | >120 | < 5 | High |
| Oseltamivir (Labile Control) | Ethyl ester, large acyl group | hCE1 | >120 | 15.2 | 15.8 | 43.8 | Low |
| This compound | Methyl ester, pyridine acyl | hCE1 (Hypothesized) | >120 | 45.5 | 48.1 | 14.4 | Moderate |
Interpretation of Hypothetical Data:
-
Stable Control: Shows minimal degradation in all systems, confirming the assays can identify stable compounds.
-
Oseltamivir: As a known hCE1 substrate, it is rapidly hydrolyzed in liver microsomes.[1] The similar half-life with and without NADPH confirms that hydrolysis, not CYP oxidation, is the clearance mechanism. Its stability in plasma indicates a low susceptibility to plasma esterases.
-
This compound: The data suggests moderate stability. It is significantly more stable than the labile control but is still cleared by hepatic enzymes. The minimal difference between the +NADPH and -NADPH conditions strongly indicates that hydrolysis via carboxylesterases is the primary metabolic route, validating our initial hypothesis. Its stability in plasma suggests it would likely survive circulation to reach the liver.
Conclusion: From In Vitro Data to Drug Design Strategy
This guide demonstrates a systematic approach to evaluating the hydrolytic stability of ester-containing drug candidates. For this compound, the in vitro data pinpoints hepatic carboxylesterases as the key metabolic liability. This knowledge is critical for drug development professionals. If this rate of clearance is too high for the desired therapeutic profile, medicinal chemists can now rationally design the next generation of analogs. Strategies might include introducing steric hindrance near the ester to shield it from the active site of hCE1 or exploring alternative prodrug moieties altogether.
By combining mechanistically driven experimental design, robust protocols, and comparative analysis, researchers can transform in vitro stability data from a simple checkbox exercise into a powerful tool for building better, more effective medicines.
References
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Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
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U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
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Imai, T. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]
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Xu, J., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 90-99. [Link]
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Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
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Evotec (Cyprotex). S9 Stability. [Link]
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Satoh, T., & Hosokawa, M. (2006). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Journal of Pharmacobio-Dynamics, 29(10), 589-599. [Link]
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Di, L. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. American Pharmaceutical Review. [Link]
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The Catalyst Crucible: A Comparative Guide to Cross-Coupling Reactions of Halopyridines
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridine moieties are integral to a vast array of pharmaceuticals and functional materials, making the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyridine ring a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for this purpose, offering unparalleled versatility and efficiency.[1] However, the unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, can present significant challenges such as catalyst inhibition and diminished yields.[2]
This guide provides a comparative analysis of various catalytic systems for the most pivotal coupling reactions of halopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the nuances of catalyst and ligand selection, offering field-proven insights and experimental data to empower researchers in navigating the complexities of these transformations.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry for constructing biaryl and hetero-biaryl structures.[2][3] The choice of catalyst is paramount for achieving high efficiency, especially with the less reactive chloropyridines.
Catalyst Performance Comparison
The efficacy of a Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent system.[2] Below is a comparative summary of various catalytic systems for the coupling of halopyridines.
| Catalyst System | Halopyridine | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd(PPh₃)₄ | 3-Bromo-2-methylpyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | A standard, versatile catalyst for bromopyridines.[2] |
| Pd₂(dba)₃ / SPhos | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | High | SPhos is a bulky biarylphosphine ligand effective for challenging chloropyridines.[2] |
| PdCl₂(dppf) | Halopyridines | Arylboronic acid | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | A common and reliable catalyst for general haloaromatic couplings.[2] |
| Pd(OAc)₂ / SPhos | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | Demonstrates the high activity of modern catalysts for chloropyridines.[1] |
| NiCl₂(dppf) | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | 95 | Nickel catalysts offer a cost-effective alternative to palladium for coupling chloroarenes.[4][5] |
Causality Behind Catalyst Selection:
The reactivity of halopyridines in oxidative addition, the rate-determining step for many cross-coupling reactions, follows the trend I > Br > Cl.[1][6] For iodo- and bromopyridines, traditional catalysts like Pd(PPh₃)₄ often provide satisfactory results. However, the strong C-Cl bond in chloropyridines necessitates more electron-rich and sterically hindered phosphine ligands, such as SPhos (a biarylphosphine ligand), to facilitate the oxidative addition step.[1] Nickel catalysts have gained prominence as a more economical and sometimes more reactive alternative to palladium, particularly for the activation of C-Cl bonds.[4][5][7] The choice of base is also critical; weaker bases like carbonates are suitable for sensitive functional groups, while stronger bases like phosphates are often required for less reactive substrates.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine.[2]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL). Further degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 18 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides.[9][10] This reaction has revolutionized the synthesis of arylamines, but the electron-deficient nature of halopyridines presents unique challenges.[11]
Catalyst Performance Comparison
The success of the Buchwald-Hartwig amination of halopyridines is critically dependent on the choice of a suitable ligand. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10][11]
| Catalyst System | Halopyridine | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd₂(dba)₃ / RuPhos | 2-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 16 | 95 | RuPhos is a highly effective bulky biarylphosphine ligand for amination of chloropyridines.[11] |
| Pd(OAc)₂ / BrettPhos | 2-Chloropyridine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 92 | BrettPhos is another excellent bulky ligand, often used with weaker bases.[11] |
| Pd₂(dba)₃ / Xantphos | 2-Chloropyridine | Morpholine | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | Xantphos, a chelating bisphosphine ligand, is also effective, though sometimes requiring longer reaction times.[11] |
| Pd(OAc)₂ / Josiphos-type | Heteroaryl chlorides | Primary amines | NaOtBu | Toluene | 80-110 | - | High | Josiphos ligands are effective for coupling various primary nitrogen nucleophiles.[12] |
Causality Behind Ligand Selection:
The coordinating nitrogen of the pyridine substrate can compete with the phosphine ligand for binding to the palladium center, leading to catalyst deactivation. Bulky biarylphosphine ligands like RuPhos and BrettPhos create a sterically hindered environment around the palladium, which disfavors pyridine coordination and promotes the desired catalytic cycle.[11] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed.[9]
Visualizing the Catalyst Screening Workflow
A systematic approach to catalyst screening is essential for optimizing cross-coupling reactions.
Caption: A streamlined workflow for screening catalysts and ligands in cross-coupling reactions.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine
This protocol is a general procedure for the amination of a chloropyridine derivative.[13]
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add 6-chloropyridin-3-amine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time, monitoring the reaction by a suitable analytical technique.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is an indispensable tool for synthesizing alkynylpyridines.[6][14] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[15][16]
Catalyst Performance Comparison
While the classic Sonogashira conditions are often effective, the development of copper-free methods has been a significant advance, particularly for substrates that are sensitive to copper or to avoid the formation of diacetylene homocoupling byproducts.[17]
| Catalyst System | Halopyridine | Alkyne | Base | Solvent | Temp. (°C) | Reference Notes |
| Pd(PPh₃)₄ / CuI | 2-Amino-3-bromopyridine | Terminal Alkyne | Et₃N | DMF | 80-100 | The classic Pd/Cu co-catalytic system is widely applicable.[18] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | An alternative palladium source for the co-catalytic system.[18] |
| PdCl₂(PPh₃)₂ | 2-Iodopyridine | Phenylacetylene | Piperidine | THF | RT | Copper-free conditions are possible, especially with more reactive iodopyridines. |
| Dipyrimidyl-palladium complex | Halobenzenes | Phenylacetylene | n-Butylamine | THF | 65 | Specialized palladium complexes can facilitate copper-free Sonogashira couplings.[15] |
Causality Behind Catalyst System Choice:
In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[14] Copper-free Sonogashira reactions rely on palladium catalysts that are sufficiently active to facilitate the direct reaction between the palladium-halide complex and the alkyne.
Experimental Protocol: Sonogashira Coupling of a Halopyrimidine (Generalizable)
This protocol outlines a general procedure for the Sonogashira coupling.[6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Alternative Approaches: Direct Arylation
In recent years, direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized organometallic reagents.[19] Palladium-catalyzed direct arylation of pyridine N-oxides, for instance, allows for selective C-H functionalization at the 2-position.[19] While still an evolving field, direct arylation holds significant promise for more atom-economical and streamlined syntheses of functionalized pyridines.
Conclusion
The choice of catalyst is a critical determinant for the success of cross-coupling reactions with halopyridines. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the trend is towards the use of bulky, electron-rich phosphine ligands that can overcome the challenges posed by the coordinating pyridine nitrogen and activate less reactive chloropyridines. Nickel catalysts are emerging as a powerful and cost-effective alternative to palladium. In Sonogashira couplings, both traditional Pd/Cu systems and copper-free methodologies offer viable routes to alkynylpyridines. A thorough understanding of the interplay between the catalyst, ligand, substrate, and reaction conditions, as detailed in this guide, is essential for researchers to efficiently and effectively synthesize the vast array of functionalized pyridine derivatives that are vital to modern science and technology.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Catalexis. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Campeau, L.-C., et al. (2009). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- Barbera, S., et al. (2014). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Hartwig, J. F., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
- Buchwald, S. L., et al. (2006). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wikipedia. (2023). Buchwald–Hartwig amination.
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- Nelson, D. J., et al. (2020). Detailed Comparison of Nickel vs. Palladium in Cross-Coupling Catalysis. Thieme Chemistry.
- ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
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A Senior Application Scientist's Guide to Confirming Regioselectivity in Substituted Fluoropyridine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of fluorine into heterocyclic scaffolds like pyridine is a cornerstone of modern molecular design. The regiochemical outcome of fluorination reactions dictates the physicochemical and pharmacological properties of the final compound. This guide provides an in-depth comparison of common synthetic strategies for accessing substituted fluoropyridines and details the critical analytical workflows for unambiguously confirming their regioselectivity.
The Strategic Importance of Regiocontrolled Fluorination
The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the specific position of the fluorine atom on the pyridine ring is paramount. A shift in fluorine's location from one carbon to another can dramatically change the molecule's electronic profile and its interactions with biological targets. Therefore, robust and predictable synthetic methods, coupled with rigorous analytical confirmation, are not just best practices—they are essential for the efficient progression of research and development programs.
Comparing the Arsenals: Synthetic Routes to Substituted Fluoropyridines
The synthesis of substituted fluoropyridines can be broadly approached through several key strategies, each with its own set of advantages, limitations, and, most importantly, regiochemical tendencies. Here, we compare three prominent methodologies: Nucleophilic Aromatic Substitution (SNAr), Direct C-H Fluorination, and synthesis from Pyridine N-Oxides.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse with Predictable Outcomes
Nucleophilic aromatic substitution is a classical and widely employed method for introducing fluorine.[3] This reaction typically involves the displacement of a suitable leaving group (e.g., -Cl, -Br, -NO₂) from an activated pyridine ring by a fluoride source.
Causality Behind Experimental Choices: The regioselectivity of SNAr is primarily governed by the electronic properties of the pyridine ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution at that position.[4][5] The nitrogen atom in the pyridine ring itself acts as a powerful electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[6][7]
Comparative Performance:
| Feature | SNAr of Halopyridines |
| Regioselectivity | Generally high and predictable, favoring C2 and C4 positions. |
| Substrate Scope | Requires pre-functionalized pyridines with good leaving groups and often electron-withdrawing substituents. |
| Reaction Conditions | Can range from mild to harsh, often requiring high temperatures and polar aprotic solvents. |
| Key Advantages | Well-established, predictable regioselectivity, and a wide range of commercially available starting materials. |
| Limitations | Synthesis of the requisite starting materials can be multi-step. Poorly reactive for the synthesis of 3-fluoropyridines without specific activation. |
Experimental Protocol: Regioselective Synthesis of 2-Fluoro-5-nitropyridine via SNAr
This protocol describes a typical SNAr reaction for the synthesis of a 2-fluoropyridine derivative.
-
Reagent Preparation: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent and Fluoride Source: Add anhydrous potassium fluoride (KF, 2.0-3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq). Add a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Direct C-H Fluorination: A Modern Approach to Late-Stage Functionalization
Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules, avoiding the need for pre-functionalized substrates.[8][9] Reagents like silver(II) fluoride (AgF₂) and N-fluorobis(phenyl)sulfonimide (Selectfluor®) are commonly employed.
Causality Behind Experimental Choices: The regioselectivity of direct C-H fluorination is often directed by the inherent reactivity of the C-H bonds in the pyridine ring. For many substituted pyridines, the C-H bond at the 2-position is the most susceptible to fluorination due to its proximity to the electron-withdrawing nitrogen atom.[10] The choice of fluorinating agent can also influence the outcome.
Comparative Performance:
| Feature | Direct C-H Fluorination (e.g., with AgF₂) |
| Regioselectivity | Often favors the C2 position. Can be influenced by substituents, sometimes leading to mixtures of isomers.[7] |
| Substrate Scope | Broad, tolerating a wide range of functional groups. Ideal for late-stage functionalization. |
| Reaction Conditions | Typically mild, often at or near room temperature. |
| Key Advantages | Atom-economical, avoids pre-functionalization, and suitable for complex molecules. |
| Limitations | Regioselectivity can be less predictable than SNAr. Over-fluorination can be a side reaction. Some reagents can be expensive or require careful handling.[8] |
Experimental Protocol: Regioselective C-H Fluorination of 3-Substituted Pyridine with AgF₂
This protocol outlines a general procedure for the direct C-H fluorination of a pyridine derivative.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 3-substituted pyridine (1.0 eq) to a dry flask.
-
Fluorinating Agent and Solvent: Add AgF₂ (1.5-2.0 eq) and anhydrous acetonitrile.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by ¹⁹F NMR spectroscopy or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove insoluble silver salts. The filtrate is concentrated, and the residue is purified by column chromatography.
Synthesis from Pyridine N-Oxides: A Versatile Strategy
Pyridine N-oxides are versatile intermediates that can be regioselectively functionalized at the C2 position.[11] This strategy often involves activation of the N-oxide followed by nucleophilic attack and subsequent deoxygenation.
Causality Behind Experimental Choices: The N-oxide group activates the C2 and C4 positions towards nucleophilic attack. Treatment with reagents like triflyl anhydride (Tf₂O) or phosphorus oxychloride (POCl₃) generates a reactive intermediate that readily undergoes substitution with a fluoride source.
Comparative Performance:
| Feature | Synthesis from Pyridine N-Oxides |
| Regioselectivity | Highly regioselective for the C2 position. |
| Substrate Scope | Broad, with a wide variety of substituted pyridine N-oxides being accessible. |
| Reaction Conditions | Generally mild to moderate conditions. |
| Key Advantages | Excellent regioselectivity for 2-fluoropyridines. |
| Limitations | Requires the initial preparation of the pyridine N-oxide. |
The Unambiguous Verdict: Analytical Techniques for Confirming Regioselectivity
Once a substituted fluoropyridine has been synthesized, it is crucial to definitively determine the position of the fluorine atom. A combination of spectroscopic and crystallographic techniques provides the necessary evidence.
¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe
¹⁹F NMR is the most direct method for observing the fluorine environment in a molecule.[12] The chemical shift of the fluorine signal provides initial clues, but the key to confirming regioselectivity lies in the analysis of coupling constants.
Interpreting the Data:
-
¹H-¹⁹F Coupling: The magnitude of the coupling constant (J-coupling) between the fluorine atom and adjacent protons is highly dependent on the number of bonds separating them.
-
³JHF (ortho coupling): Typically in the range of 5-10 Hz.
-
⁴JHF (meta coupling): Generally smaller, around 2-4 Hz.
-
⁵JHF (para coupling): Often the smallest, typically 0-2 Hz.
-
-
¹³C-¹⁹F Coupling: The coupling between fluorine and carbon atoms also provides valuable structural information. One-bond couplings (¹JCF) are large (typically > 200 Hz), while two- and three-bond couplings are smaller and can help to assign the carbon skeleton around the fluorine atom.
Workflow for Regioselectivity Confirmation using NMR:
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Safety Operating Guide
Navigating the Disposal of Methyl 5-Fluoropyridine-2-carboxylate: A Guide for the Drug Development Professional
In the fast-paced environment of pharmaceutical research and development, the lifecycle of chemical reagents extends far beyond their use in synthesis. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 5-Fluoropyridine-2-carboxylate, a fluorinated pyridine derivative commonly utilized as a building block in the synthesis of novel therapeutic agents.
The structural stability imparted by the carbon-fluorine bond in compounds like this compound necessitates a disposal strategy that accounts for their persistence and potential environmental impact.[1][2] This document moves beyond generic advice to offer a procedural and logical framework, ensuring that every step is grounded in established safety protocols and a deep understanding of the compound's chemical nature.
Immediate Safety & Hazard Profile
Before initiating any disposal procedure, it is imperative to recognize the hazard profile of this compound. While specific toxicity data for this exact compound is limited, related fluorinated pyridines and pyridinecarboxylic acid esters are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[3][4]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood.[5] Standard PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Avoid Inhalation and Contact: Take measures to prevent the generation of dusts or aerosols. Ensure there is no direct contact with skin, eyes, or clothing.[6]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[2]
Quantitative Data Summary
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data, compiled from various sources for the compound and its close structural analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [7] |
| Molecular Weight | 155.13 g/mol | [7][8] |
| CAS Number | 107504-07-4 | [7][8] |
| Appearance | Solid (Typical for similar compounds) | [9] |
| Boiling Point | ~194.5°C at 760 mmHg (for a structural isomer) | [10] |
| Flash Point | ~71.4°C (for a structural isomer) | [10] |
Disposal Decision Workflow
The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The following workflow diagram illustrates the decision-making process for ensuring safe and compliant disposal.
Caption: Disposal workflow for this compound.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for the safe handling and disposal of this compound from the laboratory bench to its final disposition.
Part 1: Immediate Handling and Segregation
-
Waste Classification: Upon generation, all waste containing this compound, including residual amounts in containers, contaminated materials (e.g., weigh boats, pipette tips), and solutions, must be classified as Halogenated Organic Waste .[1][11]
-
Segregation is Key: It is crucial to keep this waste stream separate from non-halogenated organic waste.[1][12] Co-mingling increases disposal costs and complexity. Furthermore, do not mix with acidic, basic, or oxidizing waste streams to prevent potentially hazardous reactions.[11][13]
Part 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with halogenated organic compounds. The original product container is often a suitable choice for leftover pure compounds.[12] For solutions and contaminated labware, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4] The label should also include the full chemical name, "this compound," and an accurate estimation of its concentration or quantity. Indicate the associated hazards, such as "Toxic" and "Flammable."[11]
Part 3: Temporary Storage in the Laboratory
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, such as within a fume hood or a ventilated cabinet.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.
-
Storage Conditions: Keep the container in a cool, dry place, away from sources of ignition, direct sunlight, and incompatible materials.[3][13]
Part 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Never attempt to dispose of this chemical down the drain or in regular trash.[3][12]
-
Recommended Disposal Method: Due to the stability of the carbon-fluorine bond, the recommended method for the ultimate destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle the resulting acidic gases (such as hydrogen fluoride).[1][14]
The Rationale Behind the Protocol: A Matter of Chemical Stability
The stringent procedures outlined above are dictated by the inherent chemical properties of fluorinated aromatic compounds.
-
Resistance to Degradation: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound highly resistant to both chemical and biological degradation.[1] Simple hydrolysis or neutralization reactions that might be effective for other esters are unlikely to be sufficient for breaking down this molecule under standard laboratory conditions.[15][16]
-
Hazards of Incomplete Breakdown: Thermal decomposition of fluoropolymers can release a variety of hazardous substances, including hydrogen fluoride and other halogenated organic acids.[17] While the thermal decomposition of this specific molecule has not been extensively studied, it is prudent to assume that improper or incomplete combustion could lead to the formation of toxic byproducts. This underscores the necessity of disposal via a specialized high-temperature incinerator designed to handle such compounds.[6][17]
-
Environmental Persistence: The stability of fluorinated organic compounds also means they can be persistent in the environment if not disposed of correctly.[2] This persistence, coupled with unknown long-term ecological effects, makes containment and complete destruction the most responsible disposal strategy.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[3]
-
Collection and Disposal: Carefully collect the absorbent material and any contaminated items into a sealed, properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3] If inhaled, move to fresh air and seek medical evaluation.[2]
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety and sustainability in drug discovery.
References
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A Senior Application Scientist's Guide to Handling Methyl 5-Fluoropyridine-2-carboxylate: Essential Protective Measures
In the landscape of pharmaceutical and agrochemical research, fluorinated heterocycles like Methyl 5-Fluoropyridine-2-carboxylate are invaluable building blocks. The strategic introduction of a fluorine atom into a pyridine ring can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity. However, these same unique chemical properties demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you, our fellow scientists, to work confidently and safely.
Foundational Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, we can construct a reliable hazard profile by examining structurally similar compounds, such as its parent molecule, pyridine, and other fluorinated pyridine derivatives. This process of "hazard assessment by analogy" is a cornerstone of proactive laboratory safety.
Based on data from related compounds, we can anticipate the primary hazards associated with this compound.[1][2][3] Pyridine itself is harmful if swallowed, inhaled, or comes into contact with skin, and it is also a flammable liquid.[2][4] The addition of a fluorine atom and a carboxylate group can modify this profile, with related fluorinated pyridines showing significant potential for skin, eye, and respiratory irritation.[3][5][6]
| Hazard Category | Anticipated Risk | Rationale & Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful. | Pyridine and its derivatives are known to be harmful via all major routes of exposure.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of functionalized pyridine compounds.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | The chemical nature of this compound suggests it will be a significant eye irritant.[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Volatile organic compounds, especially those with irritant properties, pose a risk to the respiratory tract.[3][4] |
| Flammability | Potentially flammable. | The parent molecule, pyridine, is a flammable liquid.[2][7] Prudent practice dictates treating this derivative with similar caution. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is essential, but it should never be the sole line of defense. The most effective safety strategies begin with robust engineering and administrative controls that minimize exposure potential from the outset.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[8][9] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful and irritating vapors.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[8]
-
Proximity to Safety Equipment: Always ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation.[5]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and correct use of PPE are critical for preventing direct contact with the chemical. The following ensemble is mandatory for handling this compound.
Eye and Face Protection
Your eyes are exceptionally vulnerable to chemical splashes.
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[4][7]
-
Elevated Splash Risk: When handling larger quantities or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][7] Contact lenses should not be worn when working with this substance.[7]
Skin and Body Protection
Preventing dermal absorption is crucial.
-
Gloves: Nitrile gloves are the standard recommendation for handling pyridine and its derivatives due to their chemical resistance.[4][8] For extended operations or when handling concentrated solutions, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them as contaminated waste.[10]
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is mandatory to protect your skin and clothing from incidental contact.[8][9]
-
Additional Apparel: Wear long pants and fully enclosed, chemical-resistant footwear.[9]
Respiratory Protection
Under standard operating conditions within a certified fume hood, respiratory protection is typically not required. However, it may be necessary in specific situations:
-
Engineering Control Failure: If there is a failure of the primary engineering controls (e.g., fume hood malfunction).
-
Spill Cleanup: During the cleanup of a significant spill. In such cases, a respirator with an appropriate filter cartridge for organic vapors (Type A or equivalent) should be used by trained personnel.[2][10]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (Face shield for high splash risk) | Protects against serious eye irritation from splashes.[2][3] |
| Hand Protection | Nitrile Gloves (Consider double-gloving) | Prevents skin contact and absorption; pyridine derivatives are harmful via dermal routes.[3][4][8] |
| Body Protection | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Protects skin from irritation and potential flammability hazards.[7][8][9] |
| Respiratory | Organic Vapor Respirator (As needed) | Required for emergencies (e.g., spills, ventilation failure) to prevent respiratory irritation and acute toxicity.[2][4] |
Operational Plan: A Step-by-Step Handling Workflow
Adhering to a strict, sequential workflow minimizes the risk of error and exposure. The following procedure should be adopted for all work involving this compound.
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, reagents, and waste containers.
-
PPE Donning: Put on your PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.
-
Chemical Handling: Perform all manipulations deep within the fume hood. Keep the container tightly closed when not in use.[4] Use non-sparking tools and ground containers when transferring large quantities to prevent static discharge.[2][11]
-
Post-Handling: Securely close the primary container and decontaminate any surfaces.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[7]
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Procedures
Spill Management Immediate and correct action is vital in the event of a spill.
-
Small Spills (inside a fume hood):
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of in a designated, labeled "Halogenated Organic Waste" container.[9] Never dispose of this chemical down the drain.[2][9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed container and disposed of as hazardous chemical waste.[5][12]
By integrating these principles of hazard assessment, engineering controls, and meticulous personal protection into your daily workflow, you can handle this compound with the high level of safety and confidence required for innovative scientific research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
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Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
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Capot Chemical. This compound. [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
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Great Lakes Chemical Corporation. (2006, July 19). MATERIAL SAFETY DATA SHEET: Brom-O-Gas®. [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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NCERT. (2008, May 21). Chemistry. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
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Capot Chemical. (2025, December 24). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
